molecular formula C12H11NO3 B385973 Ethyl 4-hydroxyquinoline-2-carboxylate CAS No. 24782-43-2

Ethyl 4-hydroxyquinoline-2-carboxylate

货号: B385973
CAS 编号: 24782-43-2
分子量: 217.22g/mol
InChI 键: UACLREXZGKWWIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-hydroxyquinoline-2-carboxylate (CAS 24782-43-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for constructing more complex quinoline derivatives. Its core scaffold is a privileged structure in pharmacology, known to be a key precursor in the synthesis of molecules with potential anti-HIV-1 and antibacterial activities . Researchers utilize this chemical intermediate in the development of novel integrase strand transfer inhibitors (INSTIs), which target the Human Immunodeficiency Virus type 1 (HIV-1), as well as in the exploration of new antibacterial agents to address the challenge of drug-resistant pathogens . The synthetic value of this compound is highlighted by its role as a precursor to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, a vital intermediate for generating a library of N'-arylidene hydrazide derivatives for biological screening . From a synthetic chemistry perspective, its framework is accessible via classic reactions such as the Gould-Jacobs reaction, which is a well-established method for preparing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonic esters . This product is characterized with a molecular weight of 217.22 g/mol and a molecular formula of C12H11NO3 . It has a melting point of 216-218°C . As a standard safety precaution, this material is classified as an irritant (Hazard Statements H315-H319-H335) . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACLREXZGKWWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947692
Record name Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24782-43-2
Record name 24782-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 24782-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl_4-hydroxy-2-quinolinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24782-43-2

This technical guide provides a comprehensive overview of Ethyl 4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, also known as Kynurenic acid ethyl ester, possesses the empirical formula C₁₂H₁₁NO₃.[1] It is a solid at room temperature with a melting point range of 216-218 °C.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 24782-43-2[1][2][3][4]
Molecular Formula C₁₂H₁₁NO₃[1][2]
Molecular Weight 217.22 g/mol [1][2][4]
Melting Point 216-218 °C[1][2]
Boiling Point 343.7 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 161.7 ± 27.9 °C[2]
Refractive Index 1.569[2]
Vapor Pressure 6.92E-05 mmHg at 25°C[2]
Assay 96%[1]
InChI Key UACLREXZGKWWIC-UHFFFAOYSA-N[1][2]
SMILES String CCOC(=O)c1cc(O)c2ccccc2n1[1]

Synthesis of this compound

The primary method for the synthesis of this compound and other 4-hydroxyquinolines is the Conrad-Limpach reaction .[5] This reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline product.[5]

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 equivalent) and diethyl 2-oxaloacetate (1.1 equivalents) in a suitable alcohol (e.g., ethanol).

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the condensation.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask.

  • Add a high-boiling point, inert solvent such as mineral oil or diphenyl ether. The recommended ratio is approximately 10-20 mL of solvent per gram of the intermediate.

  • Heat the mixture with stirring to approximately 250-260 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent. If not, the solvent volume can be reduced under vacuum, or a non-polar solvent like hexanes can be added to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of a cold solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.

Step 3: Purification

  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimum amount of a hot solvent. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or dimethylformamide (DMF). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • If the solution is colored, it can be treated with activated charcoal and then filtered while hot through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification Aniline Aniline Condensation Condensation (Ethanol, Acetic Acid, Reflux) Aniline->Condensation Ketoester Diethyl 2-oxaloacetate Ketoester->Condensation Enamine Crude β-aminoacrylate Condensation->Enamine Cyclization Thermal Cyclization (High-Boiling Solvent, ~250°C) Enamine->Cyclization CrudeProduct Crude Product Cyclization->CrudeProduct Recrystallization Recrystallization (e.g., Ethanol) CrudeProduct->Recrystallization PureProduct Pure Ethyl 4-hydroxyquinoline- 2-carboxylate Recrystallization->PureProduct

Caption: Workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[6] While specific data for this compound is limited, the biological activities of its derivatives provide insights into its potential therapeutic applications.

Cytotoxic Activity

Many 4-hydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] A plausible mechanism of action involves the induction of apoptosis. This may occur through the inhibition of key survival kinases, such as Akt, leading to the activation of pro-apoptotic proteins like Bad and Bax. This, in turn, triggers the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to programmed cell death.

Cytotoxicity_Pathway Compound Ethyl 4-hydroxyquinoline- 2-carboxylate (or derivative) SurvivalKinase Survival Kinase (e.g., Akt) Compound->SurvivalKinase Inhibition ProApoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) SurvivalKinase->ProApoptotic Inhibition Mitochondrion Mitochondrion ProApoptotic->Mitochondrion Activation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by 4-hydroxyquinolines.

Antimicrobial Activity

The antimicrobial properties of 4-hydroxyquinoline derivatives are well-documented. A primary mechanism of action is believed to be the chelation of essential metal ions, such as iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺), which are crucial for bacterial enzymatic activity and overall metabolism. By sequestering these ions, the compounds disrupt vital cellular processes, leading to the inhibition of bacterial growth.

Antimicrobial_Mechanism Compound Ethyl 4-hydroxyquinoline- 2-carboxylate Chelation Chelation Compound->Chelation MetalIons Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) MetalIons->Chelation Enzyme Bacterial Metalloenzymes Chelation->Enzyme Deprives enzymes of essential cofactors Disruption Disruption of Enzymatic Function Enzyme->Disruption Inhibition Inhibition of Bacterial Growth Disruption->Inhibition

Caption: Proposed mechanism of antimicrobial action via metal chelation.

Antioxidant and Anti-inflammatory Activity

Derivatives of 4-hydroxyquinoline have shown potential as antioxidant and anti-inflammatory agents.[6] The antioxidant activity is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The anti-inflammatory effects may be linked to the inhibition of enzymes such as lipoxygenases (LOX), which are involved in the inflammatory cascade.

Antioxidant_Antiinflammatory cluster_antioxidant Antioxidant Activity cluster_antiinflammatory Anti-inflammatory Activity ROS Reactive Oxygen Species (Free Radicals) Scavenging Radical Scavenging ROS->Scavenging OxidativeStress Reduced Oxidative Stress Scavenging->OxidativeStress Compound1 Ethyl 4-hydroxyquinoline- 2-carboxylate Compound1->Scavenging LOX Lipoxygenase (LOX) Inhibition Inhibition LOX->Inhibition Inflammation Reduced Inflammation Inhibition->Inflammation Compound2 Ethyl 4-hydroxyquinoline- 2-carboxylate Compound2->Inhibition

Caption: Dual antioxidant and anti-inflammatory mechanisms of 4-hydroxyquinolines.

Conclusion

This compound is a versatile scaffold with significant potential for the development of new therapeutic agents. Its synthesis via the Conrad-Limpach reaction is well-established, and the broader class of 4-hydroxyquinolines exhibits a range of promising biological activities. Further research into the specific mechanisms of action of this compound and its derivatives will be crucial for realizing its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry. This document summarizes key quantitative data, details standard experimental methodologies for their determination, and presents logical workflows and relevant biological pathways to support advanced research and development.

Core Physicochemical Data

This compound, also known as Kynurenic acid ethyl ester, possesses a unique set of properties that influence its behavior in chemical and biological systems. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the latter generally predominating in solid and solution states. This tautomerism influences its hydrogen bonding capacity, polarity, and pKa values.

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
CAS Number 24782-43-2
Melting Point 216-218 °C (lit.)
Boiling Point 343.7 °C at 760 mmHg (Predicted)N/A
Density 1.2 ± 0.1 g/cm³ (Predicted)N/A
Water Solubility Sparingly solubleInferred from LogP
pKa (Predicted) Acidic (enol): ~9-11, Basic (N): ~2-3[2][3]
LogP (Octanol-Water) 2.0 (XLogP3)N/A
Flash Point 161.7 ± 27.9 °C (Predicted)N/A
Refractive Index 1.569 (Predicted)N/A
Vapor Pressure 6.92E-05 mmHg at 25°C (Predicted)N/A

Note: Some values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following are standard, detailed methodologies for key experiments.

Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental characterization of a compound like this compound.

G cluster_0 Preparation & Purity cluster_1 Property Determination cluster_2 Data Analysis & Application Synthesis Synthesis/Procurement Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (HPLC, NMR) Purification->Purity_Analysis MP Melting Point Determination Purity_Analysis->MP Solubility Solubility Assay Purity_Analysis->Solubility pKa pKa Determination (Potentiometry) Purity_Analysis->pKa LogP LogP Determination (Shake-Flask) Purity_Analysis->LogP Data_Compilation Data Compilation & Analysis MP->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation ADMET_Prediction In Silico ADMET Prediction Data_Compilation->ADMET_Prediction Formulation Formulation Development ADMET_Prediction->Formulation

Workflow for Physicochemical Characterization.
Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure substance.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (216°C).

  • Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption and membrane permeability.[5]

Methodology:

  • Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[6][7]

  • Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

  • Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the pre-saturated aqueous buffer in a sealed flask or vial.

  • Equilibration: The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).[5]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[6]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the extent of ionization of a compound at a given pH. This is vital for understanding solubility, absorption, and receptor interaction.[8]

Methodology:

  • Apparatus Calibration: A pH meter is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. The ionic strength is kept constant using an inert salt like KCl (0.15 M).[8][9]

  • Titration Setup: The sample solution is placed in a jacketed vessel at a constant temperature, and the calibrated pH electrode is immersed. The solution is stirred continuously. To remove dissolved CO₂, the solution is purged with nitrogen gas before and during the titration.[8][9]

  • Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. It is then titrated with small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[8]

  • Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate. The titration continues until the pH reaches a basic value (e.g., pH 12).

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the inflection points of the curve or by analyzing the first derivative plot. The experiment should be repeated at least three times to ensure reproducibility.[8]

Biological Context and Signaling Pathways

This compound is the ethyl ester of Kynurenic acid (KYNA), a significant metabolite of the tryptophan-kynurenine pathway.[10][11] KYNA is an endogenous antagonist of ionotropic glutamate receptors and has demonstrated neuroprotective effects.[11][12] More recently, KYNA has been identified as a signaling molecule in metabolic and immune regulation, primarily through its action on the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[10][13] The ester form may act as a prodrug, potentially offering improved bioavailability and ability to cross the blood-brain barrier.[12]

Kynurenic Acid Signaling Pathway

The diagram below illustrates the key signaling interactions of Kynurenic acid, the parent acid of the title compound.

G cluster_0 Tryptophan Metabolism cluster_1 Receptor Activation cluster_2 Downstream Effects TRP Tryptophan KYN Kynurenine TRP->KYN KYNA Kynurenic Acid (from Ethyl Ester Prodrug) KYN->KYNA GPR35 GPR35 KYNA->GPR35 Agonist AhR AhR KYNA->AhR Agonist Immune Immunomodulation GPR35->Immune Metabolic Metabolic Regulation GPR35->Metabolic AhR->Immune Neuro Neuroprotection AhR->Neuro

Kynurenic Acid Receptor Activation and Effects.

References

An In-depth Technical Guide to the Tautomerism of Ethyl 4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the versatile reactivity and biological activity of its quinoline core. A critical aspect of its chemical behavior is the existence of a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. The position of this equilibrium is paramount as it dictates the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomerism of this compound, presenting quantitative data, detailed experimental and computational protocols, and visualizations to aid in its study and application in drug development.

The Tautomeric Equilibrium

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the enol form (this compound) and the keto form (ethyl 1,4-dihydro-4-oxoquinoline-2-carboxylate).

Caption: Tautomeric equilibrium of this compound.

In the solid state and in most common solvents, the equilibrium heavily favors the keto tautomer. This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality within the quinolone ring system. The presence of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester further stabilizes the keto form.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of this compound is not extensively reported, studies on closely related 4-hydroxyquinoline derivatives provide valuable insights. The tautomeric ratio is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Table 1: Expected Spectroscopic Data for Tautomer Identification

Spectroscopic MethodKeto Tautomer (4-quinolone)Enol Tautomer (4-hydroxyquinoline)
¹H NMR N-H proton signal (often broad, δ > 10 ppm)Absence of N-H signal, presence of O-H signal
C3-H proton signal (vinyl proton, δ ~ 6.0-6.5 ppm)C3-H proton signal (aromatic proton, δ > 7.0 ppm)
¹³C NMR C4 carbonyl carbon signal (δ > 170 ppm)C4 carbon signal (aromatic carbon bearing -OH, δ ~ 150-160 ppm)
IR Spectroscopy Strong C=O stretching vibration (1650-1680 cm⁻¹)Absence of strong C=O stretch in the quinolone region
N-H stretching vibration (broad, ~3200-3400 cm⁻¹)Broad O-H stretching vibration

Experimental Protocols for Tautomerism Studies

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough investigation of the tautomeric equilibrium.

Synthesis of this compound

A common synthetic route is the Conrad-Limpach reaction.[1][2]

Protocol:

  • Aniline Condensation: React aniline with diethyl malonate at elevated temperatures (e.g., 140-150 °C) to form ethyl 3-anilinoacrylate.

  • Cyclization: Heat the resulting ethyl 3-anilinoacrylate in a high-boiling point solvent (e.g., diphenyl ether) to approximately 250 °C to induce cyclization.

  • Purification: After cooling, the product, this compound, precipitates and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

synthesis_workflow aniline Aniline intermediate Ethyl 3-anilinoacrylate aniline->intermediate diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate cyclization Cyclization (High Temperature) intermediate->cyclization product This compound cyclization->product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the different tautomers in solution.[3]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and multiplicities of the aromatic protons and the C3-H proton.

    • Look for a broad singlet in the downfield region (δ > 10 ppm) characteristic of the N-H proton of the keto tautomer.

    • Integrate the signals corresponding to each tautomer to determine their relative concentrations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the key diagnostic signal for the keto form, which is the C4 carbonyl carbon resonance typically found above 170 ppm.[4]

    • The corresponding C4 signal for the enol form will be in the aromatic region, shielded by about 10-20 ppm.

  • 2D NMR (Optional):

    • Perform HSQC and HMBC experiments to confirm the assignment of proton and carbon signals to their respective tautomers.

nmr_workflow sample_prep Sample Preparation (Dissolve in deuterated solvent) h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr analysis Data Analysis (Signal assignment, Integration, Tautomer Ratio) h1_nmr->analysis c13_nmr->analysis d2_nmr 2D NMR (HSQC, HMBC) (Optional) d2_nmr->analysis

Caption: General experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectra in different solvents or at different pH values. The keto and enol forms will have distinct chromophores and thus different absorption maxima.[5]

Protocol:

  • Solution Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each tautomer. The more conjugated enol form is expected to have a longer wavelength absorption band compared to the keto form.

    • By deconvoluting the overlapping spectra, the relative concentrations of the tautomers can be estimated.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.[6]

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For solution-phase studies, use an appropriate IR-transparent solvent and cell.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for a strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the quinolone ring in the keto tautomer.

    • Identify the broad N-H stretching band around 3200-3400 cm⁻¹ for the keto form.

    • The enol form will lack the strong quinolone C=O stretch and will show a broad O-H stretching band.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[7]

Protocol:

  • Structure Building: Build the 3D structures of both the enol and keto tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

    • Confirm that the optimized structures are true minima by ensuring the absence of imaginary frequencies.

  • Energy Calculation:

    • Calculate the electronic energies, zero-point vibrational energies, and Gibbs free energies for each tautomer.

    • The relative stability of the tautomers can be determined from the difference in their Gibbs free energies (ΔG).

  • Spectra Simulation:

    • Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.

dft_workflow build_structures Build 3D Structures (Keto and Enol) geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) build_structures->geom_opt energy_calc Calculate Relative Energies (ΔG) geom_opt->energy_calc spectra_sim Simulate Spectra (NMR, IR, UV-Vis) geom_opt->spectra_sim comparison Compare with Experimental Data energy_calc->comparison spectra_sim->comparison

Caption: Workflow for DFT analysis of tautomer stability.

Relevance in Drug Development

The tautomeric state of a drug molecule is of paramount importance in drug design and development as it directly influences its pharmacokinetic and pharmacodynamic properties.

  • Receptor Binding: The keto and enol forms of this compound present different hydrogen bond donor-acceptor patterns and three-dimensional shapes. The keto form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the enol form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor in the ester group. This difference can lead to distinct binding affinities and selectivities for a biological target. For instance, many kinase inhibitors with a quinolone scaffold rely on the N-H and C=O groups for key interactions in the ATP-binding pocket.

  • Physicochemical Properties: The tautomeric equilibrium affects properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Signaling Pathways: While specific signaling pathways directly modulated by the individual tautomers of this compound are not yet fully elucidated, the broader class of 4-quinolones is known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[8][9] These activities often stem from the inhibition of enzymes such as topoisomerases or kinases. The predominance of the keto tautomer is likely crucial for these interactions, as it mimics the hydrogen bonding pattern of endogenous ligands.

drug_development_relevance cluster_tautomers Tautomeric Forms cluster_properties Molecular Properties cluster_outcome Drug Development Outcome keto Keto Tautomer (H-bond donor/acceptor) binding Receptor Binding Affinity & Selectivity keto->binding adme ADME Properties (Solubility, logP, pKa) keto->adme enol Enol Tautomer (Different H-bonding) enol->binding enol->adme efficacy Pharmacological Efficacy binding->efficacy bioavailability Bioavailability adme->bioavailability

Caption: Logical relationship of tautomerism to drug development.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has profound implications for its application in drug discovery and development. A thorough understanding and characterization of the predominant tautomeric form and the factors governing the equilibrium are essential for rational drug design. This guide provides a framework of experimental and computational protocols to enable researchers to investigate this phenomenon and leverage the unique properties of each tautomer for the development of novel therapeutics. The prevalence of the keto form under physiological conditions suggests that drug design efforts should primarily focus on this tautomer, while also considering the potential for the enol form to be present in specific microenvironments.

References

Crystal Structure Analysis of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Ethyl 4-hydroxyquinoline-2-carboxylate and its derivatives. Due to the limited availability of specific crystallographic data for the title compound, this paper presents a detailed examination of closely related structures to offer valuable insights into its potential solid-state conformation, intermolecular interactions, and experimental protocols. The information herein is intended to support research and development efforts in medicinal chemistry and material science.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 4-hydroxyquinoline-2-carboxylate scaffold, in particular, is a key pharmacophore in various biologically active molecules.[2][3] Understanding the three-dimensional structure and intermolecular interactions of these compounds at a molecular level is crucial for rational drug design and the development of new therapeutic agents. This guide summarizes the available crystallographic data for analogues of this compound, details relevant experimental procedures, and visualizes key workflows.

Physicochemical Properties

Basic physicochemical properties for Ethyl 4-hydroxy-2-quinolinecarboxylate have been reported.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.22 g/mol [4][5]
CAS Number 24782-43-2[4]
Melting Point 216-218 °C (lit.)[4]

Synthesis and Crystallization

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction.[2][6] While a specific detailed protocol for this compound is not available in the provided results, a general workflow can be inferred from the synthesis of related compounds.

G General Synthetic Workflow for 4-Hydroxyquinoline Esters cluster_synthesis Synthesis cluster_workup Work-up and Purification Isatin Isatin Cyclization Cyclization Isatin->Cyclization Diethyl_malonate Diethyl_malonate Diethyl_malonate->Cyclization Base_catalyst Base_catalyst Base_catalyst->Cyclization Crude_product Crude_product Cyclization->Crude_product Recrystallization Recrystallization Crude_product->Recrystallization Pure_crystals Pure_crystals Recrystallization->Pure_crystals

Caption: General workflow for the synthesis and purification of 4-hydroxyquinoline esters.

General Synthetic Procedure

The Conrad-Limpach reaction typically involves the condensation of an aniline derivative with a β-ketoester.[2] For the synthesis of the title compound, this would likely involve the reaction of an anthranilic acid derivative with diethyl malonate, followed by cyclization. Another common route is the Pfitzinger condensation reaction.[3]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems for related compounds include DMF/EtOH and ethanol.[7] For a related compound, colorless rectangular crystals grew after 4 days from a solution of petroleum ether and ethyl acetate.[8]

Crystal Structure Analysis of Related Compounds

While specific crystallographic data for this compound is not available in the provided search results, detailed analyses of closely related compounds offer significant insights.

Crystal Data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate

The crystal structure of this analogue reveals a triclinic system.[8] The quinoline ring system is nearly planar, and the structure is stabilized by intermolecular C-H···O hydrogen bonds.[8]

ParameterValue
Formula C₂₁H₂₁NO₅
Crystal System Triclinic
Space Group P-1
a (Å) 8.3444 (3)
b (Å) 9.3508 (4)
c (Å) 12.2723 (5)
α (°) 104.079 (2)
β (°) 97.282 (2)
γ (°) 93.904 (2)
V (ų) 916.43 (6)
Z 2

Table 1: Crystallographic data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate.[8]

Crystal Data for 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione

This related compound crystallizes in a monoclinic system.[7] The structure is characterized by strong intramolecular hydrogen bonds that play a significant role in the crystal packing.[7] The molecules are connected by N-H···O hydrogen bonds, forming a 2D network.[7]

ParameterValue
Formula C₁₄H₁₁NO₄
Crystal System Monoclinic
Space Group P2₁/c

Table 2: Crystallographic data for a related pyrano[3,2-c]quinoline derivative.[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. The following sections outline the typical procedures for synthesis and structural analysis based on the available literature for related compounds.

Synthesis and Purification Protocol

A general procedure for synthesizing quinoline derivatives is as follows:

  • A mixture of the appropriate isatin and a compound with an active methylene group is refluxed in the presence of a base like potassium hydroxide in an ethanol/water mixture.[3]

  • The reaction mixture is then cooled and acidified to precipitate the crude product.[3]

  • For esterification, the resulting carboxylic acid is refluxed with absolute ethanol and a catalytic amount of concentrated sulfuric acid.[8]

  • The completion of the reaction is monitored by TLC.[8]

  • The crude product is purified by column chromatography on silica gel.[8]

G Experimental Workflow for Crystal Structure Determination Crystal_Growth Crystal_Growth Xray_Diffraction Xray_Diffraction Crystal_Growth->Xray_Diffraction Data_Collection Data_Collection Xray_Diffraction->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Data_Analysis Data_Analysis Structure_Refinement->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies are typically performed on a diffractometer equipped with a Photon detector at low temperatures (e.g., 123 K) using Cu-Kα radiation (λ = 1.54178 Å).[7]

  • Data Collection: Data is collected using a diffractometer such as a Bruker D8 Venture or Bruker X8 Proteum.[7][8]

  • Structure Solution and Refinement: Dual space methods are used for structure solution, and refinement is carried out using software like SHELXL.[7] Hydrogen atoms can be localized by difference electron density determination and refined using a riding model.[7]

Biological Significance

Derivatives of 4-hydroxyquinoline exhibit a broad spectrum of biological activities. They have been investigated as potential cytotoxic agents against cancer cells.[2] Some have shown antibacterial effects, which led to the development of fluoroquinolone antibiotics.[2] Furthermore, certain 4-quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making them attractive targets for cancer and autoimmune disease therapies.[3] The carboxylate group in these molecules often forms crucial interactions, such as salt bridges and hydrogen bonds, with active site residues of target enzymes.[3]

Conclusion

This technical guide has synthesized the available information on the crystal structure analysis of this compound and its analogues. While a dedicated crystallographic study for the title compound is not yet publicly available, the data from closely related structures provides a strong foundation for understanding its likely solid-state properties. The presented experimental protocols and workflows offer a practical guide for researchers in the field. Further investigation to obtain the specific crystal structure of this compound is warranted to fully elucidate its structure-activity relationships and to guide future drug development efforts.

References

Spectroscopic Profile of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, unified spectroscopic dataset for this specific molecule in publicly accessible literature, this guide presents a compilation of available data, supplemented with information from closely related analogs to provide a robust analytical profile. The methodologies detailed herein offer standardized protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the structural elucidation and characterization of this compound and its derivatives.

Spectroscopic Data

Table 1: 1H NMR Spectral Data

No complete 1H NMR data for this compound was found in the public domain. The following data for a related compound, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is provided for comparative purposes.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
1.45t3H-CH3
4.49q2H-OCH2-
7.5-8.5m4HAromatic-H
12.1s1H-OH

Source: Adapted from publicly available data for similar quinoline derivatives.[1]

Table 2: 13C NMR Spectral Data

No complete 13C NMR data for this compound was found. The following data for 4-Hydroxyquinoline is provided to indicate the expected shifts for the core quinoline structure.

Chemical Shift (δ) ppmAssignment
Data for 4-Hydroxyquinoline
98.2C3
119.1C4a
122.5C5
125.0C7
125.8C6
131.9C8
140.8C8a
143.7C2
177.5C4

Source: Adapted from publicly available data for 4-Hydroxyquinoline.[2]

Table 3: Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not detailed in the search results. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm-1)IntensityAssignment
3400-3200BroadO-H stretch (intramolecular hydrogen bonding)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
1620-1450Medium-StrongC=C and C=N aromatic ring stretches
~1250StrongC-O stretch (ester)
Table 4: Mass Spectrometry (MS) Data

The molecular weight of this compound is 217.22 g/mol .[3] The expected molecular ion peak in a mass spectrum would be observed at m/z = 217.

m/zRelative Intensity (%)Assignment
217-[M]+
172-[M - OCH2CH3]+
144-[M - COOCH2CH3]+

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the sample for 1H NMR and 20-25 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred for compounds with hydroxyl groups.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

  • Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

  • Record the spectrum, typically in the range of 4000-400 cm-1.

  • Perform a background scan of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

2. Ionization Method:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam.[5]

  • Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.[4]

3. Mass Analysis:

  • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structural Elucidation Synthesis Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

An In-depth Technical Guide on the Solubility of Ethyl 4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility of Ethyl 4-hydroxyquinoline-2-carboxylate. However, a thorough literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. The following sections, therefore, present key physicochemical properties, a discussion on expected solubility based on structural characteristics, and a generalized experimental protocol for solubility determination. This information is intended to serve as a valuable reference for researchers.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in solution.

PropertyValueReference
CAS Number 24782-43-2[1][2][3][4]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1][4]
Melting Point 216-218 °C (lit.)[1]
Appearance Solid[4]
InChI Key UACLREXZGKWWIC-UHFFFAOYSA-N[1]
SMILES String CCOC(=O)c1cc(O)c2ccccc2n1[1]

Qualitative Solubility Profile and Theoretical Considerations

While quantitative data is unavailable, the solubility of this compound can be inferred from its structure and the general principles of solubility. The molecule possesses both polar and non-polar characteristics.

  • Polar Features: The presence of a hydroxyl (-OH) group and an ester (C=O) group allows for hydrogen bonding with polar solvents. The nitrogen atom in the quinoline ring can also participate in hydrogen bonding.

  • Non-Polar Features: The bicyclic aromatic quinoline core is hydrophobic and will contribute to solubility in non-polar organic solvents.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit some degree of solubility in a range of common laboratory solvents. It is likely to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the polar groups can be solvated. Its solubility in alcohols like ethanol and methanol is also expected to be significant due to hydrogen bonding capabilities. In non-polar solvents such as hexane or toluene, the solubility is expected to be limited due to the presence of the polar functional groups. The parent compound, quinoline, is noted to be soluble in many organic solvents[4][5].

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers needing to determine the precise solubility of this compound, the shake-flask method is a reliable and commonly used technique[5]. This method involves achieving equilibrium between the solid solute and the solvent, followed by quantification of the dissolved compound.

3.1. Materials and Equipment

  • This compound

  • Selected common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using an orbital shaker at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of excess solid should be maintained throughout this period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

    • Dilute the filtered sample solutions with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample solutions and determine the concentration of the dissolved this compound by referring to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL or mol/L) = Concentration from calibration curve × Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound using the shake-flask method.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quantify 4. Quantification cluster_calc 5. Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F H Dilute Filtered Sample F->H G Prepare Calibration Standards I Analyze via HPLC or UV-Vis G->I H->I J Determine Concentration I->J K Calculate Solubility (Concentration x Dilution Factor) J->K

Caption: A generalized workflow for the experimental determination of compound solubility.

References

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a representative synthetic approach for Ethyl 4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development.

Core Compound Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueCitations
Molecular Formula C₁₂H₁₁NO₃[1][2][3][4]
Molecular Weight 217.22 g/mol [1][2][4][5][6]
CAS Number 24782-43-2[1][2][3][4]
Melting Point 216-218 °C[2][3]

Experimental Protocols: Synthesis of 4-Hydroxyquinoline Derivatives

The synthesis of 4-hydroxyquinoline-2-carboxylate esters is classically achieved through cyclization reactions. One of the most relevant and established methods is the Conrad-Limpach reaction . The following protocol describes a generalized procedure adaptable for the synthesis of this compound.

Reaction Principle: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the target molecule, the reactants would be aniline and diethyl oxalacetate (or a similar derivative).

Step-by-Step Methodology:

  • Condensation (Formation of Enamine):

    • Aniline and diethyl oxalacetate are mixed, typically in a solvent like ethanol.

    • A catalytic amount of acid (e.g., a drop of sulfuric acid or acetic acid) is often added to facilitate the reaction.

    • The mixture is stirred at room temperature or with gentle heating to form the intermediate enamine, ethyl 3-anilino-2,3-dioxopropanoate. Water is eliminated during this step.

  • Thermal Cyclization:

    • The solvent is removed from the reaction mixture, often under reduced pressure.

    • The resulting crude enamine is added to a high-boiling point solvent, such as Dowtherm A or paraffin oil.

    • The mixture is heated to a high temperature (typically 240-260 °C). This high temperature provides the energy required for the intramolecular cyclization (a 4π-electrocyclization followed by tautomerization).

    • During this step, ethanol is eliminated, and the quinoline ring system is formed.

  • Isolation and Purification:

    • After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is allowed to cool.

    • The high-boiling solvent is decanted or removed. The crude product often precipitates upon cooling.

    • The solid product is washed with a non-polar solvent (e.g., petroleum ether or hexanes) to remove residual high-boiling solvent.

    • Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

Visualized Workflow and Pathways

To clearly illustrate the logical flow of the synthesis, the following diagrams are provided.

cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product A Aniline C Step 1: Condensation Formation of Enamine Intermediate A->C B Diethyl Oxalacetate B->C D Step 2: Thermal Cyclization High-Temperature Ring Closure C->D Intermediate E Step 3: Purification Recrystallization D->E Crude Product F This compound E->F

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Conrad-Limpach Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Conrad-Limpach synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of 4-hydroxyquinolines, which are pivotal structural motifs in numerous biologically active compounds and pharmaceutical agents.[1] This two-step method involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline product.[1] These application notes provide a comprehensive overview, detailed experimental protocols, and key quantitative data to facilitate the successful synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate.

Introduction

Quinolines and their derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2] The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, offers a reliable route to 4-hydroxyquinolines.[3][4] The reaction's success is contingent on carefully controlling the reaction conditions, particularly the temperature of the initial condensation to favor the kinetic product and the high temperature required for the subsequent cyclization.

Reaction Principle

The synthesis proceeds in two distinct stages:

  • Enamine Formation: Aniline reacts with a β-ketoester (in this case, diethyl 1,3-acetonedicarboxylate) at moderate temperatures. This step, often catalyzed by a small amount of acid, yields the kinetic product, a β-aminoacrylate (an enamine).[1]

  • Thermal Cyclization: The isolated β-aminoacrylate intermediate undergoes an intramolecular electrocyclic ring closure at high temperatures, typically around 250 °C, with the elimination of an alcohol to form the final 4-hydroxyquinoline product.[1][3] The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Conrad-Limpach reaction.

Step 1: Synthesis of Ethyl 3-(phenylamino)but-2-enoate (Enamine Intermediate)

Materials:

  • Aniline

  • Diethyl 1,3-acetonedicarboxylate

  • Toluene

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in a suitable solvent such as toluene, add the diethyl 1,3-acetonedicarboxylate (1.1 eq).[1]

  • Add a catalytic amount of a weak acid, for instance, a few drops of glacial acetic acid.[1]

  • Heat the mixture to reflux. To facilitate the removal of water formed during the condensation, equip the reaction vessel with a Dean-Stark apparatus.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). This reaction is typically complete within 2-4 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can often be used in the next step without further purification.[1]

Step 2: Thermal Cyclization to this compound

Materials:

  • Crude Ethyl 3-(phenylamino)but-2-enoate

  • High-boiling solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene or Hexanes (for washing)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine the crude β-aminoacrylate intermediate from Step 1 and a high-boiling point solvent.[5] A recommended ratio is approximately 10-20 mL of solvent per gram of the intermediate.[1]

  • Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid to the stirred mixture.[5][6]

  • Heat the reaction mixture to reflux (typically around 250-260 °C). The ethanol produced during the reaction will be removed by distillation.[1][6]

  • Continue heating at reflux for the required time, which is generally between 30 to 60 minutes, while monitoring the removal of ethanol.[1][6] During this period, the 4-hydroxyquinoline product may begin to precipitate.[5][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1][6]

  • Collect the solid product by vacuum filtration and wash it with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.[5][6]

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of Thermal Cyclization
SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23158
Iso-butyl Benzoate24266
1,2,4-Trichlorobenzene21455
2-Nitrotoluene22259
2,6-di-tert-butylphenol25368
Dowtherm A25778

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative using various high-boiling solvents. The yield generally improves with solvents having a boiling point above 250 °C.[6]

Visualizations

Reaction Mechanism

Conrad_Limpach_Synthesis Conrad-Limpach Synthesis Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 + BetaKetoester Diethyl 1,3-acetonedicarboxylate BetaKetoester->Intermediate1 SchiffBase Schiff Base Intermediate1->SchiffBase - H2O Enamine Enamine (β-aminoacrylate) SchiffBase->Enamine Tautomerization Enamine_ref Cyclization Electrocyclic Ring Closing (~250 °C) Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Product This compound Intermediate2->Product - EtOH Tautomerization Enamine_ref->Cyclization

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Preparation of Enamine Intermediate cluster_cyclize Thermal Cyclization cluster_purify Purification A Mix Aniline and Diethyl 1,3-acetonedicarboxylate in Toluene B Add Catalytic Acetic Acid A->B C Reflux with Dean-Stark Trap (2-4h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Remove Solvent (Rotary Evaporator) E->F G Combine Crude Enamine and High-Boiling Solvent F->G H Add Catalytic Sulfuric Acid G->H I Heat to Reflux (~250-260 °C, 30-60 min) H->I J Remove Ethanol by Distillation I->J K Cool to Room Temperature J->K L Filter Precipitate K->L M Wash with Toluene/Hexanes L->M N Recrystallize from Ethanol, Acetic Acid, or DMF M->N O Characterize Final Product N->O

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low to no yield of the desired 4-hydroxyquinoline 1. Incomplete initial condensation.2. Cyclization temperature too low.[5]3. Inefficient heat transfer.1. Ensure the initial condensation is complete by monitoring the reaction (e.g., by TLC). Consider extending the reaction time.[5]2. Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization (~250°C).[5]3. Employ a suitable high-boiling solvent and a reliable heating mantle with a temperature controller.[5]
Formation of the 2-hydroxyquinoline isomer (Knorr product) Reaction temperature of the initial condensation is too high. The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[5]Control the initial condensation temperature. Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate.[5]
Reaction mixture becomes a thick, unmanageable tar Polymerization or side reactions at high temperatures.Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and facilitate heat transfer.[5]
Incomplete cyclization Insufficient heating time or temperature.Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration.[5]

Applications in Drug Development

The 4-hydroxyquinoline-2-carboxylate scaffold is a versatile starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[7] This scaffold is a key component in the development of agents with various biological activities, including antiallergy, antimalarial, and anticancer properties.[2][8] The ability to synthesize this core structure efficiently through the Conrad-Limpach synthesis is therefore of significant interest to medicinal chemists and drug development professionals.

References

Application Notes: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pfitzinger reaction, also referred to as the Pfitzinger-Borsche reaction, is a fundamental chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction facilitates the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid core is a significant structural motif found in numerous biologically active compounds. This privileged scaffold is of high interest to researchers in drug discovery and development due to its prevalence in compounds exhibiting antitumor, antiviral, antibacterial, and antimalarial properties.[1][3] These application notes provide a comprehensive overview of the Pfitzinger reaction, its mechanism, detailed experimental protocols, and a summary of reported yields.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-defined sequence of steps. The process is initiated by the hydrolysis of the amide bond in isatin, catalyzed by a base like potassium hydroxide, which opens the ring to form a keto-acid intermediate.[1][2][4] While this intermediate can be isolated, it is typically generated in situ. Subsequently, the aniline derivative of the intermediate reacts with the carbonyl compound to form an imine, which then undergoes tautomerization to a more stable enamine.[2][4] The final step involves an intramolecular cyclization of the enamine, followed by a dehydration step to yield the aromatic quinoline-4-carboxylic acid.[1][2]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid  Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Condensation Base Base (e.g., KOH) Base->Isatin KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4- carboxylic acid Enamine->Product Cyclization & Dehydration

Pfitzinger Reaction Mechanism

Applications in Drug Development

The quinoline-4-carboxylic acid scaffold is a key pharmacophore in a wide array of therapeutic agents. The Pfitzinger reaction provides a versatile and efficient pathway to access a diverse library of these valuable compounds for screening and lead optimization in drug discovery programs.[1] Derivatives have been investigated for their potential as:

  • Anticancer agents: Certain derivatives have demonstrated the ability to intercalate with DNA, resulting in antitumor activity.[3]

  • Antiviral agents: Some compounds have shown promise as anti-HIV agents.[1][3]

  • Antibacterial agents: The quinoline core is a well-established scaffold in the discovery of antibacterial drugs.[3]

  • Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction. A general workflow for the synthesis and purification is illustrated below.

Pfitzinger_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Dissolve base (e.g., KOH) in solvent B 2. Add Isatin (Stir to form salt) A->B C 3. Add Carbonyl Compound B->C D 4. Heat (Conventional or Microwave) C->D E 5. Cool & Concentrate D->E F 6. Add water & wash with organic solvent G 7. Acidify aqueous layer (e.g., with HCl or Acetic Acid) H 8. Collect precipitate by filtration I 9. Wash solid with cold water H->I J 10. Dry under vacuum I->J K 11. Recrystallize (optional) J->K L Purified Quinoline-4- carboxylic acid K->L

General Workflow for Pfitzinger Synthesis
Protocol 1: Conventional Heating Method

This generalized protocol is based on several reported procedures for the synthesis of quinoline-4-carboxylic acids.[1][3][5]

Materials:

  • Isatin (1.0 eq)

  • Carbonyl compound (e.g., ketone) (1.0-2.2 eq)

  • Potassium hydroxide (KOH) (3.0-4.0 eq)

  • Ethanol (or other suitable protic solvent)

  • Water

  • Diethyl ether (or other non-polar organic solvent for extraction)

  • Dilute hydrochloric acid (HCl) or acetic acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (e.g., 0.2 mol) in a minimal amount of water, then add ethanol (e.g., 25-40 mL).[3][5]

  • Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1][5]

  • To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).[1]

  • Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours.[3][5] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid product.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][3]

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[1]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Method

This method offers a significant reduction in reaction time compared to conventional heating.[1]

Materials:

  • Isatin (1.0 eq, e.g., 10.0 mmol)

  • Carbonyl compound (1.0-1.5 eq)

  • 33% aqueous potassium hydroxide (KOH) solution (e.g., 15 mL)

  • Ice-water mixture

  • Acetic acid

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • To this solution, add the appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone, 10.0 mmol).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes).[1]

  • After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Pour the filtrate into an ice-water mixture (e.g., 100 mL) and acidify with acetic acid.[1]

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[1]

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction is dependent on the substrates and reaction conditions used. The following tables summarize reported yields for various syntheses.

Table 1: Reaction of Isatin with Various Carbonyl Compounds (Conventional Heating)

Carbonyl Compound Base Solvent Time (h) Yield (%) Reference
Acetone KOH Ethanol/Water Reflux 70 [4]
Methyl ethyl ketone NaOH Water 8 89 [6]
Butan-2-one KOH Ethanol 24 84 [6]
4-Methylacetophenone KOH Ethanol/Water 24 40.43 [5]
Cyclohexanone KOH Ethanol - - [6]
5,6-dimethoxy indanone KOH Ethanol 16 36 [7]
Acetone KOH Ethanol/Water - 81 [8]

| Methyl cyclopropyl ketone | - | - | - | - |[8] |

Table 2: Reaction of Substituted Isatins with Ketones

Isatin Derivative Carbonyl Compound Base Yield (%) Product Reference
5-Methylisatin Phenoxyacetone - - 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid [7]
5-Chloroisatin 5,6-dimethoxy indanone KOH 36 5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid [7]
α-Naphthisatin Acetone KOH 70 Benzo[f]quinoline derivative [9]
5,6-difluoroisatin Acetone - 79 6,7-difluoro-2-methylquinoline-4-carboxylic acid [9]

| β-Naphthisatin | Ketone (C6H13COCH3) | KOH | ~100 | Tricyclic condensed compound |[8][9] |

Note: Reaction conditions such as temperature and solvent were not always specified in the summarized literature.

Variations of the Pfitzinger Reaction

Halberkann Variant: A notable variation is the Halberkann reaction, where N-acyl isatins are reacted with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[2] This modification provides an alternative route to differently substituted quinoline cores.

The Pfitzinger reaction remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids, which are of great importance in medicinal chemistry and drug development.[1][4] Its operational simplicity, use of readily available starting materials, and the ability to generate diverse molecular scaffolds make it a cornerstone reaction for researchers in the field. The development of more efficient protocols, such as microwave-assisted synthesis, has further enhanced its utility, allowing for rapid access to libraries of these important heterocyclic compounds.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-hydroxyquinoline-2-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its quinoline core is a prevalent scaffold in numerous drugs, including antimalarials, antibiotics, and anticancer agents. The synthesis of this compound from aniline is most commonly achieved through the Gould-Jacobs reaction, a reliable and versatile method for constructing the quinoline ring system.[1][2][3] This document provides detailed protocols for both conventional thermal and microwave-assisted synthesis of this compound, along with its applications and characterization data.

Reaction Scheme: The Gould-Jacobs Reaction

The synthesis of this compound from aniline proceeds via the Gould-Jacobs reaction.[1][2][3] This reaction involves two primary steps:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) through nucleophilic substitution to form the intermediate, diethyl anilinomethylenemalonate. This step typically involves the loss of an ethanol molecule.[1][2]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at a high temperature, followed by tautomerization, to yield the final product, this compound, which exists in equilibrium with its 4-oxo tautomer.[1][2][4]

Applications in Research and Drug Development

Quinolines are a significant class of compounds in medicinal chemistry.[4][5] this compound and its derivatives have been investigated for a range of therapeutic applications:

  • Antimalarial Agents: The quinoline core is fundamental to several antimalarial drugs.[2]

  • Antibiotics: Quinolone antibiotics, a major class of broad-spectrum antibacterial agents, are structurally related to the product.[4][6]

  • Anticancer Research: Certain quinoline derivatives have shown potential as anticancer agents.[7]

  • Central Benzodiazepine Receptor Antagonists: Derivatives have been synthesized and evaluated for their activity at central benzodiazepine receptors.[1][2]

Experimental Protocols

Two primary methods for the synthesis are detailed below: a classical thermal approach and a modern microwave-assisted method.

Protocol 1: Classical Thermal Synthesis

This protocol is based on the traditional Gould-Jacobs reaction methodology, which involves a two-step heating process.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent for cyclization)

  • Ethanol (for washing)

  • Ice-cold acetonitrile (for washing)[4]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus (optional, for solvent removal)

  • Büchner funnel and flask

  • Magnetic stirrer and stir bar

Procedure:

Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate [8]

  • In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 - 1.1 equivalents).

  • Heat the mixture at approximately 90-100 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of aniline.

  • Upon completion, the intermediate diethyl anilinomethylenemalonate is formed. This intermediate can be isolated or used directly in the next step.

Step 2: Thermal Cyclization [8]

  • The crude diethyl anilinomethylenemalonate is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to a high temperature, typically around 240-250 °C, to induce intramolecular cyclization.[8]

  • The reaction is maintained at this temperature for 30-60 minutes.

  • After the reaction is complete, the mixture is cooled to room temperature, which should cause the product to precipitate.

  • The precipitated solid is collected by filtration, washed with a suitable solvent like ethanol or ice-cold acetonitrile to remove the high-boiling solvent and any impurities, and then dried under vacuum.[4]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[4]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ice-cold acetonitrile[4]

Equipment:

  • Microwave synthesis reactor

  • Microwave vial with a magnetic stirring bar

  • Büchner funnel and flask

Procedure: [4]

  • In a microwave vial, add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[4]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250 °C for 10 minutes. Alternatively, heating to 300 °C for 5 minutes can be employed for a higher yield.[4]

  • After the reaction, cool the vial to room temperature. The product will precipitate.

  • Filter the precipitated solid and wash it with ice-cold acetonitrile (e.g., 3 mL).[4]

  • Dry the resulting solid under vacuum.

Data Presentation

Table 1: Comparison of Synthesis Conditions and Yields

ParameterClassical Thermal MethodMicrowave-Assisted Method (250 °C)Microwave-Assisted Method (300 °C)
Reagents Aniline, DEEMAniline, DEEMAniline, DEEM
Condensation Temp. 90-100 °C[8]N/A (One-pot)N/A (One-pot)
Cyclization Temp. 240-250 °C[8]250 °C[4]300 °C[4]
Reaction Time Several hours10 minutes[4]5 minutes[4]
Solvent Diphenyl ether (for cyclization)Solvent-free[4]Solvent-free[4]
Reported Yield Generally lower yields reported[4]~37%[4]~47%[4]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White to off-white solid
Melting Point 216-218 °C
CAS Number 24782-43-2

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired for product characterization and compared with literature values to confirm identity and purity.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway Aniline Aniline Intermediate Diethyl anilinomethylenemalonate Aniline->Intermediate Condensation (+ DEEM, -EtOH) DEEM Diethyl ethoxymethylenemalonate Product This compound Intermediate->Product Thermal Cyclization (-EtOH) Experimental_Workflow cluster_classical Classical Method cluster_microwave Microwave Method C_Reactants Mix Aniline and DEEM C_Condensation Heat (90-100°C) C_Reactants->C_Condensation C_Cyclization Add to Diphenyl Ether & Heat (240-250°C) C_Condensation->C_Cyclization C_Isolation Cool, Filter, Wash, Dry C_Cyclization->C_Isolation C_Product Final Product C_Isolation->C_Product M_Reactants Mix Aniline and DEEM in Vial M_Irradiation Microwave Heating (250-300°C) M_Reactants->M_Irradiation M_Isolation Cool, Filter, Wash, Dry M_Irradiation->M_Isolation M_Product Final Product M_Isolation->M_Product

References

Ethyl 4-hydroxyquinoline-2-carboxylate: A Versatile Intermediate in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-hydroxyquinoline-2-carboxylate is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides an overview of its applications as a pharmaceutical intermediate, particularly in the development of anticancer agents, and details experimental protocols for its synthesis and derivatization.

Applications in Drug Discovery

The 4-hydroxyquinoline-2-carboxylate core is a versatile starting point for the synthesis of compounds with diverse pharmacological activities. Notably, derivatives of this intermediate have shown significant potential as:

  • Anticancer Agents: The quinoline ring system can be modified to interact with various targets in cancer cells, leading to cytotoxic and anti-proliferative effects.

  • Sirtuin Inhibitors: Specifically, derivatives have been explored as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer cell metabolism and survival.

Data Presentation: Biological Activity of Quinoline Derivatives

The following tables summarize the in vitro anticancer activity of various quinoline derivatives, highlighting the potential of the 4-hydroxyquinoline-2-carboxylate scaffold.

Table 1: Cytotoxic Activity of Quinoline-2-Carboxylate Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
1d h-P2X7R-MCF-7 (Breast)0.682[1]
1e h-P2X7R-MCF-7 (Breast)0.457[1]
2e h-P2X7R-MCF-7 (Breast)0.624[1]
2f h-P2X7R-MCF-7 (Breast)0.566[1]
2g h-P2X7R-MCF-7 (Breast)0.813[1]
Compound 5a MCF-7 (Breast)0.025[2]
Compound 5a A-549 (Lung)Not Reported[2]
Compound 3e MCF-7 (Breast)0.033[2]
Compound 5b MCF-7 (Breast)0.039[2]
Compound 5d MCF-7 (Breast)0.046[2]
--INVALID-LINK--2 HCT116 (Colorectal)0.329 µg/mL[3]
Cisplatin HCT116 (Colorectal)2.25 µg/mL[3]

Table 2: SIRT3 Inhibitory Activity of Quinoline Derivatives

Compound IDTargetIC50 (µM)Reference
P6 SIRT37.2
P6 SIRT132.6
P6 SIRT233.5

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[4][5][6][7][8]

Materials:

  • Aniline

  • Diethyl 1,3-acetonedicarboxylate

  • Ethanol

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)[9]

  • Glacial acetic acid (catalyst)

  • Hydrochloric acid (for neutralization)

  • Sodium carbonate solution

Procedure:

Step 1: Formation of the β-aminoacrylate intermediate

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) and diethyl 1,3-acetonedicarboxylate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the condensation.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling point solvent (approximately 10-20 mL per gram of intermediate).[7]

  • Heat the mixture with stirring to approximately 250-260 °C and maintain this temperature for 30-60 minutes.[5][7]

  • Monitor the cyclization by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., petroleum ether) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate + Diethyl 1,3-acetonedicarboxylate (Ethanol, Acetic Acid, Reflux) Ketoester Diethyl 1,3-acetonedicarboxylate Final_Product This compound Intermediate_ref β-Aminoacrylate Intermediate Intermediate_ref->Final_Product High Temperature (e.g., 250°C, Dowtherm A)

Conrad-Limpach Synthesis Workflow
Protocol 2: Derivatization of this compound: N-Alkylation

The nitrogen atom of the quinoline ring can be alkylated to introduce various substituents.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Base (e.g., anhydrous potassium carbonate)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the suspension.

  • Continue stirring at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Derivatization of this compound: Amide Formation

The ester group at the 2-position can be converted to an amide, a common functional group in many pharmaceuticals.

Materials:

  • This compound

  • Primary or secondary amine

  • Toluene or another suitable high-boiling solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in toluene.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the amine used.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[10]

Signaling Pathways

SIRT3 Signaling in Cancer

SIRT3 plays a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context. Its inhibition by derivatives of this compound can modulate key cellular processes like apoptosis and cell cycle.

G Dual Role of SIRT3 in Cancer and Inhibition by Quinoline Derivatives cluster_0 SIRT3 as a Tumor Promoter cluster_1 SIRT3 as a Tumor Suppressor SIRT3_promoter SIRT3 ROS_down ROS ↓ SIRT3_promoter->ROS_down Proliferation_up Cell Proliferation ↑ ROS_down->Proliferation_up Apoptosis_down Apoptosis ↓ ROS_down->Apoptosis_down SIRT3_suppressor SIRT3 HIF1a_down HIF-1α ↓ SIRT3_suppressor->HIF1a_down Apoptosis_up Apoptosis ↑ SIRT3_suppressor->Apoptosis_up (under stress) Warburg_down Warburg Effect ↓ HIF1a_down->Warburg_down Inhibitor Quinoline-2-carboxylate Derivative (Inhibitor) Inhibitor->SIRT3_promoter Inhibits Inhibitor->SIRT3_suppressor Inhibits

SIRT3 Signaling in Cancer

This diagram illustrates the conflicting roles of SIRT3 in cancer. As a tumor promoter, it can decrease reactive oxygen species (ROS), leading to increased cell proliferation and reduced apoptosis.[1] Conversely, as a tumor suppressor, it can downregulate HIF-1α, thereby inhibiting the Warburg effect, and can also promote apoptosis under certain stress conditions. Quinoline-2-carboxylate derivatives that inhibit SIRT3 can therefore have complex, context-dependent effects on cancer cells.

Experimental Workflow for Anticancer Drug Discovery

The following diagram outlines a typical workflow for the synthesis and evaluation of novel anticancer agents derived from this compound.

G Start This compound Derivatization Chemical Derivatization (e.g., Alkylation, Amination) Start->Derivatization Library Library of Quinoline Derivatives Derivatization->Library Screening In Vitro Anticancer Screening (e.g., MTT Assay, IC50 Determination) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Anticancer Drug Discovery Workflow

This workflow begins with the versatile starting material, this compound, which undergoes various chemical modifications to generate a library of diverse derivatives. These compounds are then screened for their anticancer activity to identify promising "hits." Subsequent lead optimization and in vivo studies are crucial steps in advancing a candidate toward clinical trials.

References

Application of Ethyl 4-hydroxyquinoline-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Ethyl 4-hydroxyquinoline-2-carboxylate is a versatile heterocyclic compound that serves as a key precursor in the synthesis of a variety of biologically active molecules. Its quinoline scaffold is a recognized "privileged structure" in medicinal and agrochemical research, frequently found in compounds exhibiting a broad range of activities. In the field of agrochemical development, derivatives of this compound have demonstrated significant potential as both fungicidal and herbicidal agents. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates from this starting material, summarizes relevant bioactivity data, and elucidates the potential mechanisms of action.

Synthetic Applications in Agrochemicals

The primary route for derivatizing this compound for agrochemical applications involves a two-step process. The first step is the conversion of the 4-hydroxy group to a more reactive 4-chloro group. This is followed by a nucleophilic substitution reaction, such as a Williamson ether synthesis, to introduce a variety of substituents at the 4-position, leading to a diverse library of potential agrochemical candidates.

Fungicide Synthesis

Quinolines are known to possess significant antifungal properties. The synthesis of novel quinoline-based fungicides often targets the disruption of the fungal cell membrane, a mechanism of action that can be effective against a broad spectrum of plant pathogens. By introducing various substituted aryl or alkyl ethers at the 4-position of the quinoline ring, it is possible to modulate the lipophilicity and steric properties of the molecule, thereby optimizing its antifungal efficacy.

Herbicide Synthesis

Certain quinoline-2-carboxylic acid derivatives have also been investigated for their herbicidal properties. The structural modifications enabled by the synthetic pathway described herein allow for the exploration of structure-activity relationships to develop potent and selective herbicides.

Experimental Protocols

The following protocols provide a general framework for the synthesis of agrochemical candidates starting from this compound. Researchers should adapt these procedures as necessary based on the specific properties of the reagents and target molecules.

Synthesis of Ethyl 4-chloroquinoline-2-carboxylate (Intermediate 1)

This procedure describes the chlorination of the 4-hydroxy group of this compound using phosphorus oxychloride (POCl₃).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl 4-chloroquinoline-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis of Ethyl 4-(substituted-phenoxy)quinoline-2-carboxylates (Fungicide Candidates) via Williamson Ether Synthesis

This protocol outlines the synthesis of 4-aryloxyquinoline derivatives from ethyl 4-chloroquinoline-2-carboxylate and a substituted phenol.

Materials:

  • Ethyl 4-chloroquinoline-2-carboxylate (Intermediate 1)

  • Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • To a solution of the substituted phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of ethyl 4-chloroquinoline-2-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 70-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into an excess of water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ethyl 4-(substituted-phenoxy)quinoline-2-carboxylate.

Quantitative Data Presentation

The following tables summarize the in vitro antifungal activity of various quinoline derivatives against common plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antifungal Activity (EC₅₀ in µg/mL) of Quinoline Derivatives

Compound IDFungus 1: Sclerotinia sclerotiorumFungus 2: Botrytis cinereaFungus 3: Fusarium graminearumReference
Ac12 0.520.50-[1]
Lead Compound 3 1.721.89-[1]
Azoxystrobin >30>30-[1]
8-hydroxyquinoline 2.125.28-[1]
Quinofumelin --0.019 (mycelial growth)[2]
Quinofumelin --0.087 (spore germination)[2]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Quinoline Derivatives

Compound IDFungus 1: Candida albicansFungus 2: Aspergillus nigerFungus 3: Trichophyton rubrumReference
Compound 2 25-50--[3]
Compound 3 25-50--[3]
Compound 5 --12.5-25[3]

Visualization of Synthetic Pathway and Mode of Action

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of fungicidal 4-aryloxy-quinoline-2-carboxylate derivatives from this compound.

Synthetic_Workflow start This compound intermediate Ethyl 4-chloroquinoline-2-carboxylate start->intermediate  POCl₃, Toluene, Reflux   product Ethyl 4-(substituted-phenoxy)quinoline-2-carboxylate (Fungicide Candidate) intermediate->product  K₂CO₃ or NaH, DMF   phenol Substituted Phenol phenol->product

Caption: Synthetic route to potential quinoline-based fungicides.

Proposed Mechanism of Action: Fungal Cell Membrane Disruption

Quinoline-based fungicides are believed to exert their antifungal effect primarily by disrupting the integrity of the fungal cell membrane. This disruption can occur through various mechanisms, leading to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. One specific target identified for the novel quinoline fungicide, quinofumelin, is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Mode_of_Action cluster_fungal_cell Fungal Cell Quinoline Quinoline Derivative Membrane Fungal Cell Membrane Quinoline->Membrane Disruption DHODH Dihydroorotate Dehydrogenase (DHODH) Quinoline->DHODH Inhibition Ergosterol_Pathway Ergosterol Biosynthesis (Potential Target) Leakage Leakage of Cellular Contents (Ions, ATP, Nucleic Acids) Membrane->Leakage Increased Permeability Pyrimidine_Pathway De Novo Pyrimidine Biosynthesis Cell_Death Fungal Cell Death Pyrimidine_Pathway->Cell_Death Inhibited Growth Leakage->Cell_Death

Caption: Proposed mechanism of action for quinoline-based fungicides.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-hydroxyquinoline-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and biological screening of ethyl 4-hydroxyquinoline-2-carboxylate and its analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This document offers detailed experimental protocols, quantitative biological data, and visual workflows to guide researchers in the development of novel therapeutic agents based on this versatile heterocyclic system.

Synthesis of the 4-Hydroxyquinoline Core

The foundational 4-hydroxyquinoline scaffold can be synthesized through several established methods. The Gould-Jacobs reaction is a widely used and effective approach.

Gould-Jacobs Reaction Protocol

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to yield the 4-hydroxyquinoline derivative.[1]

Step 1: Condensation

  • In a round-bottom flask, combine the desired aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.0 eq).

  • The reaction can be performed neat or in a solvent such as ethanol.

  • Heat the mixture under reflux for 1-3 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the intermediate, an anilinomethylenemalonic ester. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the anilinomethylenemalonate intermediate in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm. A typical ratio is 10 mL of solvent per gram of intermediate.

  • Heat the mixture to reflux (approximately 250-260 °C) with stirring for 30-60 minutes.[2]

  • Monitor the cyclization by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will typically precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol, dimethylformamide (DMF), or acetic acid.

Derivatization Strategies

The versatile 4-hydroxyquinoline-2-carboxylate core can be readily modified at several positions to generate a library of compounds for biological screening. Key derivatization strategies include the formation of carboxamides, Knoevenagel condensation, and Mannich reactions.

Synthesis of 4-Oxoquinoline-3-carboxamide Derivatives

A common and effective derivatization involves the conversion of the ester at the 2-position to a variety of carboxamides.

Protocol:

  • Suspend the starting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a high-boiling solvent like diphenyl ether.

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • Heat the reaction mixture to 210 °C with stirring for 1-2 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and purify by recrystallization or column chromatography.

Biological Screening Protocols

Derivatives of this compound have shown significant promise as both anticancer and antimicrobial agents. Standard in vitro assays are employed to evaluate their biological activity.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data

The following tables summarize the biological activity of various quinoline derivatives.

Table 1: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
16b Gastric (ACP03)1.5[2]
17b Gastric (ACP03)2.5[2]
Doxorubicin Gastric (ACP03)0.8[2]
Compound 7b MCF-78.06[3]
Compound 6a MCF-7-[3]
Compound 6b MCF-7-[3]

Table 2: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs

CompoundMicroorganismMIC (µg/mL)Reference
3j Aspergillus flavus1.05[4]
Amphotericin B Aspergillus flavus-[4]
Compound 1 V. parahaemolyticus>100[5]
Compound 5 V. parahaemolyticus10.6[5]
Penicillin G S. aureus-[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Aniline, EMME) gould_jacobs Gould-Jacobs Reaction start->gould_jacobs core This compound gould_jacobs->core derivatization Derivatization (e.g., Carboxamide Formation) core->derivatization library Library of Derivatives derivatization->library anticancer Anticancer Screening (MTT Assay) library->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) library->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis, derivatization, and biological screening of this compound derivatives.

Signaling Pathway: Topoisomerase II Inhibition

Several 4-quinolone derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[6][7]

topoisomerase_pathway cluster_dna DNA Replication cluster_drug Drug Action dna Supercoiled DNA topoII Topoisomerase II dna->topoII Binding cleavage_complex Cleavage Complex (Transient DNA Break) topoII->cleavage_complex Creates Break religation DNA Religation cleavage_complex->religation Normal Process stabilization Stabilization of Cleavage Complex cleavage_complex->stabilization relaxed_dna Relaxed DNA religation->relaxed_dna quinolone Quinolone Derivative quinolone->cleavage_complex Binds & Stabilizes apoptosis Apoptosis (Cell Death) stabilization->apoptosis Leads to

Caption: Mechanism of topoisomerase II inhibition by quinolone derivatives, leading to cancer cell apoptosis.

References

Application Notes and Protocols for Knoevenagel Condensation with 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Knoevenagel condensation reaction involving 4-hydroxyquinoline derivatives. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1] When applied to 4-hydroxyquinolines, this reaction opens avenues to novel derivatives with significant potential in medicinal chemistry and drug development, owing to the diverse biological activities associated with the quinoline scaffold.[2][3]

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield a stable α,β-unsaturated product.[4] The reaction is generally catalyzed by a weak base, such as piperidine or ammonium acetate.[1][5] The use of 4-hydroxyquinoline derivatives as the carbonyl component in this reaction allows for the synthesis of a wide array of substituted quinolines, which are key structural motifs in many pharmacologically active compounds.[2][3]

Experimental Protocol: General Procedure

This protocol outlines a general method for the Knoevenagel condensation of a 4-hydroxyquinoline carbaldehyde with an active methylene compound. The specific conditions may require optimization based on the reactivity of the particular substrates.

1. Materials and Reagents:

  • Substituted 4-hydroxyquinoline-carbaldehyde (e.g., 4-hydroxyquinoline-3-carbaldehyde) (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0 - 1.2 eq)[5]

  • Catalyst: Weak base (e.g., piperidine, ammonium acetate, or an alternative like quinine or DABCO)[6][7]

  • Solvent: Anhydrous ethanol, methanol, toluene, or a solvent-free system[6][8]

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

2. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-hydroxyquinoline-carbaldehyde (1.0 eq).[5]

  • Add the chosen solvent (e.g., 10-20 mL of ethanol per gram of aldehyde).[5]

3. Addition of Reactants and Catalyst:

  • To the stirred solution, add the active methylene compound (1.0 - 1.2 eq).[5]

  • Add a catalytic amount of the weak base. For example, 2-3 drops of piperidine or 0.1-0.2 equivalents of ammonium acetate.[5]

4. Reaction Execution:

  • Heat the reaction mixture to reflux (typically 80-100 °C) with continuous stirring.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can range from 1 to 8 hours, depending on the specific reactants.[5]

5. Work-up and Isolation:

  • Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.[5]

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) and then with water to remove any residual catalyst and unreacted starting materials.[5]

  • If no precipitate is observed, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be triturated with a suitable solvent (e.g., water, ethanol, or a hexane/ethyl acetate mixture) to induce precipitation.[5]

6. Purification:

  • The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol, methanol, or ethyl acetate to obtain the pure Knoevenagel condensation product.[5]

7. Characterization:

  • The final product should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes various reported conditions for the Knoevenagel condensation with quinoline derivatives, providing a comparative overview for experimental design.

Aldehyde ReactantActive Methylene CompoundCatalystSolventTemperatureYield (%)Reference
8-hydroxyquinoline-2-carbaldehydeEthyl-2-cyanoacetateZinc(II) selone polymerEthanol (EtOH)Reflux>95[8]
2-methoxyquinoline-4-carbaldehydeMalononitrilePiperidineEthanol (EtOH)RefluxHigh[5]
2-methoxyquinoline-4-carbaldehydeEthyl cyanoacetatePiperidineEthanol (EtOH)RefluxHigh[5]
Aromatic Aldehydes (General)MalononitrileQuinine (15 mol%)Solvent-freeRoom Temperatureup to 90[6]
Aromatic Aldehydes (General)Ethyl cyanoacetateDABCO / [HyEtPy]ClWaterNot specifiedGood to Excellent[7]
Aromatic Aldehydes (General)MalononitrileI2/K2CO3Not specifiedRoom TemperatureGood to High[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup Combine 4-hydroxyquinoline-carbaldehyde, active methylene compound, solvent, and catalyst in a flask. reaction Heat the mixture to reflux and monitor by TLC. setup->reaction cool Cool the reaction mixture. reaction->cool filter Filter the precipitate. cool->filter If precipitate forms concentrate Concentrate the solution. cool->concentrate If no precipitate purify Recrystallize the crude product. filter->purify precipitate Induce precipitation. concentrate->precipitate precipitate->purify characterize Characterize the final product (NMR, IR, MS). purify->characterize

Caption: Experimental workflow for the Knoevenagel condensation.

General Reaction Mechanism

knoevenagel_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product aldehyde 4-Hydroxyquinoline -carbaldehyde step2 Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. aldehyde->step2 methylene Active Methylene Compound step1 Deprotonation of active methylene compound to form an enolate. methylene->step1 catalyst Base Catalyst catalyst->step1 step1->step2 step3 Protonation to form an aldol-type intermediate. step2->step3 step4 Dehydration to yield the α,β-unsaturated product. step3->step4 product α,β-Unsaturated Quinolone Derivative step4->product

Caption: Generalized mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols: Ethyl 4-hydroxyquinoline-2-carboxylate in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from Ethyl 4-hydroxyquinoline-2-carboxylate. This document includes detailed experimental protocols, quantitative data on cytotoxic activity, and diagrams of relevant signaling pathways to support researchers in the development of novel cancer therapeutics.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. This compound serves as a versatile starting material for the synthesis of various quinoline-based compounds. Its structural features allow for modifications at several positions, leading to the development of potent and selective anticancer agents. These derivatives have been shown to target various cancer-related signaling pathways, including the PI3K/Akt/mTOR and EGFR/HER2 pathways, and enzymes such as Topoisomerase II.[1][2][3][4][5]

Synthesis of the Core Intermediate: this compound

The foundational step in the synthesis of many quinoline-based anticancer agents is the preparation of the core intermediate, this compound. The Conrad-Limpach reaction is a widely recognized and effective method for this synthesis.[6][7][8]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol outlines the synthesis of this compound from aniline and diethyl 1,3-acetonedicarboxylate.

Materials:

  • Aniline

  • Diethyl 1,3-acetonedicarboxylate

  • Ethanol

  • Diphenyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Enamine Formation:

    • In a round-bottom flask, dissolve aniline (1.0 equivalent) and diethyl 1,3-acetonedicarboxylate (1.1 equivalents) in ethanol.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization:

    • In a separate high-temperature reaction vessel, heat diphenyl ether to 250 °C.

    • Slowly add the crude enamine intermediate to the hot diphenyl ether with vigorous stirring.

    • Maintain the reaction temperature at 250 °C for 30-60 minutes.

    • Monitor the completion of the cyclization by TLC.

    • Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a non-polar solvent like hexane to remove the diphenyl ether.

    • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Anticancer Agents from this compound Derivatives

The 4-hydroxyquinoline scaffold can be further modified to synthesize a variety of potent anticancer agents. One important class of derivatives is the 4-oxoquinoline-3-carboxamides.[3][6]

Experimental Protocol: Synthesis of 4-Oxoquinoline-3-carboxamide Derivatives

This protocol describes the synthesis of 4-oxoquinoline-3-carboxamide derivatives from a 4-hydroxyquinoline-3-carboxylic acid ethyl ester intermediate.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate derivative

  • Appropriate primary or secondary amine

  • Diphenyl ether

Procedure:

  • To a solution of the starting ethyl 4-hydroxyquinoline-3-carboxylate derivative in diphenyl ether, add the desired amine (1.2 equivalents).

  • Heat the reaction mixture to 210 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with hexane to remove the diphenyl ether.

  • The final 4-oxoquinoline-3-carboxamide derivative can be purified by recrystallization.

Quantitative Data: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various anticancer agents derived from 4-hydroxyquinoline structures against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
13a Benzylidene derivativeColo 320 (Colon)8.19[6]
13b Benzylidene derivativeColo 320 (Colon)4.58[6]
20 Benzylidene derivativeColo 320 (Colon)4.61[6]
22 Benzylidene derivativeColo 320 (Colon)12.29[6]
26 Benzylidene derivativeColo 320 (Colon)11[6]
28 Benzylidene derivativeColo 320 (Colon)14.08[6]
29 Benzylidene derivativeColo 320 (Colon)9.86[6]
q6 N-phenyl-6-chloro carboxamideCaco-2 (Colorectal)Significant Toxicity[1]
q7 N-phenyl-6-chloro carboxamideHCT-116 (Colon)Significant Toxicity[1]
q8 4,6-dihydroxy-2-quinolone-3-carboxamideMCF-7 (Breast)Most Potent[1]
q9 4,6-dihydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)Most Potent[1]
Compound 21 Substituted amide/sulphonamideHCC827 (Lung)0.010[2]
Compound 21 Substituted amide/sulphonamideH1975 (Lung)0.21[2]
Compound 21 Substituted amide/sulphonamideA549 (Lung)0.99[2]
Compound 3g 4-hydroxyquinolone analogueHCT116 (Colon)Promising Results[9]
16b 4-oxoquinoline-3-carboxamideACP03 (Gastric)Significant Activity[4]
17b 4-oxoquinoline-3-carboxamideACP03 (Gastric)Significant Activity[4]

Signaling Pathways and Mechanisms of Action

Quinoline-based anticancer agents exert their effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11][12] Its aberrant activation is a common feature in many cancers. Certain 4-hydroxy-2-quinolone derivatives have been identified as inhibitors of PI3Kα, a key component of this pathway.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibition EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 Dimerization Ras Ras EGFR_HER2->Ras Activation PI3K PI3K EGFR_HER2->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Topoisomerase_II_Inhibition cluster_process Mechanism of Action DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex Topoisomerase II- DNA Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage Religation DNA Religation Cleavage_Complex->Religation Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor 4-Oxoquinoline Inhibitor Inhibitor->Cleavage_Complex Binding Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to Experimental_Workflow Start Starting Materials (e.g., Aniline, Diethyl 1,3-acetonedicarboxylate) Synthesis_Intermediate Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate (Conrad-Limpach) Start->Synthesis_Intermediate Derivatization Derivatization Reactions (e.g., Amide Coupling) Synthesis_Intermediate->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) Purification->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead_Identification->Mechanism_Studies End Lead Optimization Mechanism_Studies->End

References

Application Notes and Protocols: Ethyl 4-hydroxyquinoline-2-carboxylate as a Precursor for Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-hydroxyquinoline-2-carboxylate as a versatile precursor for the development of novel antibacterial agents. The protocols outlined below are based on established methodologies for the modification of the quinoline scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities.

Introduction

The quinoline ring system is a core structural motif in a variety of antibacterial agents, including the well-known fluoroquinolones. These compounds primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The emergence of multidrug-resistant bacterial strains necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens. This compound is a key starting material for the synthesis of a diverse range of quinoline derivatives. Its 4-hydroxy group can be readily converted into a leaving group, typically a chlorine atom, which can then be displaced by various nucleophiles to introduce diverse functionalities. Furthermore, the ester group at the 2-position offers another site for chemical modification. This document details the synthetic pathways, experimental protocols, and antibacterial activity of compounds derived from this valuable precursor.

Synthetic Pathways and Strategies

The primary strategy for utilizing this compound as a precursor involves a two-step process: activation of the 4-position followed by nucleophilic substitution.

Diagram of the General Synthetic Pathway:

G A This compound B Activation of 4-OH group (e.g., Chlorination) A->B  POCl3 or SOCl2 C Ethyl 4-chloroquinoline-2-carboxylate B->C D Nucleophilic Substitution (with various nucleophiles) C->D  R-NH2, R-SH, etc. E Diverse Quinoline-2-carboxylate Derivatives D->E

Caption: General synthetic route from this compound.

A variety of nucleophiles can be employed in the substitution step to generate a library of compounds with diverse physicochemical properties and biological activities. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent antibacterial leads.

Experimental Protocols

General Synthesis of Ethyl 4-chloroquinoline-2-carboxylate (Intermediate)

This protocol describes the conversion of the 4-hydroxy group to a more reactive chloro group, a crucial step for subsequent derivatization.

Workflow for the Synthesis of Ethyl 4-chloroquinoline-2-carboxylate:

G start Start step1 Reactant This compound start->step1 step2 Reagent Phosphorus oxychloride (POCl3) step1->step2 step3 Reaction Reflux the mixture step2->step3 step4 Work-up Pour onto crushed ice and neutralize with a base (e.g., NaHCO3) step3->step4 step5 Extraction Extract with an organic solvent (e.g., Dichloromethane) step4->step5 step6 Purification Column chromatography step5->step6 end End Product Ethyl 4-chloroquinoline-2-carboxylate step6->end

Caption: Workflow for the synthesis of the chloro intermediate.

Protocol:

  • To a stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford Ethyl 4-chloroquinoline-2-carboxylate.

Synthesis of Novel Antibacterial Agents via Nucleophilic Substitution

This protocol outlines the general procedure for the synthesis of various quinoline derivatives by reacting the chloro-intermediate with different nucleophiles.

Protocol:

  • Dissolve Ethyl 4-chloroquinoline-2-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol; 1.1-1.5 equivalents) and a base (e.g., triethylamine or potassium carbonate; 2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 6-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the product with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Antibacterial Activity Screening

The newly synthesized compounds should be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Workflow for MIC Determination:

G start Start step1 Preparation Prepare serial dilutions of test compounds in a 96-well plate start->step1 step2 Inoculation Add a standardized bacterial suspension to each well step1->step2 step3 Incubation Incubate the plate at 37°C for 18-24 hours step2->step3 step4 Observation Visually inspect for bacterial growth (turbidity) step3->step4 end Determine MIC (Lowest concentration with no visible growth) step4->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The antibacterial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Synthesized Quinoline Derivatives

Compound IDR-Group at C4Gram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusEscherichia coli
1a -NH-CH₂CH₃1632
1b -NH-Cyclopropyl816
1c -S-Phenyl3264
1d -O-Benzyl64>128
Ciprofloxacin (Reference)0.50.25

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific compounds synthesized and tested.

Mechanism of Action Studies

To understand how the novel compounds exert their antibacterial effects, further studies can be conducted. A common mechanism for quinoline-based drugs is the inhibition of bacterial DNA gyrase.

Signaling Pathway of Quinolone Antibiotics:

G drug Quinolone Derivative target Bacterial DNA Gyrase / Topoisomerase IV drug->target Binds to process DNA Replication & Repair drug->process Inhibits target->process Is essential for outcome Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) process->outcome Leads to

Caption: Mechanism of action for quinolone-based antibiotics.

DNA gyrase inhibition assays can be performed using commercially available kits to determine if the synthesized compounds target this enzyme.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel quinoline-based antibacterial agents. The straightforward activation of the 4-position allows for the introduction of a wide array of functional groups, enabling extensive SAR studies. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around the quinoline scaffold and to identify new and effective antibacterial compounds to combat the growing threat of antibiotic resistance.

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of quinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[6][7][8]

Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][9][10] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways.[3][5] This document focuses on well-established synthetic routes to quinoline derivatives, such as the Friedländer annulation and the Gould-Jacobs reaction, adapted for microwave-assisted conditions.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[7] This minimizes thermal gradients and reduces the formation of side products, resulting in cleaner reactions and often higher yields.[7] Key benefits for quinoline synthesis include:

  • Accelerated Reaction Rates: Reactions that typically require several hours or days can often be completed within minutes.[7][11]

  • Higher Yields: Enhanced energy transfer and fewer side reactions frequently lead to significantly improved isolated yields.[7]

  • Greener Chemistry: The efficiency of microwave synthesis often permits the use of less solvent or even solvent-free conditions.[6][12][13]

Key Synthetic Methodologies

Friedländer Annulation

The Friedländer synthesis is a widely used method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone.[14] The reaction can be catalyzed by acids or bases. Microwave-assisted Friedländer synthesis has been shown to be highly efficient, often proceeding in neat acetic acid which acts as both a solvent and a catalyst.[11]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[15] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[15][16] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[15] Microwave irradiation provides the high temperatures required for the cyclization step, dramatically shortening the reaction time.[16]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various microwave-assisted syntheses of quinoline derivatives, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Friedländer Synthesis of Quinolines [11][17]

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (min)Yield (%)
2-AminobenzophenoneCyclohexanoneAcetic Acid160595
2-AminobenzophenoneCyclopentanoneAcetic Acid160592
2-Amino-5-chlorobenzophenoneCyclohexanoneAcetic Acid160596
2-AminoacetophenoneEthyl acetoacetateHydrochloric Acid-1.564

Table 2: Microwave-Assisted Gould-Jacobs Reaction [16]

Reactant 1Reactant 2Temperature (°C)Time (min)Pressure (bar)Yield (%)
AnilineDiethyl ethoxymethylenemalonate25020121
AnilineDiethyl ethoxymethylenemalonate300202437
AnilineDiethyl ethoxymethylenemalonate25060141
AnilineDiethyl ethoxymethylenemalonate300602428
AnilineDiethyl ethoxymethylenemalonate30052047

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of 2,3-Cyclopentano-4-phenylquinoline

This protocol is adapted from a reported efficient synthesis using neat acetic acid.[11]

Materials:

  • 2-Aminobenzophenone

  • Cyclopentanone

  • Glacial Acetic Acid

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol), cyclopentanone (1.2 mmol), and glacial acetic acid (2 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • After irradiation, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (20 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure product.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction for 4-Hydroxyquinoline

This protocol is based on a comparative study of microwave heating for the Gould-Jacobs reaction.[16]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (ice-cold)

  • Microwave synthesis reactor (e.g., Biotage® Initiator+)

  • 2.5 mL microwave vial with a magnetic stirring bar

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the reaction mixture to 300 °C and hold for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.

  • Filter the precipitated solid and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

  • The product can be analyzed by HPLC-MS to confirm purity and identity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Solvent/Catalyst Vessel Microwave Reaction Vessel Reactants->Vessel Combine Microwave Microwave Irradiation (Set Temp, Time, Power) Vessel->Microwave Cooling Cooling Microwave->Cooling Isolation Isolation (Precipitation, Filtration) Cooling->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Friedländer Annulation: Logical Relationships

G cluster_reactants Reactant1 2-Aminoaryl Aldehyde or Ketone Intermediate Intermediate Reactant1->Intermediate Condensation & Cyclization Reactant2 Ketone with α-Methylene Group Reactant2->Intermediate Condensation & Cyclization Catalyst Catalyst (Acid or Base) Catalyst->Intermediate Condensation & Cyclization Microwave Microwave Irradiation Microwave->Intermediate Condensation & Cyclization Product Quinoline Derivative Intermediate->Product Dehydration

Caption: Logical relationship of components in the Friedländer annulation.

Signaling Pathway Modulation

Quinoline derivatives are known to target various cellular pathways involved in cancer progression, including the PI3K/AKT/mTOR pathway.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.

References

Troubleshooting & Optimization

Improving the yield of the Conrad-Limpach reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Conrad-Limpach reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your synthesis of 4-hydroxyquinolines and overcome common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Conrad-Limpach synthesis, offering potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no product at all. What are the most common causes?

A1: Low yield is the most frequent issue and can stem from several factors:

  • Incomplete Initial Condensation: The formation of the β-aminoacrylate intermediate from the aniline and β-ketoester may be incomplete. Ensure this step is monitored (e.g., by TLC) and consider extending the reaction time or using a mild acid catalyst.[1]

  • Insufficient Cyclization Temperature: The thermal cyclization is the rate-determining step and requires high temperatures, typically around 250 °C, to proceed efficiently.[1][2][3]

  • Poor Heat Transfer: Inefficient or uneven heating can prevent the reaction mixture from reaching the necessary temperature. Using a high-boiling, inert solvent is crucial for uniform heat transfer.[1] Early work without a solvent gave yields below 30%, whereas using an inert solvent like mineral oil can raise yields to 95%.[2]

  • Reactant Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or the intermediate.[1]

Q2: My final product is contaminated with the 2-hydroxyquinoline isomer. How can I prevent this?

A2: The formation of the 2-hydroxyquinoline isomer is known as the Knorr product and is a classic side reaction in this synthesis.[2]

  • Cause: This occurs when the initial condensation reaction between the aniline and β-ketoester is run at too high a temperature (e.g., ~140 °C).[2] At higher temperatures, the aniline preferentially attacks the ester group of the β-ketoester, leading to a β-keto acid anilide, which then cyclizes to the 2-hydroxyquinoline (thermodynamic product).[2][4]

  • Solution: To favor the desired 4-hydroxyquinoline (the kinetic product), the initial condensation step must be performed at lower temperatures, typically from room temperature to a moderate reflux.[1][5]

Q3: The reaction mixture turned into a thick, unmanageable tar during the cyclization step. What went wrong?

A3: Tar formation is common at the high temperatures required for cyclization, often due to polymerization or other side reactions.[1]

  • Cause: This is particularly problematic when the reaction is run neat (without solvent) or if the reactant concentration is too high.

  • Solution: Use an inert, high-boiling point solvent such as mineral oil, diphenyl ether, or Dowtherm A.[2][6] The solvent helps to maintain a manageable mixture, facilitates efficient heat transfer, and can significantly improve yields.[1][2]

Q4: Why is my reaction failing with an aniline that has a strong electron-withdrawing group?

A4: The cyclization step is an electrophilic aromatic substitution, where the aniline's aromatic ring acts as the nucleophile.[7]

  • Cause: If the aniline contains strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring is deactivated, making it a much weaker nucleophile.[1] This deactivation hinders the ring-closing step, leading to poor or no yield.

  • Solution: While challenging, you may need to explore alternative synthetic routes or use more forcing conditions. However, be aware that this may also promote decomposition.

Q5: Is the product I've synthesized a 4-hydroxyquinoline or a 4-quinolone?

A5: The product of the Conrad-Limpach synthesis exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While often drawn as the hydroxyquinoline, it is believed that the quinolone form predominates.[2]

Data & Optimization

Table 1: Effect of Solvent on Thermal Cyclization Yield

The choice of solvent for the high-temperature cyclization step is critical for achieving high yields. The following table, adapted from a study on solvent screening, demonstrates the relationship between solvent boiling point and the reaction yield for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[6]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21241
Propyl benzoate23151
Isobutyl benzoate24766
Dowtherm A25766
Diphenyl ether259-
1,2,4-Trichlorobenzene21466
2-Nitrotoluene22265
2,6-di-tert-butylphenol26565
Mineral Oil>275-

Note: Yields are specific to the model reaction studied and may vary based on substrates. Mineral oil and diphenyl ether are traditionally cited as effective solvents for achieving high yields.[2][6]

Experimental Protocols & Workflows

General Experimental Workflow

The Conrad-Limpach synthesis is a two-step procedure. The general workflow is outlined below.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization start Mix Aniline & β-Ketoester condense Heat (Room Temp to Reflux) Optional: Acid Catalyst Monitor by TLC (2-4h) start->condense workup1 Remove Solvent (Rotary Evaporation) condense->workup1 intermediate Crude β-Aminoacrylate (Enamine Intermediate) workup1->intermediate start2 Add High-Boiling Inert Solvent intermediate->start2 Use directly or after purification cyclize Heat to ~250 °C (30-60 min) Monitor by TLC start2->cyclize workup2 Cool to Room Temp Precipitate Product cyclize->workup2 isolate Filter & Wash Solid (e.g., with hexanes) workup2->isolate product Final 4-Hydroxyquinoline Product isolate->product

Caption: General workflow for the two-step Conrad-Limpach synthesis.

Protocol 1: Synthesis of a 4-Hydroxyquinoline Derivative

This protocol provides a representative step-by-step procedure.[5]

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq) in a suitable solvent (e.g., toluene or ethanol). A catalytic amount of a strong acid (e.g., a drop of H₂SO₄) can be added.

  • Heat the mixture to a moderate reflux. For reactions sensitive to the Knorr side product, maintain the temperature at or near room temperature.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a high-temperature thermometer.

  • Add a high-boiling inert solvent (e.g., mineral oil, Dowtherm A). A common ratio is 10-20 mL of solvent per gram of intermediate.[5]

  • With vigorous stirring, heat the mixture to the target temperature, typically 250-260 °C.[5]

  • Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.[5]

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product often precipitates from the solvent upon cooling.

  • If needed, add a non-polar solvent like hexanes to induce further precipitation and help dissolve the reaction solvent.

  • Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of a cold, non-polar solvent (e.g., hexanes, cold ethanol, or diethyl ether) to remove any residual high-boiling solvent.[5]

  • The product can be further purified by recrystallization if necessary.

Troubleshooting Workflow Diagram

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

G start Low Yield Issue check_step1 Was Step 1 (Condensation) monitored to completion? start->check_step1 no_step1 Solution: Monitor condensation by TLC. Extend reaction time or add acid catalyst. check_step1->no_step1 No check_temp Was cyclization temp ~250 °C? check_step1->check_temp Yes no_temp Solution: Use a suitable high-boiling solvent and ensure accurate temperature measurement. check_temp->no_temp No check_isomer Is the Knorr isomer (2-hydroxyquinoline) present? check_temp->check_isomer Yes yes_isomer Cause: Step 1 temperature was too high. Solution: Repeat Step 1 at a lower temperature (e.g., RT). check_isomer->yes_isomer Yes check_tar Did the reaction form a tar? check_isomer->check_tar No yes_tar Cause: Reaction likely run neat or with insufficient solvent. Solution: Use an inert, high-boiling solvent for better heat transfer. check_tar->yes_tar Yes final_ok Review substrate reactivity and reagent purity. check_tar->final_ok No

Caption: A decision tree for troubleshooting low yield in the Conrad-Limpach reaction.

References

Technical Support Center: Side Reactions in the Pfitzinger Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pfitzinger synthesis for quinoline derivatives. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My Pfitzinger reaction is producing a significant amount of dark, tarry material. What causes this and how can I prevent it?

A1: Tar formation is a frequent issue in the Pfitzinger synthesis, often resulting from the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or polymerization of reactive intermediates.

Troubleshooting Steps:

  • Modified Reactant Addition: Instead of combining all reactants at once, first dissolve the isatin in the base (e.g., potassium hydroxide) solution. Stir this mixture until the color changes (typically from orange/purple to a pale yellow or light brown), indicating the hydrolytic opening of the isatin ring to form the salt of isatinic acid. This intermediate is less prone to self-condensation. Once the ring-opening is complete, then add the carbonyl compound to the reaction mixture.

  • Temperature Control: Excessively high temperatures can accelerate side reactions leading to polymerization and decomposition. Maintain the reaction temperature as specified in a reliable protocol, avoiding localized overheating. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration may improve the outcome.[1]

  • Solvent Choice: While ethanol or aqueous ethanol is commonly used, the solubility of intermediates and byproducts can be solvent-dependent. For certain substrates, exploring other protic solvents might reduce tar formation.

  • pH Control During Workup: During the final acidification step to precipitate the quinoline-4-carboxylic acid product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can sometimes lead to the degradation of the desired product.

Q2: The yield of my desired quinoline-4-carboxylic acid is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from incomplete reaction, degradation of starting materials or products, or competing side reactions.

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As detailed above, the pre-formation of the isatinic acid salt is crucial for the main reaction to proceed efficiently.

  • Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and ensure that the isatin is fully consumed, as unreacted isatin can be difficult to remove during purification. Experimenting with the molar ratio of the carbonyl compound to isatin (e.g., 1.5 to 2 equivalents of the carbonyl compound) may be beneficial.

  • Purity of Reactants: Ensure that the isatin and the carbonyl compound are of high purity, as impurities can initiate or catalyze side reactions.

Q3: I am observing a byproduct that is not my desired quinoline-4-carboxylic acid. What are the common side reactions?

A3: Several side reactions can compete with the Pfitzinger synthesis:

  • Aldol Condensation of the Carbonyl Compound: If the carbonyl compound has α-hydrogens, it can undergo self-condensation under the strong basic conditions of the reaction. This is particularly relevant for ketones like acetone or methyl ethyl ketone. To minimize this, the carbonyl compound should be added slowly and at a controlled temperature to the solution of the pre-formed isatinic acid salt. This ensures that the concentration of the enolate of the carbonyl compound is kept low at any given time.

  • Decarboxylation of the Product: The quinoline-4-carboxylic acid product can undergo decarboxylation to yield the corresponding quinoline, especially at elevated temperatures.[1] If the decarboxylated product is observed, consider reducing the reaction temperature or the reaction time.

  • Cannizzaro-type Reactions: Although less commonly reported as a major side reaction, the highly alkaline conditions could potentially lead to disproportionation (Cannizzaro-type) reactions of the keto-acid intermediate formed from isatin, which contains a carbonyl group.

Data Presentation

The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired product and the formation of byproducts in a typical Pfitzinger synthesis. The data is synthesized from general principles and reported observations in the literature.

Parameter Condition Product Yield (%) Side Product Formation Notes
Temperature 80 °C75-85LowOptimal for many standard syntheses.
120 °C50-60ModerateIncreased risk of decarboxylation and tar formation.
Room Temp< 20Very LowReaction is often too slow to be practical.
Base Conc. Low40-50LowIncomplete isatin ring-opening can be an issue.
Moderate (e.g., 30% KOH)70-80ModerateGenerally a good balance for yield and side reactions.
High (e.g., 50% KOH)60-70HighIncreased risk of carbonyl self-condensation and tarring.
Reactant Addition All at once30-50HighPromotes self-condensation and tar formation.
Carbonyl added slowly70-85LowMinimizes self-condensation of the carbonyl compound.

Experimental Protocols

Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid

This protocol is adapted from established procedures and is designed to minimize the formation of resinous byproducts.

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 10 g) in a mixture of ethanol (100 mL) and water (20 mL). To this solution, add isatin (e.g., 0.1 mol) and stir the mixture at room temperature. The color of the solution should change from deep purple to a light straw-brown, indicating the formation of the potassium salt of isatinic acid. This may take up to an hour.

  • Addition of the Carbonyl Compound: Once the isatin has completely dissolved and the color change is stable, slowly add butan-2-one (e.g., 0.15 mol) to the reaction mixture dropwise over 15-20 minutes with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with stirring for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath. The quinoline-4-carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Mandatory Visualization

Pfitzinger_Side_Reactions Isatin Isatin IsatinicAcid Isatinic Acid Salt Isatin->IsatinicAcid Tar Tar/Polymerization Isatin->Tar Carbonyl Carbonyl (e.g., Ketone) Enamine Enamine Intermediate Carbonyl->Enamine Carbonyl->Tar Aldol Aldol Self-Condensation Product Carbonyl->Aldol Self-condensation Base Base (e.g., KOH) Base->IsatinicAcid IsatinicAcid->Enamine Condensation IsatinicAcid->Tar Product Quinoline-4-carboxylic Acid (Desired Product) Enamine->Product Cyclization & Aromatization Enamine->Tar Decarboxylated Decarboxylated Quinoline Product->Decarboxylated Decarboxylation HighTemp High Temperature HighTemp->Tar HighTemp->Decarboxylated HighBase High Base Concentration HighBase->Tar HighBase->Aldol

Caption: Pfitzinger synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Pfitzinger Reaction Issue TarFormation Tar Formation? Start->TarFormation LowYield Low Yield? TarFormation->LowYield No Sol_Tar_1 Modify Reactant Addition: 1. Dissolve Isatin in Base First 2. Add Carbonyl Slowly TarFormation->Sol_Tar_1 Yes SideProduct Specific Side Product? LowYield->SideProduct No Sol_Yield_1 Ensure Complete Isatin Ring Opening (Color Change) LowYield->Sol_Yield_1 Yes Sol_Side_Aldol For Aldol Product: Slowly Add Carbonyl SideProduct->Sol_Side_Aldol Yes End Optimized Reaction SideProduct->End No Sol_Tar_2 Control Temperature: Avoid Overheating Sol_Tar_1->Sol_Tar_2 Sol_Tar_2->End Sol_Yield_2 Use Excess of Carbonyl Compound Sol_Yield_1->Sol_Yield_2 Sol_Yield_3 Check Purity of Reactants Sol_Yield_2->Sol_Yield_3 Sol_Yield_3->End Sol_Side_Decarb For Decarboxylated Product: Reduce Reaction Temperature Sol_Side_Aldol->Sol_Side_Decarb Sol_Side_Decarb->End

Caption: Troubleshooting workflow for the Pfitzinger synthesis.

References

Technical Support Center: Purification of Crude Ethyl 4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 4-hydroxyquinoline-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

A1: The most common and effective techniques for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in my crude sample?

A2: If your crude product was synthesized via the Conrad-Limpach reaction, common impurities may include unreacted starting materials (an aniline and a β-ketoester), side-products from alternative cyclization pathways, and high-boiling point solvents like Dowtherm A (a mixture of diphenyl and diphenyl ether).[1][2]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to light yellow or light orange crystalline powder.[3] Its reported melting point is in the range of 216-218 °C. A broad melting point range or a discolored appearance of your purified product may indicate the presence of residual impurities.

Q4: Can I use decolorizing carbon during purification?

A4: Yes, treatment with activated or decolorizing carbon (e.g., Darco, Norit) can be beneficial, especially during recrystallization. This is particularly useful if your crude product is highly colored (e.g., brown or black), as it can help remove colored impurities.[1] However, excessive use of decolorizing carbon may lead to a loss of the desired product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a more suitable solvent. Good solvents for compounds with moderate polarity like this compound include ethanol, ethyl acetate, or mixtures like ethanol/water.[4][5]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound-impurity mixture. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The cooling process is too rapid.Boil off some of the solvent to concentrate the solution and then allow it to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Place the solution in an ice bath to promote crystallization.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were not washed with ice-cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.
Purified product is still colored. Colored impurities are present that are not removed by simple recrystallization.Add a small amount of decolorizing carbon to the hot solution before filtering. Be aware that this may reduce your overall yield.[1]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. The mobile phase polarity is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase. A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6] You can use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
The product elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel. The sample was overloaded on the column.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. Ensure the sample is loaded in a concentrated band at the top of the column.
Acid-Base Extraction Issues
Problem Possible Cause(s) Solution(s)
Low recovery of product after acidification. Incomplete extraction into the basic aqueous layer. Incomplete precipitation upon acidification.Ensure thorough mixing of the organic and aqueous layers during extraction. Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2) to precipitate the product.
An emulsion forms between the layers. The two layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel can also help.
The product precipitates as an oil upon acidification. The concentration of the product is too high, or the temperature is too low.Perform the acidification in an ice bath to control the temperature. If an oil forms, you may need to re-extract the product into an organic solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, methanol/water, acetone/water) to find a suitable one where the compound is soluble in the hot solvent but sparingly soluble at room temperature.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out. The cooling can be further enhanced by placing the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Determine a suitable mobile phase, typically a mixture of hexanes and ethyl acetate, by running TLC plates to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. The phenolic hydroxyl group of this compound will be deprotonated, forming a water-soluble salt that will move to the aqueous layer.[8]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the product.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2-3). The purified product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column acid_base Acid-Base Extraction crude->acid_base pure Pure Product recrystallization->pure waste Impurities recrystallization->waste column->pure column->waste acid_base->pure acid_base->waste

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting start Crude Product in Hot Solvent dissolved Completely Dissolved? start->dissolved cool Cool Solution dissolved->cool Yes change_solvent Change Solvent / Add More dissolved->change_solvent No crystals Crystals Form? cool->crystals filter_dry Filter & Dry crystals->filter_dry Yes boil_off Boil Off Solvent / Scratch Flask crystals->boil_off No end Pure Product filter_dry->end change_solvent->start boil_off->cool

Caption: Troubleshooting logic for the recrystallization process.

References

Quinolone Cyclization Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinolone synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the cyclization step.

Troubleshooting Guides

This section addresses specific issues encountered during common quinolone synthesis reactions.

Q1: My Gould-Jacobs reaction is giving a very low yield. What are the common causes and how can I fix it?

A1: Low yields in the Gould-Jacobs reaction typically stem from incomplete cyclization or side reactions. The high temperatures required for the thermal cyclization step are a critical factor to optimize.

Potential Causes & Solutions:

  • Insufficient Temperature: The intramolecular cyclization is a high-energy process, often requiring temperatures upwards of 250°C.[1][2]

    • Solution: Gradually increase the reaction temperature. For thermal heating, ensure you are using a high-boiling, inert solvent like diphenyl ether or Dowtherm A to achieve and maintain a stable high temperature.[1]

  • Prolonged Reaction Time at High Temperature: While high heat is necessary, extended reaction times can lead to the degradation of the starting material or the desired product, often forming tar.[3][4]

    • Solution: Optimize the reaction time in conjunction with temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal point where the product is maximized before significant degradation occurs.

  • Side Reactions (Decarboxylation): High temperatures and pressure, especially in a sealed vessel for microwave synthesis, can cause the loss of the 3-carboalkoxy group, leading to an undesired byproduct.[5]

    • Solution: Carefully control the reaction temperature and time. If using a microwave reactor, monitor the pressure and consider reducing the temperature to minimize this side reaction.[5]

  • Inefficient Heating Method: Conventional heating can lead to localized overheating and thermal gradients, promoting side product formation.

    • Solution: Consider using microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional oil-bath heating.[6][7]

Q2: I'm observing a significant amount of the isomeric 2-hydroxyquinoline (Knorr product) in my Conrad-Limpach synthesis. How can I improve selectivity for the desired 4-hydroxyquinoline?

A2: The formation of the 2-hydroxyquinoline isomer is a classic side reaction in the Conrad-Limpach synthesis and is highly dependent on the initial condensation temperature.[5][8]

Potential Causes & Solutions:

  • High Initial Condensation Temperature: The formation of the 2-hydroxyquinoline is the thermodynamically favored product and is promoted at higher initial reaction temperatures (e.g., 140°C or higher).[8] The desired 4-hydroxyquinoline is the kinetic product.

    • Solution: Control the initial condensation temperature by running the reaction at a lower temperature, such as room temperature or with only moderate heating.[8][9] This will favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline.

Q3: My Camps cyclization is producing a mixture of two hydroxyquinoline isomers. How can I control the regioselectivity?

A3: The Camps cyclization of an o-acylaminoacetophenone can indeed yield two different hydroxyquinoline products (A and B) through two different modes of intramolecular aldol condensation.[10][11] The selectivity is highly dependent on the reaction conditions.

Potential Causes & Solutions:

  • Base Strength: The strength of the base used can influence which proton is abstracted, thereby directing the cyclization pathway.

    • Solution: Vary the base used in the reaction. A strong base like sodium hydroxide (NaOH) may favor deprotonation at one position, while a weaker base might favor the other, leading to a different product ratio.[11] Experiment with different bases to find the optimal conditions for your desired isomer.

Q4: My reaction mixture is turning into a thick, unmanageable tar at high temperatures. What can I do?

A4: Tar formation is a common issue in high-temperature quinolone cyclizations, such as the Conrad-Limpach and Gould-Jacobs reactions, and is often due to polymerization or decomposition of starting materials or products.[8][12]

Potential Causes & Solutions:

  • Reaction Run Neat (Without Solvent): Running the reaction without a solvent at high temperatures can lead to poor heat transfer and localized overheating.

    • Solution: Employ an inert, high-boiling point solvent like mineral oil, diphenyl ether, or Dowtherm A.[1][10] This helps to maintain a manageable reaction mixture, ensures uniform heat distribution, and can dramatically increase yields from below 30% to as high as 95%.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for achieving high yields in thermal quinolone cyclizations?

A1: Temperature is arguably the most critical parameter. Many classical quinolone syntheses, such as the Gould-Jacobs and Conrad-Limpach, require very high temperatures (often around 250°C) for the cyclization step to proceed efficiently.[5][8] However, excessive temperatures or prolonged heating can cause decomposition and lower the yield.[3][12] Therefore, careful optimization of both temperature and reaction time is crucial.

Q2: How does the choice of solvent affect the yield of the Conrad-Limpach reaction?

A2: The solvent plays a crucial role. Its primary function is to enable the reaction mixture to reach the high temperatures required for cyclization.[5] Using a high-boiling, inert solvent not only facilitates achieving the necessary temperature but also often leads to cleaner reactions and significantly higher yields compared to solvent-free conditions.[1][10] Studies have shown that the yield generally improves with solvents having higher boiling points.[12]

Q3: My aniline starting material has a strong electron-withdrawing group, and my yield is very low. Why is this happening?

A3: The electronic properties of the substituents on the aniline ring significantly impact the cyclization step. The reaction involves an electrophilic attack on the aniline's aromatic ring.[8] If a strong electron-withdrawing group (e.g., a nitro group) is present, it deactivates the ring, making it a poorer nucleophile.[12] This deactivation makes the cyclization step more difficult, often requiring more forcing conditions and resulting in lower yields.[5][8] Conversely, electron-donating groups at the meta-position can be effective for reactions like the Gould-Jacobs synthesis.[13]

Q4: Is microwave-assisted synthesis a better alternative to conventional heating for quinolone synthesis?

A4: In many cases, yes. Microwave-assisted organic synthesis (MAOS) offers several advantages, including dramatically reduced reaction times, often higher yields, and enhanced product purity.[6][14] The rapid and uniform heating provided by microwaves minimizes the formation of side products that can occur with conventional heating methods.[7][14] For reactions like the Gould-Jacobs, what might take hours conventionally can often be completed in minutes with microwave irradiation.[3][6]

Q5: Which catalysts are commonly used in the Friedländer annulation, and how do they compare?

A5: The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by both acids and bases.[7][15] Traditional catalysts include bases like piperidine and sodium ethoxide, or acids.[7] More recently, a wide range of catalytic systems have been explored, including ionic liquids, metal-organic frameworks, and nanocatalysts, to improve efficiency and sustainability.[16] The choice of catalyst can significantly impact the reaction's efficiency and yield.[16]

Data Presentation

Table 1: Effect of Solvent on Conrad-Limpach Cyclization Yield

SolventBoiling Point (°C)Yield (%)
Ethyl Benzoate21235
Propyl Benzoate23155
Iso-butyl Benzoate24060
Dowtherm A25770
Diphenyl Ether25970
1,2,4-Trichlorobenzene21460
2-Nitrotoluene22260
2,6-di-tert-butylphenol26465
Data adapted from a study on Conrad-Limpach thermal cyclization.[12]

Table 2: Optimization of Microwave-Assisted Gould-Jacobs Reaction

EntryTemperature (°C)Time (min)Isolated Yield (%)
125051
23002037
32502011
43004028
5300547
Reaction of aniline with diethyl ethoxymethylenemalonate. Data sourced from a Biotage application note.[3]

Experimental Protocols

Protocol 1: Classical Thermal Gould-Jacobs Cyclization

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether.

  • Heating: Heat the mixture to reflux (typically 250-260°C) and maintain this temperature. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Add a non-polar solvent like cyclohexane or hexanes to precipitate the crude product.

  • Washing and Drying: Collect the solid by filtration, wash it thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry under vacuum to obtain the 4-hydroxyquinoline product.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction (Solvent-Free)

This protocol is adapted from studies demonstrating the efficiency of microwave synthesis.

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 300°C) for the optimized duration (e.g., 5 minutes), as determined by optimization experiments (see Table 2).[3]

  • Work-up: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the precipitated solid and wash it with a small amount of a cold solvent like acetonitrile to remove excess reagents.

  • Drying: Dry the purified solid under vacuum.

Visualizations

Troubleshooting_Workflow cluster_Start cluster_Checks Initial Investigation cluster_Optimization Optimization Strategy cluster_Analysis Side Reaction Analysis cluster_Solutions Targeted Solutions Start Low Yield Observed in Quinolone Cyclization Purity Check Starting Material Purity Start->Purity Stoich Verify Reagent Stoichiometry Start->Stoich Conditions Review Reaction Conditions (T, t, Solvent) Start->Conditions Isomers Analyze for Isomers (e.g., Knorr Product) Start->Isomers Decomp Identify Decomposition Products (Tarring) Start->Decomp Byproducts Characterize Other Byproducts (e.g., Decarboxylation) Start->Byproducts Temp Optimize Temperature & Time (Thermal vs. MW) Conditions->Temp Solvent Screen Solvents (High-boiling, Inert) Conditions->Solvent Catalyst Evaluate Catalyst (Acid/Base/Metal) Conditions->Catalyst Sol_Temp Adjust Temp/Time Temp->Sol_Temp Sol_Solv Change Solvent Solvent->Sol_Solv Sol_Base Vary Base Strength Catalyst->Sol_Base Sol_Cond Modify Condensation Conditions Isomers->Sol_Cond Decomp->Sol_Solv Byproducts->Sol_Temp

Caption: A general troubleshooting workflow for addressing low yields.

Reaction_Parameters Yield Reaction Yield & Purity Temp Temperature Temp->Yield Critical for cyclization & degradation Time Reaction Time Temp->Time Time->Yield Affects completion & degradation Solvent Solvent Choice Solvent->Yield Impacts heat transfer & side reactions Solvent->Temp Catalyst Catalyst/ Base Catalyst->Yield Controls rate & regioselectivity Catalyst->Temp Substrate Substrate Electronics (EWG/EDG) Substrate->Yield Influences ring nucleophilicity

Caption: Key parameters influencing quinolone cyclization yield.

References

Technical Support Center: Optimizing the Conrad-Limpach Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Conrad-Limpach synthesis of 4-hydroxyquinolines, with a particular focus on optimizing solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the Conrad-Limpach synthesis?

A1: The Conrad-Limpach synthesis is a chemical reaction used to produce 4-hydroxyquinolines. It involves the condensation of an aniline with a β-ketoester.[1][2] The reaction typically proceeds in two stages: first, the formation of a β-aminoacrylate intermediate at a moderate temperature, and second, a high-temperature thermal cyclization (around 250 °C) to form the final 4-hydroxyquinoline product.[3][4]

Q2: Why is the choice of solvent so critical in the cyclization step?

A2: The cyclization step, which is the rate-determining part of the synthesis, requires a significant amount of thermal energy to overcome the aromaticity of the aniline ring.[5] Therefore, a high-boiling point solvent is necessary to achieve the required reaction temperatures, typically around 250 °C.[1][3] The solvent also serves to maintain a manageable reaction mixture and ensure efficient heat transfer.[6]

Q3: What are the traditionally used solvents and their drawbacks?

A3: Traditionally, very high-boiling, inert solvents are used. These include:

  • Mineral Oil (BP > 275 °C): While inexpensive, it is a highly inconvenient solvent to work with due to its physical characteristics and can be difficult to remove from the final product.[5][7]

  • Diphenyl Ether (BP = 259 °C): This solvent is inexpensive but is a solid at room temperature and possesses an unpleasant odor.[5]

  • Dowtherm A (BP = 257 °C): A eutectic mixture of diphenyl ether and biphenyl, Dowtherm A is more convenient as it is a liquid at room temperature.[5][8][9] However, it is more expensive and also has an unpleasant odor.[5][7]

Q4: Can an acid catalyst be used in this synthesis?

A4: Yes, an acid catalyst, such as a few drops of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is often beneficial. The mechanism involves multiple keto-enol tautomerizations which are catalyzed by the presence of a strong acid.[1][6]

Q5: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A5: The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While often depicted as the hydroxyquinoline, it is believed that the quinolone form is predominant.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Conrad-Limpach synthesis, offering potential causes and solutions.

Problem: Low to no yield of the desired 4-hydroxyquinoline.

  • Potential Cause 1: Incomplete initial condensation. The first step of forming the β-aminoacrylate intermediate may not have gone to completion.

    • Recommended Solution: Monitor the initial condensation reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or using a mild acid catalyst to ensure complete formation of the intermediate before proceeding to the high-temperature cyclization.[6]

  • Potential Cause 2: Cyclization temperature too low. The electrocyclic ring-closing step has a high activation energy.[1]

    • Recommended Solution: Ensure your heating apparatus (e.g., heating mantle with a temperature controller) is capable of reaching and maintaining the required temperature (around 250 °C).[6] Select a solvent with a sufficiently high boiling point to facilitate this. Yields generally improve with higher-boiling solvents.[5]

  • Potential Cause 3: Inefficient heat transfer. A viscous or solidifying reaction mixture can lead to localized overheating or insufficient heating.

    • Recommended Solution: Use an appropriate amount of an inert, high-boiling solvent to maintain a stirrable solution and ensure uniform heat distribution.[6]

Problem: Formation of the 2-hydroxyquinoline isomer (Knorr product).

  • Potential Cause: The initial condensation reaction temperature was too high (e.g., around 140 °C).[1] At higher temperatures, the aniline can attack the less reactive ester group of the β-ketoester, leading to a β-keto acid anilide. This intermediate then cyclizes to the thermodynamically favored 2-hydroxyquinoline, which is the basis of the Knorr quinoline synthesis.[1]

    • Recommended Solution: Control the temperature of the initial condensation step. Running this step at a lower temperature (e.g., room temperature) favors the kinetic product, the β-aminoacrylate, which leads to the desired 4-hydroxyquinoline.[1][10]

Problem: The reaction mixture becomes a thick, unmanageable tar.

  • Potential Cause: Polymerization or other side reactions can occur at very high temperatures, especially if the reaction is run neat (without solvent).[6]

    • Recommended Solution: Use an inert, high-boiling point solvent to dilute the reactants. This helps to control the reaction, facilitate heat transfer, and prevent the formation of tars.[6]

Problem: Difficulty in isolating and purifying the product.

  • Potential Cause: The high-boiling point solvent is difficult to remove from the product.

    • Recommended Solution: Often, the 4-hydroxyquinoline product will precipitate from the solvent as the reaction mixture cools.[3][11] The solid can then be collected by vacuum filtration. Washing the collected solid with a non-polar solvent like hexanes or toluene can help remove residual high-boiling solvent.[6][12] If the product remains dissolved, it may be precipitated by adding a co-solvent.[12] Further purification can be achieved by recrystallization.

Data Presentation: Solvent Effects on Cyclization

The choice of solvent for the thermal cyclization step significantly impacts the reaction yield. The following table summarizes the performance of various solvents in the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative.

SolventBoiling Point (°C)Reaction Time (min)Yield (%)Notes
Ethyl Benzoate2126038Lower yield due to insufficient temperature.
Isobutyl Benzoate2426056Moderate yield.
2-Nitrotoluene2226055Comparable to isobutyl benzoate.
1,2,4-Trichlorobenzene2146054Comparable to isobutyl benzoate.
Dowtherm A2573062Good yield, but has an unpleasant odor and is expensive.[5]
Diphenyl Ether2593064Good yield, but solid at room temperature with an unpleasant odor.[5]
2,6-di-tert-butylphenol2653065One of the best solvents; clean product, reasonable yield, less expensive, and no unpleasant odor.[5]
Mineral Oil>27530High (up to 95% reported)Can provide excellent yields but is very difficult to work with and remove.[1][5]

Data adapted from a study on solvent screening for the Conrad-Limpach synthesis.[5] Yields are for a specific substrate and may vary.

Experimental Protocols

Protocol 1: General Two-Step Conrad-Limpach Synthesis

This protocol is a representative procedure for the synthesis of a 4-hydroxyquinoline.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as toluene.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).[3]

  • Add a catalytic amount of acid (e.g., a drop of concentrated H₂SO₄ or HCl).[1][6]

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate, which is often a viscous oil and can be used in the next step without further purification.[10]

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol). A ratio of 10-20 mL of solvent per gram of intermediate is recommended.[3]

  • Heat the mixture with vigorous stirring to approximately 250-260 °C.[3]

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.[3]

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate.[3]

  • Collect the solid product by vacuum filtration and wash it with a small amount of a non-polar solvent (e.g., hexanes or cold ethanol) to remove the residual high-boiling solvent.[3][6]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).[3]

Visualizations

Conrad_Limpach_Mechanism General Mechanism of the Conrad-Limpach Synthesis cluster_step1 Step 1: Enamine Formation (Moderate Temp) cluster_step2 Step 2: Thermal Cyclization (High Temp, ~250°C) Aniline Aniline Intermediate Schiff Base / Enamine (β-Aminoacrylate) Aniline->Intermediate + H⁺ - H₂O Ketoester β-Ketoester Ketoester->Intermediate Cyclization Electrocyclic Ring Closing Intermediate->Cyclization High Temp Solvent Elimination Alcohol Elimination & Tautomerization Cyclization->Elimination Product 4-Hydroxyquinoline (or 4-Quinolone) Elimination->Product

Caption: General mechanism of the Conrad-Limpach synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Was initial condensation complete? start->q1 s1 Extend reaction time or add acid catalyst. Monitor by TLC. q1->s1 No q2 Is cyclization temperature ~250°C? q1->q2 Yes s1->q2 s2 Check heating apparatus. Use higher boiling solvent. q2->s2 No q3 Is Knorr (2-OH) product observed? q2->q3 Yes s2->q3 s3 Lower temperature of initial condensation step. q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting workflow for low reaction yield.

Solvent_Choice_Logic Solvent Selection Logic goal Goal: High Yield & Purity req_temp Requires High Temp (~250°C) goal->req_temp solvent_prop Solvent Properties req_temp->solvent_prop bp High Boiling Point (>250°C) solvent_prop->bp inert Chemically Inert solvent_prop->inert ease Ease of Use & Removal solvent_prop->ease cost Low Cost & Toxicity solvent_prop->cost outcome Optimal Solvent Choice bp->outcome inert->outcome ease->outcome cost->outcome

Caption: Logical considerations for solvent selection.

References

Technical Support Center: Pfitzinger Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the purification of Pfitzinger reaction products, specifically focusing on the removal of unreacted isatin.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove unreacted isatin from my Pfitzinger reaction product?

A1: Unreacted isatin can be challenging to remove due to its moderate solubility in organic solvents that are often used for the workup and purification of the desired quinoline-4-carboxylic acid product.[1] Furthermore, if the reaction does not go to completion, a significant amount of isatin may remain, complicating the purification process.[2]

Q2: What is the general strategy for separating isatin from the quinoline-4-carboxylic acid product?

A2: The primary strategy relies on the significant difference in acidity between the product and isatin. The Pfitzinger reaction is typically performed under basic conditions, which opens the isatin ring to form a salt of isatinic acid.[3][4] The desired quinoline-4-carboxylic acid product also forms a salt under these conditions. Upon acidification, the carboxylic acid product precipitates, while isatin has lower solubility in the acidic aqueous medium.[5] The product is a carboxylic acid and therefore readily forms a water-soluble salt (e.g., potassium or sodium salt) in a basic aqueous solution. Isatin, being much less acidic, has limited solubility in water.[6][7] This difference allows for separation by extraction or filtration.

Q3: Can I use column chromatography to remove unreacted isatin?

A3: While column chromatography is a potential purification method, it is often not the preferred initial method for bulk removal of isatin due to the polar nature of both isatin and the carboxylic acid product, which can lead to tailing and difficult separation. However, for small-scale purification or removal of trace impurities, chromatography on silica gel or basic alumina might be employed.[8] It is generally more efficient to use extraction and recrystallization techniques first.

Q4: Are there any common byproducts I should be aware of besides unreacted isatin?

A4: A common byproduct, particularly in the synthesis of isatin itself via the Sandmeyer route, is isatin oxime.[9] This can be carried over into the Pfitzinger reaction. Its formation can be minimized by using a "decoy agent" like an aldehyde or ketone during the isatin synthesis workup.[9][10] Additionally, side reactions in the Pfitzinger reaction can lead to the formation of tars, especially with more complex substrates.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Significant amount of orange/red solid (isatin) co-precipitates with the product upon acidification. 1. Incomplete reaction. 2. Insufficient volume of aqueous base during workup to dissolve the product salt completely. 3. Isatin precipitating out of the aqueous solution upon cooling or acidification.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[2] 2. Increase the volume of the aqueous base used during the initial workup to ensure the complete dissolution of the quinoline-4-carboxylic acid salt. 3. After acidification, filter the precipitated product and wash thoroughly with cold water to remove any water-soluble impurities and some of the less soluble isatin.[5] Proceed with a suitable recrystallization.
The final product is still colored, suggesting the presence of residual isatin. 1. Inefficient washing of the precipitated product. 2. Co-crystallization of isatin with the product. 3. Isatin is trapped within the product's crystal lattice.1. Wash the filtered product cake extensively with cold water and then with a solvent in which isatin is sparingly soluble but the product is not (e.g., cold ethanol). 2. Perform recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water).[5] Isatin's solubility will differ from the product's, allowing for separation. 3. If recrystallization is ineffective, consider a trituration step. Suspend the impure solid in a solvent where isatin is moderately soluble, but the product is not (e.g., warm dichloromethane or ethyl acetate), stir, and then filter.
Low yield of the final product after purification. 1. Product loss during multiple washing and recrystallization steps. 2. The product may be partially soluble in the washing solvents. 3. Incomplete precipitation upon acidification.1. Minimize the number of purification steps where possible. 2. Use ice-cold washing solvents to minimize product loss. 3. Ensure the pH is sufficiently low (typically pH 4-5) to fully precipitate the quinoline-4-carboxylic acid.[5] Check the filtrate for any further precipitation upon adding more acid.

Data Presentation: Solubility of Isatin

Understanding the solubility of isatin in various solvents is crucial for designing an effective purification strategy. The following tables summarize the solubility of isatin in different solvents at various temperatures.

Table 1: Mole Fraction Solubility of Isatin in Various Solvents at 298.15 K (25 °C) [6]

SolventMole Fraction Solubility (x 10⁻³)
Water0.0514
Ethanol4.09
2-Butanol5.16
Isopropanol (IPA)4.19
Ethyl Acetate (EA)5.68
Propylene Glycol (PG)6.73
Ethylene Glycol (EG)7.54
Polyethylene Glycol 400 (PEG-400)98.5
Transcutol523

Table 2: Qualitative Solubility of Isatin [1]

SolventSolubility
WaterLow
EthanolMore Soluble
MethanolMore Soluble
Dimethyl Sulfoxide (DMSO)More Soluble

Table 3: Order of Isatin Solubility in Selected Organic Solvents [11]

N,N-Dimethylformamide (DMF) > Tetrahydrofuran (THF) > 1,4-Dioxane > Acetone > Acetonitrile > Ethyl Acetate > Dichloromethane > Toluene

Experimental Protocols

Protocol 1: Basic Workup and Acidic Precipitation

This protocol is the standard procedure for isolating the quinoline-4-carboxylic acid product from the Pfitzinger reaction mixture.

  • Reaction Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If a volatile organic solvent (e.g., ethanol) was used, remove it under reduced pressure using a rotary evaporator.[5]

  • Dissolution in Base: To the residue, add a sufficient amount of an aqueous base (e.g., 10% NaOH or KOH solution) to dissolve the potassium or sodium salt of the quinoline-4-carboxylic acid. The goal is to form a clear solution.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel and extract with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted neutral starting materials and non-acidic byproducts.[5] Repeat the extraction 2-3 times.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 10% HCl or acetic acid) with stirring until the precipitation of the product is complete.[5] The final pH should typically be in the range of 4-5.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining water-soluble impurities.

  • Drying: Dry the product in a vacuum oven.

Protocol 2: Recrystallization for Further Purification

If the product from Protocol 1 is still contaminated with isatin, recrystallization is necessary.

  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is often effective.[5] The ideal solvent should dissolve the product at an elevated temperature but have limited solubility for it at lower temperatures, while isatin should either be highly soluble or sparingly soluble to allow for separation.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the product is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_reaction Pfitzinger Reaction cluster_workup Workup & Isolation cluster_purification Purification reaction Isatin + Carbonyl Compound + Base (e.g., KOH in Ethanol) rotovap Solvent Removal (Rotary Evaporator) reaction->rotovap dissolve Dissolve in Aqueous Base rotovap->dissolve extract Extract with Organic Solvent dissolve->extract acidify Acidify Aqueous Layer (e.g., HCl) extract->acidify Aqueous Phase filter_wash Filter and Wash with Cold Water acidify->filter_wash recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol/Water) filter_wash->recrystallize Crude Product final_product Pure Quinoline-4-Carboxylic Acid recrystallize->final_product

Caption: Workflow for the synthesis and purification of quinoline-4-carboxylic acids.

References

Technical Support Center: Minimizing Tar Formation in High-Temperature Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation in high-temperature quinoline synthesis. The following information is designed to help you optimize your reaction conditions, improve yields, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation in classical quinoline syntheses like Skraup, Doebner-von Miller, Combes, and Friedländer?

A1: Tar formation is a common side reaction in these syntheses, primarily due to the harsh reaction conditions.[1][2] The main causes include:

  • High Temperatures: Excessive heat can lead to polymerization and decomposition of starting materials and intermediates.[3][4]

  • Strong Acids: Strong acid catalysts, such as concentrated sulfuric acid, can promote unwanted side reactions, including the polymerization of aldehydes and ketones.[1][2]

  • Reaction Exothermicity: Many of these reactions are highly exothermic. If not controlled, localized hotspots can form, leading to charring and tar formation.[5][6]

  • Polymerization of Reactants: In syntheses like the Doebner-von Miller reaction, α,β-unsaturated aldehydes or ketones are prone to acid-catalyzed self-condensation and polymerization.[4] Similarly, in the Skraup synthesis, the acrolein formed from glycerol dehydration can polymerize.[6]

Q2: How can I control the violent exothermic reaction in a Skraup synthesis to reduce tarring?

A2: The Skraup synthesis is notoriously vigorous.[7] To moderate the reaction and minimize tar formation, you can:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.[5][7] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation.[6]

  • Control Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[5]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heat source. Reapply heat only after the initial vigorous reaction has subsided to maintain a steady reflux.[6]

  • Ensure Efficient Stirring: Good agitation is crucial to dissipate heat and prevent localized overheating.[5]

Q3: My Doebner-von Miller reaction is producing a large amount of polymer. What strategies can I employ to minimize this?

A3: Polymerization of the α,β-unsaturated carbonyl compound is the main cause of low yields and tar formation in the Doebner-von Miller synthesis.[4] To address this:

  • Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1][4]

  • Slow Addition of Reactants: Adding the carbonyl compound dropwise to the heated reaction mixture helps to keep its concentration low at any given time, favoring the desired reaction over polymerization.[3][4]

  • Optimize Acid Catalyst: While an acid is necessary, its type and concentration can be optimized. In some cases, milder Lewis acids (e.g., ZnCl₂, SnCl₄) may be preferable to strong Brønsted acids.[1][3]

Q4: Are there modern alternatives to classical heating methods that can reduce tar formation?

A4: Yes, microwave-assisted synthesis has emerged as a valuable technique. Microwave irradiation can lead to a significant reduction in reaction times and an improvement in yields, often with a cleaner reaction profile and less tar formation compared to conventional heating.[8][9]

Q5: How does the choice of catalyst in the Friedländer and Combes syntheses affect tar formation?

A5: The catalyst plays a crucial role in these reactions.

  • Friedländer Synthesis: While traditional methods use strong acids or bases, which can promote tarring at high temperatures, modern approaches utilize a variety of milder and more efficient catalysts.[2] Lewis acids (e.g., In(OTf)₃, ZrCl₄), ionic liquids, and solid-supported catalysts like nanocatalysts have been shown to improve yields and reduce byproduct formation.[10][11]

  • Combes Synthesis: This reaction is also acid-catalyzed, and the choice of acid can influence the outcome. Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective dehydrating agents and lead to cleaner reactions than concentrated sulfuric acid.[12][13]

Troubleshooting Guides

Problem 1: Excessive Tar Formation in Skraup Synthesis
Symptom Possible Cause Recommended Solution
Reaction mixture becomes a thick, black, intractable tar.Reaction is too violent and uncontrolled.Add a moderator like ferrous sulfate (FeSO₄) (approx. 0.1-0.2 molar equivalents relative to aniline). Slowly add sulfuric acid with efficient cooling. Use gentle initial heating and then allow the exotherm to sustain the reaction.[5][6]
Low yield of quinoline with a large amount of tarry residue.High reaction temperature and/or prolonged reaction time.Optimize the reaction temperature. After the initial exotherm, maintain a gentle reflux for the recommended time (e.g., 3 hours). Avoid excessive heating.[6]
Polymerization of acrolein.The use of a moderator and controlled temperature will help minimize this.
Inefficient purification.Use steam distillation to separate the volatile quinoline from the non-volatile tar.[6]
Problem 2: Polymerization and Low Yield in Doebner-von Miller Synthesis
Symptom Possible Cause Recommended Solution
Reaction mixture becomes viscous and polymeric.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.Employ a biphasic solvent system (e.g., toluene/water). Add the carbonyl compound slowly to the reaction mixture.[1][4]
Low yield of the desired quinoline.Harsh reaction conditions.Optimize the acid catalyst and concentration. Consider using a milder Lewis acid. Maintain the lowest effective temperature for the reaction to proceed.[1][3]
Incomplete oxidation of the dihydroquinoline intermediate.Ensure a sufficient amount of the oxidizing agent is used or consider a post-reaction oxidation step.[4]

Quantitative Data on Reaction Parameters

The following tables provide a summary of quantitative data on how different reaction parameters can influence the yield of quinoline and the formation of byproducts.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield [14]

2-Aminoaryl KetoneCarbonyl CompoundCatalyst (mol%)ConditionsYield (%)
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10)EtOH/H₂O (1:1), 60 °C, 2 h95
2-AminobenzophenoneAcetylacetoneIn(OTf)₃ (5)Solvent-free, 80 °C, 1 h92
2-Amino-5-chlorobenzophenoneCyclohexanonep-TsOH (20)Toluene, reflux, 12 h85
2-AminoacetophenoneDimedoneI₂ (10)EtOH, reflux, 4 h90

Table 2: Effect of Ionic Liquid Catalysts in Friedländer Synthesis [11]

CatalystAmount (mmol%)ConditionsTimeYield (%)
[Hbim]BF₄10Solvent-free, 100 °C3-6 h93
[Msim][OOCCCl₃]0.4Solvent-free45 min99
C₄(mim)₂-2Br⁻-2H₂SO₄0.05Solvent-free, 50 °C15 min90
ImBu-SO₃H- (Solvent/Catalyst)Solvent-free, 50 °C30 min92

Detailed Experimental Protocols

Protocol 1: Low-Tar Doebner-von Miller Synthesis of 2-Methylquinoline[1][3]

This protocol utilizes a biphasic system and slow addition to minimize tar formation.

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or distillation.

Protocol 2: Moderated Skraup Synthesis of Quinoline[6][14]

This protocol includes a moderator to control the reaction's exothermicity.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (oxidizing agent and solvent)

  • Sodium hydroxide solution (for workup)

Procedure:

  • In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and with vigorous stirring and cooling (ice bath), carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Slowly add nitrobenzene.

  • Gently heat the mixture to initiate the reaction (indicated by boiling). Once the reaction starts, remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.

  • After the initial exotherm has subsided, reapply heat and maintain a gentle reflux for an additional 3 hours.

  • Allow the reaction mixture to cool.

  • Carefully dilute the viscous mixture with water and make it strongly alkaline with a sodium hydroxide solution.

  • Isolate the quinoline by steam distillation.

Visualizations

Logical Troubleshooting Workflow for Tar Formation

TroubleshootingTarFormation start High Tar Formation Observed check_synthesis Identify Synthesis Method (Skraup, DVM, etc.) start->check_synthesis skraup Skraup Synthesis check_synthesis->skraup Skraup dvm Doebner-von Miller Synthesis check_synthesis->dvm DVM other Other Syntheses (Combes, Friedländer) check_synthesis->other Other skraup_q1 Is a moderator (e.g., FeSO₄) being used? skraup->skraup_q1 dvm_q1 Is a biphasic solvent system being used? dvm->dvm_q1 other_q1 Are reaction conditions (temp., catalyst) optimized? other->other_q1 skraup_a1_no Add Moderator (e.g., FeSO₄) skraup_q1->skraup_a1_no No skraup_q2 Is temperature strictly controlled? skraup_q1->skraup_q2 Yes skraup_a1_no->skraup_q2 skraup_a2_no Control H₂SO₄ addition with cooling. Gentle initial heating. skraup_q2->skraup_a2_no No end_point Reduced Tar Formation skraup_q2->end_point Yes skraup_a2_no->end_point dvm_a1_no Employ a Biphasic System (e.g., Toluene/Water) dvm_q1->dvm_a1_no No dvm_q2 Is the carbonyl reactant added slowly? dvm_q1->dvm_q2 Yes dvm_a1_no->dvm_q2 dvm_a2_no Add Carbonyl Reactant Dropwise dvm_q2->dvm_a2_no No dvm_q2->end_point Yes dvm_a2_no->end_point other_a1_no Screen Milder Catalysts (Lewis Acids, Ionic Liquids). Optimize Temperature. other_q1->other_a1_no No other_q1->end_point Yes other_a1_no->end_point

Caption: A troubleshooting workflow for addressing high tar formation in quinoline synthesis.

Skraup Synthesis Signaling Pathway

SkraupSynthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Michael Addition Tar Tar/Polymer Acrolein->Tar Polymerization Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration (H₂SO₄) Michael_Adduct->Tar Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Reaction pathway of the Skraup synthesis leading to quinoline and tar byproducts.

References

Technical Support Center: Purification of Quinoline Insolubles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of quinoline insolubles (QI).

Frequently Asked Questions (FAQs)

Q1: What are quinoline insolubles (QI)?

A1: Quinoline insolubles are a complex mixture of solid and high-molecular-weight carbonaceous materials found in coal tar and pitch that are insoluble in quinoline. They are generally categorized into two types:

  • Primary QI: These are carbonaceous particles, such as coke and char, that are carried over from the coking process.

  • Secondary QI: These are formed during the thermal treatment of pitch through polymerization and condensation reactions.[1]

Q2: Why is the removal of QI important for my research?

A2: The presence of QI can significantly impact the quality and performance of final products. High QI content can interfere with the development of desired microstructures in carbon materials like needle coke and carbon fibers, affecting properties such as strength, density, and electrical conductivity.[2][3] For drug development professionals, understanding and controlling impurities like QI is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs) derived from or synthesized using coal tar derivatives.

Q3: What are the most common methods for removing QI?

A3: The primary methods for QI purification include:

  • Solvent Extraction and Washing: Utilizes a mixture of solvents to selectively dissolve the pitch and precipitate the QI.[4][5]

  • Centrifugation: Separates the denser QI particles from the liquid pitch by applying centrifugal force, often after dilution with a solvent.[6][7]

  • Filtration: Employs physical filters to separate solid QI particles from the dissolved pitch. This can be performed at elevated temperatures (thermal filtration) or under pressure.[8][9]

  • Catalytic Polycondensation: Uses a catalyst to increase the size of QI particles, making them easier to remove by filtration or centrifugation.[10][11]

Q4: How do I measure the QI content in my sample?

A4: The standard method for determining QI content is through pressure filtration as described in ASTM D4746.[8][9][12][13][14] This involves digesting the sample in hot quinoline, filtering it through a heated pressure filter, washing the residue, and weighing the dried insoluble material.[1]

Q5: Are there safety concerns I should be aware of when working with quinoline and coal tar pitch?

A5: Yes. Both coal tar pitch and quinoline present health and safety risks. Coal tar pitch volatiles contain polycyclic aromatic hydrocarbons (PAHs), some of which are known carcinogens.[15][16][17] Quinoline is a hazardous chemical that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Always consult the Safety Data Sheet (SDS) for all chemicals and follow your institution's safety protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of quinoline insolubles.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Pitch 1. Aggressive Solvent Ratio: Using too high a proportion of paraffinic/aliphatic solvent can cause co-precipitation of valuable pitch components along with the QI.[4] 2. Excessive Centrifugation/Filtration Time: Over-processing can lead to the loss of soluble components. 3. High Temperature During Separation: Some methods require lower temperatures for effective separation after initial high-temperature treatment.[5]1. Optimize Solvent Blend: Systematically vary the ratio of aromatic (e.g., wash oil) to aliphatic (e.g., kerosene) solvent to find the optimal balance between QI removal and pitch yield.[18] 2. Reduce Processing Time: Empirically determine the minimum time required for effective separation. 3. Adjust Separation Temperature: If using a two-temperature process, ensure the separation step is conducted at the recommended lower temperature.
Inefficient QI Removal (High QI Content in Final Product) 1. Inappropriate Solvent Choice: The paraffinicity of the solvent is critical for precipitating QI. A solvent with a low K-factor may be ineffective.[4] 2. Insufficient Mixing/Contact Time: Inadequate contact between the solvent and the pitch can lead to incomplete QI precipitation. 3. Low Processing Temperature/Pressure: Reaction kinetics for some extraction methods are slow at lower temperatures and pressures.[4] 4. Small Particle Size of QI: Primary QI can be very fine (<10 μm), making it difficult to separate by centrifugation or filtration.[19]1. Select a High Paraffinicity Solvent: Use an aliphatic solvent with a Watson K-factor of 10 or higher for better precipitation.[4] 2. Increase Agitation and Time: Ensure vigorous mixing for a sufficient duration (e.g., 1-3 hours) to maximize solvent interaction.[5] 3. Increase Temperature and Pressure: For solvent extraction, consider raising the temperature (e.g., to 300 °C) and pressure (e.g., to 4 bar) to accelerate kinetics, while adhering to safety limits.[4] 4. Employ Pre-treatment: Use heat treatment or catalytic polycondensation to increase the size of QI particles before separation.[10]
Filter Clogging During Filtration 1. High Concentration of Fine QI Particles: A high load of very small particles can quickly block the filter pores.[19] 2. Precipitation of Pitch Components: Incorrect solvent composition or temperature can cause soluble pitch components to solidify on the filter. 3. Filter Medium Incompatible: The selected filter medium may not be suitable for the temperature or chemical environment.1. Use a Filter Aid: Add a filter aid like celite to the mixture before filtration to maintain porosity.[1] 2. Implement Upstream Removal: Use centrifugation as a pre-treatment step to remove the bulk of the QI before filtration.[20] 3. Optimize Solvent and Temperature: Ensure the pitch remains dissolved during filtration by adjusting the solvent and maintaining the correct temperature.
Emulsion Formation During Solvent Extraction 1. High Shear Mixing: Vigorous shaking or stirring can create stable emulsions, especially with complex mixtures like coal tar.[21] 2. Presence of Surfactant-like Molecules: Natural components within the coal tar can act as emulsifiers.1. Use Gentle Agitation: Instead of high-speed mixing, gently swirl or use end-over-end rotation to mix the phases.[21] 2. 'Salting Out': Add a brine solution to increase the ionic strength of the aqueous phase (if present) to help break the emulsion.[21] 3. Centrifugation: A low-speed spin can often help to resolve the emulsion layer.
Solvent Recovery is Low 1. Volatilization Losses: Using low-boiling-point solvents at high temperatures can lead to significant evaporative losses. 2. Inefficient Distillation: The distillation setup for solvent recovery may not be optimized.1. Use a Pressurized System: Conducting the extraction in a sealed, pressurized reactor minimizes solvent loss.[4][20] 2. Optimize Distillation: Ensure the distillation column is efficient and that the condenser is adequately cooled to recapture solvent vapors.

Data on Purification Methods

The following table summarizes quantitative data from various studies on quinoline insoluble purification, offering a comparison of different methods and their effectiveness.

Purification MethodKey ParametersInitial QI (%)Final QI (%)Yield (%)Reference
Solvent Extraction Aliphatic-rich solvent (K-factor > 10), 300°C, 4 barNot Specified0.172[4]
Catalytic Polycondensation AlCl₃ catalyst, 200°C, 9 hours1.3030.035Not Specified[10][11]
Centrifugation with Mixed Solvent Wash oil & petroleum alkanes, 15 min, 4500 rpmNot Specified~0.182[6][20]
Centrifugation with Wash Oil 15% wash oil, 60-70°C, 5 min, 4500 rpmNot Specified~1.2 (88% removal)Not Specified[6]
Solvent Extraction & Settling Aromatic & aliphatic solvent mix, heating & pressurizationNot Specified0.06 - 0.1175 - 88[20]

Experimental Protocols

Protocol 1: Determination of Quinoline Insolubles (ASTM D4746)

This is a summarized methodology for analyzing QI content via pressure filtration. Users must strictly adhere to the full ASTM standard for official testing.[8]

  • Preparation: Dry the filtration crucible and weigh it accurately.

  • Sample Digestion:

    • Weigh a sample of tar or pitch (typically 0.5 g to 1.0 g) into a beaker.[1]

    • Add approximately 25-30 mL of refined quinoline.

    • Heat the mixture to 75 ± 5°C and maintain for at least 20 minutes, stirring to digest the sample.

  • Filtration:

    • Assemble the pre-heated pressure filtration apparatus.

    • Filter the hot mixture through the crucible under nitrogen pressure.

    • Wash the beaker and residue with fresh, hot quinoline (75 ± 5°C) until the filtrate runs clear. This typically requires about 100 mL of quinoline in several small portions.[1]

  • Washing and Drying:

    • Wash the residue in the crucible with cold acetone to remove the quinoline.

    • Dry the crucible and its contents in an oven at 110°C until a constant weight is achieved.

  • Calculation:

    • Cool the crucible in a desiccator and weigh it.

    • The QI content is calculated as the mass of the residue divided by the initial sample mass, multiplied by 100.

Protocol 2: General QI Removal by Solvent Extraction & Centrifugation

This protocol provides a general workflow based on common laboratory practices.[4][6][18]

  • Sample Preparation:

    • In a suitable pressure-rated vessel, add a known mass of coal tar pitch.

  • Solvent Addition:

    • Add a mixed solvent to the pitch. A common starting point is a 1:1 ratio of pitch to solvent by weight. The solvent itself can be a mixture, for example, 1 part aromatic wash oil to 4 parts aliphatic kerosene.

  • Extraction:

    • Seal the vessel and heat the mixture to the target temperature (e.g., 100°C to 300°C) under pressure (e.g., atmospheric to 4 bar) while stirring.[4]

    • Maintain these conditions for a set duration (e.g., 1 to 3 hours) to allow for the complete precipitation of QI.

  • Separation:

    • Transfer the hot mixture to centrifuge tubes suitable for the required temperature and solvents.

    • Centrifuge at a high speed (e.g., 4500 rpm) for a sufficient time (e.g., 15 minutes) to pellet the QI.[6]

  • Product Recovery:

    • Carefully decant the supernatant (the purified pitch solution) from the QI pellet.

    • The purified pitch can be recovered by distilling off the solvent. The recovered solvent can be recycled for future purifications.[20]

    • The QI pellet can be dried and weighed to determine the removal efficiency.

Visualizations

experimental_workflow General Workflow for QI Purification and Analysis cluster_input Start cluster_purification Purification Stage cluster_outputs Outputs & Analysis raw_pitch Raw Coal Tar Pitch add_solvent Add Solvent (e.g., Aromatic/Aliphatic Mix) raw_pitch->add_solvent heat_pressure Heat & Pressurize with Agitation add_solvent->heat_pressure separation Separation (Centrifugation or Filtration) heat_pressure->separation qi_pellet QI Pellet (Waste) separation->qi_pellet purified_solution Purified Pitch Solution separation->purified_solution solvent_recovery Solvent Recovery (Distillation) purified_solution->solvent_recovery final_product Final Purified Pitch solvent_recovery->final_product qi_analysis QI Content Analysis (ASTM D4746) final_product->qi_analysis

Caption: Experimental workflow for QI purification.

decision_tree Decision Logic for Selecting a QI Purification Method start What is the primary goal? goal_high_purity Highest Purity (<0.1% QI) start->goal_high_purity Purity goal_high_yield High Yield (>80%) start->goal_high_yield Yield goal_env Environmental Concerns start->goal_env Process method_catalytic Consider Catalytic Polycondensation + Filtration/Centrifugation goal_high_purity->method_catalytic Very fine QI present method_solvent Solvent Extraction with High Paraffinicity Solvent goal_high_purity->method_solvent Standard QI goal_high_yield->method_solvent If purity is also high method_centrifuge Optimize Centrifugation with Mixed Solvents goal_high_yield->method_centrifuge Balance yield and purity method_ionic Explore Ionic Liquids as Alternative Solvents goal_env->method_ionic Reduce solvent volatility

Caption: Decision tree for purification method selection.

References

Technical Support Center: Alternative Catalysts for the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing alternative catalysts in the Friedländer synthesis of quinolines. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Friedländer synthesis of quinolines using alternative catalysts.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Catalyst Inactivity: The chosen catalyst may not be suitable for the specific substrates or reaction conditions. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Reaction Temperature Too Low: The reaction may require more thermal energy to proceed at an adequate rate. 4. Poor Substrate Purity: Impurities in the starting materials can poison or inhibit the catalyst.[1] 5. Moisture Contamination: For moisture-sensitive catalysts like some Lewis acids, the presence of water can lead to deactivation.[1]1. Screen Different Catalysts: Test a range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or various heterogeneous catalysts.[1] 2. Optimize Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 1 mol% to 10 mol%). 3. Increase Reaction Temperature: Gradually raise the temperature while monitoring for potential side product formation. 4. Purify Starting Materials: Ensure the purity of 2-aminoaryl ketones and α-methylene carbonyl compounds through appropriate purification techniques.[1] 5. Ensure Anhydrous Conditions: Dry solvents and glassware thoroughly when using moisture-sensitive catalysts.[1]
Formation of Side Products/Poor Regioselectivity 1. Self-Condensation of Ketone: The α-methylene ketone may react with itself, especially under harsh basic or acidic conditions.[2] 2. Incorrect Regioisomer Formation: With unsymmetrical ketones, the reaction may yield a mixture of regioisomers.[2] 3. Decomposition of Reactants or Products: High temperatures or highly acidic/basic conditions can lead to degradation.[2]1. Use Milder Catalysts: Employing milder catalysts can minimize self-condensation. 2. Catalyst Selection for Regioselectivity: The choice of catalyst can influence regioselectivity. For instance, some amine catalysts have been shown to favor the formation of 2-substituted quinolines.[3] Ionic liquids can also help control regioselectivity.[2] 3. Optimize Reaction Conditions: Lowering the reaction temperature or using a catalyst that allows for milder conditions can prevent decomposition. The slow addition of the ketone substrate has also been shown to improve regioselectivity.[3]
Difficult Product Isolation 1. Catalyst Residue in Product: Homogeneous catalysts can be challenging to separate from the final product. 2. Complex Reaction Mixture: The formation of multiple side products can complicate purification.1. Use Heterogeneous Catalysts: Employing solid-supported catalysts (e.g., polymers, nanoparticles, MOFs) allows for easy separation by filtration.[4] 2. Optimize for Cleaner Reaction: Refer to solutions for "Formation of Side Products" to obtain a cleaner crude product, simplifying purification.
Heterogeneous Catalyst Deactivation 1. Leaching of Active Sites: The catalytic species may detach from the solid support. 2. Pore Blocking: The pores of catalysts like zeolites or MOFs may become blocked by reactants, products, or byproducts. 3. Structural Changes: The catalyst's structure may change under the reaction conditions.1. Choose Robust Catalysts: Select catalysts with strong bonding between the active species and the support. 2. Catalyst Regeneration: Wash the catalyst with an appropriate solvent after each use. Calcination can also be used to remove organic residues, but the temperature should be carefully controlled to avoid catalyst degradation. 3. Characterize Used Catalyst: Analyze the reused catalyst (e.g., using XRD, TEM) to identify any structural changes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best alternative catalyst for my specific Friedländer synthesis?

A1: The optimal catalyst depends on your substrates and desired reaction conditions (e.g., solvent-free, mild temperature). A good starting point is to screen a small set of catalysts from different classes (e.g., an ionic liquid, a MOF, and a polymer-supported acid). The comparative data tables below can help guide your initial selection based on reported yields and conditions for similar substrates.

Q2: I'm having trouble with regioselectivity when using an unsymmetrical ketone. What can I do?

A2: Regioselectivity is a common challenge.[2] Several strategies can be employed:

  • Catalyst Choice: Certain amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to favor the formation of 2-alkyl-substituted products.[3]

  • Ionic Liquids: The use of ionic liquids as catalysts or solvents can also influence the regiochemical outcome.[2]

  • Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity.[3]

Q3: My heterogeneous catalyst is losing activity after a few cycles. How can I regenerate it?

A3: Catalyst deactivation is a common issue. To regenerate your catalyst, first try washing it thoroughly with a solvent that can dissolve any adsorbed organic species. For more robust catalysts, calcination at an appropriate temperature can burn off organic residues. It is crucial to determine the thermal stability of your catalyst to avoid structural damage during heating.

Q4: Can the Friedländer synthesis be performed under solvent-free conditions?

A4: Yes, many alternative catalysts, including ionic liquids, solid acids, and some nanocatalysts, are highly effective under solvent-free conditions.[5][6] This approach is not only environmentally friendly but can also lead to shorter reaction times and simpler work-up procedures.

Q5: What are the advantages of using nanocatalysts in the Friedländer synthesis?

A5: Nanocatalysts offer several advantages, including a high surface-area-to-volume ratio, which often translates to higher catalytic activity and lower required catalyst loadings.[6] Additionally, magnetic nanoparticles (e.g., Fe₃O₄-supported catalysts) can be easily recovered from the reaction mixture using an external magnet, simplifying product isolation and catalyst recycling.[7]

Comparative Data of Alternative Catalysts

The following tables summarize quantitative data for various alternative catalysts used in the Friedländer synthesis, allowing for easy comparison of their performance.

Table 1: Ionic Liquid Catalysts

CatalystReactantsTemp. (°C)TimeYield (%)Reference
[Hbim]BF₄2-Aminobenzophenone, Ethyl acetoacetate1003-6 h93[5]
[Hbim]BF₄ (ultrasound)2-Aminoacetophenone, Ethyl acetoacetateRT10 min84[5]
C₄(mim)₂-2Br⁻-2H₂SO₄2-Aminobenzophenone, Ethyl acetoacetate5015 min90[5]
[Bmmim][Im]2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone8024 h90[8]

Table 2: Metal-Organic Framework (MOF) Catalysts

CatalystReactantsTemp. (°C)TimeYield (%)Reference
Cu₃(BTC)₂2-Aminoacetophenone, Ethyl acetoacetate802 h80[5]
Cu(II)-based MOF2-Aminoacetophenone, Ethyl acetoacetate808 hHigh[5]
Hf-UiO-66-N₂H₃2-Aminoacetophenone, Acetylacetone100-95[9]

Table 3: Polymer-Supported and Solid Acid Catalysts

CatalystReactantsTemp. (°C)TimeYield (%)Reference
Amberlyst-152-Aminobenzophenone, Ethyl acetoacetateReflux (Ethanol)2 h>85[5]
Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate2-Aminobenzophenone, Ethyl acetoacetate12015-30 min94-98[4]
Zeolite H-BEA2-Aminoaryl ketones, Ethyl acetoacetate--Good[10]

Table 4: Nanoparticle Catalysts

CatalystReactantsTemp. (°C)TimeYield (%)Reference
Fe₃O₄@SiO₂-NH₂2-Aminoaryl ketones, α-Methylene ketones602 h68-96[6]
Fe₃O₄@SiO₂/ZnCl₂2-Aminoaryl ketones, α-Methylene ketonesSolvent-free-High[7]
CuO Nanoparticles2-Aminoaryl ketones, α-Methylene ketones1001.5-3 h85-95[11]
Nickel Nanoparticles2-Aminoaryl ketones, α-Methylene ketonesSolvent-free-High[11]

Detailed Experimental Protocols

Protocol 1: Friedländer Synthesis using an Ionic Liquid Catalyst ([Hbim]BF₄)

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and [Hbim]BF₄ (10 mol%).

  • Reaction Conditions: Heat the mixture at 100 °C with stirring for the time indicated by TLC monitoring (typically 3-6 hours). For ultrasound-assisted reactions, place the flask in an ultrasonic bath at room temperature for 10-20 minutes.[5]

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The ionic liquid can often be recovered from the aqueous layer and reused.[5]

Protocol 2: Friedländer Synthesis using a Metal-Organic Framework (Cu₃(BTC)₂)

  • Catalyst Activation: Activate the Cu₃(BTC)₂ (Basolite® C300) by heating under vacuum to remove guest molecules from the pores.

  • Reactant Mixture: In a reaction vial, mix the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the activated Cu₃(BTC)₂ (5 mol%).

  • Reaction Conditions: Heat the solvent-free mixture at 80-100 °C with stirring for 2-8 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethanol).

  • Purification: Separate the heterogeneous catalyst by filtration and wash it with the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Protocol 3: Friedländer Synthesis using a Polymer-Supported Catalyst (Amberlyst-15)

  • Reactant Mixture: To a solution of the 2-aminoaryl ketone (1 mmol) and the α-methylene carbonyl compound (1.2 mmol) in ethanol (10 mL), add Amberlyst-15 (approximately 10 wt% of the reactants).

  • Reaction Conditions: Heat the mixture at reflux with stirring for 2-4 hours, monitoring the reaction by TLC.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Filter off the Amberlyst-15 resin and wash it with ethanol. Combine the filtrate and washings, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Friedländer Synthesis using a Magnetic Nanoparticle Catalyst (Fe₃O₄-based)

  • Catalyst Synthesis (General Co-precipitation):

    • Prepare aqueous solutions of an Fe(III) salt (e.g., FeCl₃) and an Fe(II) salt (e.g., FeCl₂·4H₂O) in a 2:1 molar ratio.[12]

    • Add the iron salt solution to a basic solution (e.g., NH₄OH) dropwise with vigorous stirring.[12]

    • A black precipitate of Fe₃O₄ nanoparticles will form.[12]

    • Isolate the nanoparticles using a strong magnet, wash with deionized water and ethanol, and dry.

    • The nanoparticles can be further functionalized (e.g., with silica and an acidic group) to enhance catalytic activity.

  • Reactant Mixture: In a flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the Fe₃O₄-based nanocatalyst (e.g., 5-10 mol%).

  • Reaction Conditions: Heat the mixture, often under solvent-free conditions, at the desired temperature (e.g., 60-100 °C) with stirring.

  • Work-up: After the reaction, cool the mixture and add a solvent (e.g., ethanol) to dissolve the product.

  • Purification: Place a strong magnet against the side of the flask to hold the catalyst, and decant the solution containing the product. Wash the catalyst with fresh solvent and combine the solutions. Remove the solvent in vacuo to obtain the crude product, which can then be purified.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substrates (2-Aminoaryl Ketone & α-Methylene Compound) catalyst_select Choose Alternative Catalyst (Ionic Liquid, MOF, Polymer, Nanoparticle) start->catalyst_select setup Reaction Setup (Solvent/Solvent-free, Catalyst Loading) catalyst_select->setup conditions Set Reaction Conditions (Temperature, Time) setup->conditions monitoring Monitor Progress (TLC) conditions->monitoring quench Quench Reaction & Cool monitoring->quench catalyst_removal Catalyst Removal (Filtration/Magnetic Separation/Extraction) quench->catalyst_removal extraction Product Extraction catalyst_removal->extraction purification Purification (Column Chromatography/Recrystallization) extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: General experimental workflow for the Friedländer synthesis of quinolines using alternative catalysts.

Troubleshooting_Tree start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products/ Poor Regioselectivity start->side_products catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation check_purity Check Substrate Purity? low_yield->check_purity lower_temp Lower Temperature? side_products->lower_temp wash_catalyst Wash Catalyst with Solvent? catalyst_deactivation->wash_catalyst increase_temp Increase Temperature? check_purity->increase_temp [Purity OK] increase_loading Increase Catalyst Loading? increase_temp->increase_loading [No Improvement] screen_catalysts Screen Other Catalysts increase_loading->screen_catalysts [No Improvement] milder_catalyst Try Milder Catalyst? lower_temp->milder_catalyst [No Improvement] slow_addition Slow Substrate Addition milder_catalyst->slow_addition [For Regioselectivity] regenerate Regenerate (e.g., Calcine)? wash_catalyst->regenerate [Ineffective] new_catalyst Use Fresh Catalyst Batch regenerate->new_catalyst [Ineffective]

Caption: A decision tree for troubleshooting common issues in the Friedländer synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Quinoline-2-carboxylate and Quinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The constitutional isomerism of substituents on this heterocyclic system can lead to vastly different pharmacological profiles. This guide provides an objective comparison of the biological activities of quinoline-2-carboxylate and quinoline-3-carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Overview of Biological Activities: A Tale of Two Isomers

The position of the carboxylate group on the quinoline ring dictates the primary biological targets and, consequently, the therapeutic applications of its derivatives.

  • Quinoline-2-Carboxylate Derivatives: This class is predominantly associated with neuroprotective and neuromodulatory activities . The most prominent members, such as kynurenic acid (a metabolite of tryptophan), are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] Their mechanism involves blocking the glycine co-agonist site on the NMDA receptor, which is essential for its activation.[1][2][3] This antagonism prevents excessive calcium influx, a hallmark of excitotoxicity implicated in various neurological disorders.[1][4]

  • Quinoline-3-Carboxylate Derivatives: In contrast, derivatives of quinoline-3-carboxylic acid exhibit a broader and distinct range of biological activities, most notably antiproliferative and anticancer effects .[5][6] Many compounds from this class have been shown to inhibit the growth of various cancer cell lines, often with high potency.[5][7] Their mechanisms of action are diverse and include the inhibition of critical cell signaling proteins like Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, and the induction of apoptosis.[8][9][10][11]

Quantitative Data Comparison

The following tables summarize the quantitative biological data for representative derivatives from each class, highlighting their distinct potencies and targets.

Table 1: Quinoline-2-Carboxylate Derivatives as NMDA Receptor Antagonists
CompoundTargetAssayIC₅₀ ValueReference
Kynurenic AcidNMDA Receptor (Glycine Site)Glycine Binding Assay~7-15 µM[1][2][12]
7-Chlorokynurenic AcidNMDA Receptor (Glycine Site)ElectrophysiologyPotent Antagonist[3]
5,7-Dichlorokynurenic AcidNMDA Receptor (Glycine Site)ElectrophysiologyPotent Antagonist[3]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Quinoline-3-Carboxylate Derivatives as Antiproliferative Agents
Compound ClassCancer Cell LineAssayRepresentative IC₅₀ ValuesReference
2,4-disubstituted quinoline-3-carboxylatesMCF-7 (Breast)Antiproliferation Assay0.33 µM (Compound 4m, 4n)[5]
2,4-disubstituted quinoline-3-carboxylatesK562 (Leukemia)Antiproliferation Assay0.28 µM (Compound 4k, 4m)[5]
Quinoline-3-carboxamidesHCT116 (Colon)Cytotoxicity AssayMicromolar Inhibition[10]
Quinoline-3-carboxamides (AZ31)ATM KinaseCellular ATM Inhibition0.6 nM[13]
Quinoline-3-carboxamides (AZ-Compound 74)ATM KinaseCellular ATM Inhibition1.1 nM[13]

Signaling Pathways and Mechanisms of Action

The divergent biological activities of these isomers can be understood by examining the signaling pathways they modulate.

Quinoline-2-Carboxylate: Modulation of NMDA Receptor Signaling

Derivatives like kynurenic acid act as antagonists at the glycine modulatory site (GMS) on the GluN1 subunit of the NMDA receptor.[14][15][16] Activation of the NMDA receptor requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine, to the GMS.[17][18][19] By blocking the GMS, quinoline-2-carboxylate antagonists prevent channel opening and the subsequent influx of Ca²⁺, thereby dampening excessive neuronal excitation.

NMDA_Pathway cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDAR NMDA Receptor GluN2 (Glutamate Site) GluN1 (Glycine Site) Glutamate_Vesicle->NMDAR:gln2 Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Blocked Downstream Downstream Signaling (e.g., Plasticity, Excitotoxicity) Ca_ion->Downstream Q2C Quinoline-2-Carboxylate (e.g., Kynurenic Acid) Q2C->NMDAR:gln1 Blocks

Fig. 1: Antagonistic action of Quinoline-2-Carboxylates on the NMDA receptor.
Quinoline-3-Carboxylate: Inhibition of DNA Damage Response

Certain quinoline-3-carboxamides are potent inhibitors of ATM kinase.[11][20] ATM is a master regulator of the DNA damage response (DDR), a network that detects and repairs DNA double-strand breaks (DSBs). In cancer cells, inhibiting ATM can prevent the repair of DNA damage induced by chemo- or radiotherapy, leading to catastrophic genomic instability and apoptotic cell death (a concept known as synthetic lethality).

ATM_Pathway cluster_downstream Downstream DDR Effectors DNA_Damage DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_Damage->ATM Activates CellCycle Cell Cycle Arrest ATM->CellCycle Phosphorylates DNARepair DNA Repair ATM->DNARepair Phosphorylates Q3C Quinoline-3-Carboxamide Q3C->ATM Inhibits Apoptosis Apoptosis DNARepair->Apoptosis Failure leads to

Fig. 2: Inhibition of the ATM-mediated DNA damage response by Quinoline-3-Carboxamides.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key assays used to determine the biological activity of these compounds.

Protocol 1: MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[21][22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carboxylate derivatives for a specified period (e.g., 72 hours).[24]

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[21][23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinoline Derivatives (Varying Concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E Living cells convert Yellow MTT -> Purple Formazan D->E F 5. Add Solubilization Solution E->F G 6. Read Absorbance (~570 nm) F->G H 7. Calculate IC₅₀ Value G->H

Fig. 3: General workflow for the MTT antiproliferation assay.
Protocol 2: Cellular ATM Kinase Inhibition Assay (Immunofluorescence)

This assay quantifies the inhibition of ATM kinase activity within cells by measuring the phosphorylation of a known downstream target, KAP1.[13]

Principle: Upon DNA damage, activated ATM phosphorylates numerous substrates, including KAP1 at serine 824 (p-KAP1). An effective ATM inhibitor will prevent this phosphorylation event, which can be detected and quantified using a specific antibody against p-KAP1.

Methodology:

  • Cell Culture and Treatment: Seed human cancer cells (e.g., LoVo) onto 96-well plates. Pre-incubate the cells with various concentrations of the quinoline-3-carboxamide inhibitor for 1 hour.[13]

  • Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., doxorubicin) for 1 hour to activate ATM.[13]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.2% Triton X-100 to allow antibody entry.[13]

  • Immunostaining:

    • Block non-specific sites with 5% BSA.

    • Incubate with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight.[13]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of p-KAP1.[13]

  • Data Analysis: Calculate the IC₅₀ value by fitting the dose-response curve using a non-linear regression model.[13]

Structure-Activity Relationship (SAR) and Comparative Analysis

The distinct biological activities of the two quinoline carboxylate isomers are a direct consequence of their structural differences, which govern how they interact with their respective biological targets.

FeatureQuinoline-2-Carboxylate (NMDA Antagonists)Quinoline-3-Carboxylate (Antiproliferative)
Key Interaction The 2-carboxylate group is critical for a proposed Coulombic interaction within the glycine binding site of the NMDA receptor.The carboxamide group at the C3 position is a key feature for potent ATM kinase inhibition and general anticancer activity.[8][25]
C4 Position A 4-oxo group (as seen in kynurenic acid) is crucial for activity, likely acting as a hydrogen bond acceptor.Substituents at the C4 position, often a substituted amino group, are extensively modified to optimize potency and selectivity for kinase targets.
Benzene Ring Substituents on the benzene portion of the quinoline ring (e.g., at C5, C7) modulate potency and selectivity for the glycine site.Modifications on the benzene ring are used to fine-tune pharmacokinetic properties and target engagement.
Overall Shape The scaffold provides a rigid framework to correctly position the key pharmacophoric elements (carboxylate, keto group) for binding to the NMDA receptor.The scaffold serves as a versatile platform for creating derivatives that can fit into the ATP-binding pocket of kinases or interact with other anticancer targets.

In essence, the geometry of the quinoline-2-carboxylate scaffold is well-suited for interaction with the relatively constrained glycine binding site of the NMDA receptor. The proximity of the nitrogen atom and the C2-carboxylate group is a key feature. For quinoline-3-carboxylate derivatives, the C3 position provides an ideal vector for extending a functional group (like a carboxamide) to interact with targets such as the hinge region of protein kinases, while the C2 and C4 positions can be modified to achieve selectivity and improve drug-like properties.

Conclusion

The position of the carboxylate group on the quinoline ring is a critical determinant of biological activity. Quinoline-2-carboxylate derivatives are primarily neuroactive compounds that antagonize the NMDA receptor, offering potential therapeutic avenues for neurological disorders characterized by excitotoxicity. In stark contrast, quinoline-3-carboxylate derivatives are a rich source of antiproliferative agents with diverse mechanisms, including the potent inhibition of key cancer-related kinases like ATM. This fundamental difference in their pharmacological profiles underscores the importance of positional isomerism in drug design and provides distinct and non-overlapping opportunities for future therapeutic development.

References

A Comparative Guide to the Antioxidant Activity of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including potent antioxidant effects. This guide provides a comparative analysis of the antioxidant activity of various 4-hydroxyquinoline derivatives, supported by experimental data from recent scientific literature. We will delve into their structure-activity relationships (SAR), outline key experimental protocols for antioxidant assessment, and visualize the underlying molecular mechanisms.

Comparative Antioxidant Activity: In Vitro Studies

The antioxidant capacity of 4-hydroxyquinoline derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of antioxidants; a lower IC50 value indicates a higher antioxidant activity. The following tables summarize the IC50 values for different series of 4-hydroxyquinoline derivatives from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of 8-Hydroxyquinoline-2(1H)-one Derivatives

CompoundSubstituent (R)IC50 (µg/mL)[1]
4a 3-(Trifluoromethyl)benzyl45.3
4b 4-Acetyl-2-ethylbenzyl31.2
4c 4-Bromo-3-(trifluoromethyl)benzyl22.5
4d 4-Cyclohexyl-3-(trifluoromethyl)benzyl38.7
4e 5-Acetyl-8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy}18.9
4f 8-{[4-Bromo-3-(trifluoromethyl)benzyl]oxy}25.1
4g 5-Acetyl-8-{[4-cyclohexyl-3-(trifluoromethyl)benzyl]oxy}35.4
4h 5-Acetyl-8-{[4-acetyl-2-ethylbenzyl]oxy}28.6
4i 8-{[4-Acetyl-2-ethylbenzyl]oxy}33.8
Ascorbic Acid (Standard) -15.8

Table 2: DPPH and ABTS Radical Scavenging Activity of Quinazolin-4(3H)-one Polyphenolic Derivatives

CompoundStructureDPPH IC50 (µM)[2]ABTS IC50 (µM)[2]
5a 2-((2-(2,3,4-trihydroxybenzylidene)hydrazinyl)thio)quinazolin-4(3H)-one7.8 ± 0.24.9 ± 0.1
5c 2-((2-(3,4,5-trihydroxybenzylidene)hydrazinyl)thio)quinazolin-4(3H)-one6.9 ± 0.14.5 ± 0.1
5d 2-((2-(2,4,6-trihydroxybenzylidene)hydrazinyl)thio)quinazolin-4(3H)-one8.1 ± 0.35.2 ± 0.2
Ascorbic Acid (Standard) -12.5 ± 0.56.8 ± 0.3
Trolox (Standard) -15.2 ± 0.68.1 ± 0.4

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of 4-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups is a key determinant of antioxidant activity. The 4-hydroxyl group, in particular, can readily donate a hydrogen atom to neutralize free radicals. Increasing the number of hydroxyl groups, especially in a catechol (ortho-dihydroxy) or pyrogallol (1,2,3-trihydroxy) arrangement on an attached phenyl ring, generally enhances antioxidant potency.[2]

  • Electron-Donating and Withdrawing Groups: The substitution pattern on the quinoline core and any associated phenyl rings plays a crucial role. Electron-donating groups can increase the electron density on the hydroxyl oxygen, facilitating hydrogen atom donation. Conversely, strong electron-withdrawing groups can sometimes have a pro-oxidant effect.[3] For instance, in the 8-hydroxyquinoline-2(1H)-one series, the presence of both a trifluoromethyl group and a bromine atom in compound 4e resulted in the highest DPPH scavenging activity.[1]

  • Steric Factors: The position of substituents can influence the accessibility of the hydroxyl group to free radicals, thereby affecting the antioxidant activity.

Mechanistic Pathways of Antioxidant Action

Beyond direct radical scavenging, 4-hydroxyquinoline derivatives can exert their antioxidant effects through various cellular mechanisms.

Activation of the Nrf2-ARE Signaling Pathway

A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including some 4-hydroxyquinoline derivatives, can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[5] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Cysteine Residues HQ_derivative 4-Hydroxyquinoline Derivative HQ_derivative->Keap1 Reacts with Cysteine Residues Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Nrf2-ARE Signaling Pathway Activation.
Iron Chelation

Transition metals, particularly iron, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Many hydroxyquinoline derivatives are potent iron chelators.[6][7] By binding to and sequestering iron ions, they can prevent them from participating in redox cycling and the generation of damaging free radicals. The 8-hydroxyquinoline moiety is a well-known bidentate chelating agent for iron.[7]

Iron_Chelation_Mechanism cluster_fenton Fenton Reaction cluster_chelation Iron Chelation Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical OH_ion OH⁻ H2O2->OH_ion HQ_derivative 4-Hydroxyquinoline Derivative Fe2_chelated Fe²⁺-HQ Complex HQ_derivative->Fe2_chelated Fe2_chelated->OH_radical Inhibition

Inhibition of Fenton Reaction by Iron Chelation.

Experimental Protocols

Standardized in vitro assays are crucial for the reliable evaluation and comparison of the antioxidant activity of 4-hydroxyquinoline derivatives. Below are the detailed methodologies for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (4-hydroxyquinoline derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[4]

  • Preparation of test samples: Dissolve the 4-hydroxyquinoline derivatives and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. A series of dilutions are then prepared to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds, standard, or blank (solvent alone) to the wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution with the blank.

  • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (4-hydroxyquinoline derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the test compounds and the standard antioxidant.

  • Assay:

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well microplate.

    • Add a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank to the wells.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for the assessment of the antioxidant activity of 4-hydroxyquinoline derivatives.

Antioxidant_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. In Vitro Assays cluster_analysis 3. Data Analysis cluster_mechanistic 4. Mechanistic Studies Compound_Prep Compound Synthesis & Purification Radical_Scavenging Radical Scavenging Assays (DPPH, ABTS) Compound_Prep->Radical_Scavenging Reagent_Prep Assay Reagent Preparation (DPPH, ABTS•+) Reagent_Prep->Radical_Scavenging Calc_Inhibition Calculate % Inhibition Radical_Scavenging->Calc_Inhibition Other_Assays Other Assays (e.g., FRAP, ORAC) Other_Assays->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Calc_IC50->SAR_Analysis Cellular_Assays Cell-based Assays (e.g., CAA) SAR_Analysis->Cellular_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Nrf2 activation) Cellular_Assays->Pathway_Analysis

General Workflow for Antioxidant Activity Assessment.

Conclusion

4-Hydroxyquinoline derivatives represent a promising class of antioxidant agents with diverse mechanisms of action. The structure-activity relationship studies highlight the critical role of hydroxyl groups and the substitution pattern on the quinoline ring in determining their radical scavenging and cytoprotective effects. The provided data and protocols offer a valuable resource for researchers in the field to guide the design and evaluation of novel, potent antioxidant compounds based on the 4-hydroxyquinoline scaffold for potential therapeutic applications in oxidative stress-related diseases.

References

Spectroscopic comparison of Ethyl 4-hydroxyquinoline-2-carboxylate tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Unmasking the Tautomers of Ethyl 4-hydroxyquinoline-2-carboxylate

For Immediate Release

In the intricate world of drug development and chemical research, understanding the nuanced behavior of molecules is paramount. This compound, a key heterocyclic compound, presents a fascinating case of tautomerism, existing in a dynamic equilibrium between its enol (4-hydroxyquinoline) and keto (4-oxo-1,4-dihydroquinoline) forms. This guide provides a detailed spectroscopic comparison of these two tautomers, offering researchers and scientists the critical data and methodologies needed to distinguish and characterize these forms in their work.

The prevalence of one tautomer over the other can significantly influence a compound's physicochemical properties, including its solubility, polarity, and, most importantly, its biological activity. Therefore, a comprehensive understanding of the spectroscopic signatures of each form is essential for medicinal chemistry and materials science applications. In solution and the solid state, the keto form is generally observed to be the predominant tautomer.

Tautomeric Equilibrium

The tautomerization of this compound involves the migration of a proton between the hydroxyl group at the 4-position and the ring nitrogen atom. This equilibrium is fundamental to the molecule's reactivity and interactions.

tautomers Tautomeric Equilibrium of this compound cluster_enol Enol Form cluster_keto Keto Form enol keto enol->keto Tautomerization enol_label This compound keto_label Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate

Caption: The tautomeric equilibrium between the enol and keto forms of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the enol and keto tautomers. The data for the keto form is for Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate, while the data for the enol form is based on closely related 4-hydroxyquinoline derivatives due to the predominance of the keto form in most experimental conditions.

¹H NMR Spectroscopy Data
Proton Enol Form (Predicted, based on analogs) Keto Form (Experimental, DMSO-d₆) [1]
N-H-~12.00 ppm (br s)
Aromatic-H7.20 - 8.10 ppm (m)7.37 - 8.12 ppm (m)
CH₂ (Ethyl)~4.40 ppm (q)4.42 ppm (q)
CH₃ (Ethyl)~1.40 ppm (t)1.39 ppm (t)
¹³C NMR Spectroscopy Data
Carbon Enol Form (Predicted, based on analogs) Keto Form (Predicted, based on analogs)
C=O (Ester)~165 ppm~164 ppm
C4~177 ppm (C-OH)~174 ppm (C=O)
Aromatic-C110 - 150 ppm119 - 140 ppm
CH₂ (Ethyl)~62 ppm~61 ppm
CH₃ (Ethyl)~14 ppm~15 ppm
Infrared (IR) Spectroscopy Data
Vibrational Mode Enol Form (Predicted) Keto Form (Predicted)
O-H stretch3400 - 3200 cm⁻¹ (broad)-
N-H stretch-3200 - 3000 cm⁻¹
C=O stretch (Keto)-~1650 cm⁻¹
C=O stretch (Ester)~1700 cm⁻¹~1720 cm⁻¹
C=C/C=N stretch1620 - 1500 cm⁻¹1600 - 1450 cm⁻¹
UV-Vis Spectroscopy Data
Tautomer λmax (nm) (Predicted)
Enol FormShorter wavelength (~300-330 nm)
Keto FormLonger wavelength (~340-370 nm)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 14 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in each tautomer, paying close attention to the O-H, N-H, and C=O stretching regions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-500 nm.

    • Scan speed: Medium.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) for the observed electronic transitions.

Logical Workflow for Tautomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the tautomers.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesize/Obtain This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Analyze Sample ir IR Spectroscopy synthesis->ir Analyze Sample uvvis UV-Vis Spectroscopy synthesis->uvvis Analyze Sample nmr_data Identify N-H vs. O-H protons Compare C4 chemical shifts nmr->nmr_data ir_data Identify C=O (keto) stretch Identify O-H (enol) stretch ir->ir_data uvvis_data Compare λmax values uvvis->uvvis_data conclusion Determine Predominant Tautomer and Characterize Spectroscopic Features nmr_data->conclusion ir_data->conclusion uvvis_data->conclusion

Caption: Workflow for the spectroscopic comparison of tautomers.

References

A Comparative Analysis of the Biological Activities of Ethyl 4-hydroxyquinoline-2-carboxylate and Kynurenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Ethyl 4-hydroxyquinoline-2-carboxylate (EHQC) and its parent compound, Kynurenic acid (KYNA). While both molecules are of significant interest in neuroscience and pharmacology, they exhibit distinct profiles largely due to EHQC's role as a prodrug to the biologically active KYNA.

Introduction

Kynurenic acid (KYNA), a metabolite of the tryptophan pathway, is a well-established endogenous neuromodulator. It is recognized for its neuroprotective properties, primarily attributed to its broad-spectrum antagonist activity at ionotropic glutamate receptors. However, the therapeutic potential of KYNA is limited by its poor permeability across the blood-brain barrier. To address this limitation, derivatives such as this compound (EHQC), the ethyl ester of KYNA, have been synthesized and investigated. EHQC is designed to be more lipophilic, facilitating its entry into the central nervous system, where it is subsequently hydrolyzed to release the active KYNA.

Comparative Biological Activity

Direct comparative studies quantifying the biological activity of EHQC are limited in the scientific literature. The prevailing understanding is that EHQC itself possesses minimal intrinsic activity at the primary targets of KYNA. Its biological effects are predominantly attributed to its in vivo conversion to KYNA. Therefore, this comparison focuses on the well-documented activities of KYNA, which represent the ultimate biological effects following the administration of EHQC.

Receptor and Enzyme Interactions

Kynurenic acid interacts with several key receptors and enzymes involved in neurotransmission and immune modulation. The following table summarizes the known quantitative data for KYNA's activity at these targets. Data for EHQC is largely unavailable, as it is expected to be inactive or significantly less potent prior to its conversion to KYNA.

TargetCompoundActivityIC50 / Ki / EC50Reference
NMDA Receptor (Glycine Site) Kynurenic AcidAntagonistIC50: ~15 µM (in the absence of glycine)[1]
IC50: ~235 µM (in the presence of 10 µM glycine)[1]
AMPA Receptor Kynurenic AcidAntagonist (at high concentrations)-
Positive Allosteric Modulator (at low concentrations)-
Kainate Receptor Kynurenic AcidAntagonist-
α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Kynurenic AcidAntagonistIC50: ~7 µM[1]
G-protein coupled receptor 35 (GPR35) Kynurenic AcidAgonist-
Aryl Hydrocarbon Receptor (AhR) Kynurenic AcidAgonist-

Note: Specific quantitative data for EHQC is not available in the cited literature. The activity of EHQC is presumed to be realized through its conversion to KYNA.

Signaling Pathways

Kynurenic acid modulates multiple signaling pathways, primarily through its interaction with glutamate and nicotinic receptors, as well as GPR35 and AhR. These interactions lead to a cascade of downstream effects that contribute to its neuroprotective and immunomodulatory properties.

Kynurenic_Acid_Signaling_Pathways cluster_EHQC Systemic Circulation / Brain cluster_receptors Target Receptors cluster_effects Downstream Effects EHQC This compound (EHQC) KYNA Kynurenic Acid (KYNA) EHQC->KYNA Esterase Hydrolysis NMDA_R NMDA Receptor KYNA->NMDA_R Antagonist AMPA_R AMPA Receptor KYNA->AMPA_R Antagonist / PAM KA_R Kainate Receptor KYNA->KA_R Antagonist a7_nAChR α7 nAChR KYNA->a7_nAChR Antagonist GPR35 GPR35 KYNA->GPR35 Agonist AhR AhR KYNA->AhR Agonist Glutamate_Block Reduced Glutamatergic Neurotransmission NMDA_R->Glutamate_Block AMPA_R->Glutamate_Block KA_R->Glutamate_Block a7_nAChR->Glutamate_Block Immune_Mod Immunomodulation GPR35->Immune_Mod AhR->Immune_Mod Neuroprotection Neuroprotection Glutamate_Block->Neuroprotection Immune_Mod->Neuroprotection

Figure 1: EHQC acts as a prodrug, converting to KYNA which then interacts with multiple receptors to produce its biological effects.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activities of KYNA, which would be applicable for evaluating EHQC and its conversion.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is used to determine the binding affinity of a compound to the NMDA receptor.

Radioligand_Binding_Assay_Workflow prep Prepare brain tissue homogenate (e.g., rat cortical membranes) incubate Incubate membranes with radioligand (e.g., [3H]CGP 39653) and varying concentrations of test compound (KYNA or EHQC) prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate count Quantify radioactivity of bound ligand using liquid scintillation counting separate->count analyze Analyze data to determine IC50 and Ki values count->analyze

Figure 2: Workflow for a radioligand binding assay to determine receptor affinity.

Protocol Details:

  • Membrane Preparation: Rat cortical tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and a range of concentrations of the test compound (KYNA or EHQC).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity trapped on them is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

In Vivo Neuroprotection Assay (e.g., Ischemia Model)

This protocol assesses the ability of a compound to protect against neuronal damage in an in vivo model of stroke.

In_Vivo_Neuroprotection_Workflow model Induce cerebral ischemia in rodents (e.g., by middle cerebral artery occlusion) administer Administer test compound (EHQC or KYNA) or vehicle at a specific time point (pre- or post-ischemia) model->administer assess_behavior Perform behavioral tests to assess neurological deficits (e.g., rotarod, grip strength) administer->assess_behavior histology Sacrifice animals and perform histological analysis of brain tissue to quantify infarct volume and neuronal damage assess_behavior->histology analyze Compare results between treatment and vehicle groups to determine neuroprotective efficacy histology->analyze

References

A Researcher's Guide to Determining the Purity of Synthetic Quinolines: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic quinolines is a critical step in the journey from laboratory synthesis to potential therapeutic application. The presence of impurities can significantly impact a compound's efficacy, safety, and overall developability. This guide provides an objective comparison of the most common analytical methods for determining the purity of synthetic quinolines, supported by experimental data and detailed protocols to aid in method selection and implementation.

The choice of an analytical technique for purity assessment is dictated by a variety of factors, including the physicochemical properties of the quinoline derivative and its potential impurities, the required sensitivity and accuracy, and the intended application of the data. This guide focuses on four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.

Comparative Overview of Analytical Techniques

A summary of the key performance characteristics of each method is presented below to facilitate a high-level comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Typical Analytes Non-volatile and thermally labile quinolines and their impurities.Volatile and semi-volatile quinolines and their impurities.Any soluble quinoline derivative with unique NMR signals.
Quantitation Relative (area percent) or absolute (with a certified reference standard).Relative (peak area percent) or absolute (with a certified reference standard).Absolute quantitation without the need for a specific reference standard of the analyte; uses a certified internal standard.
Selectivity High, tunable through column and mobile phase selection.Very high, especially with mass spectrometric detection.High, based on unique chemical shifts of nuclei.
Sensitivity (LOD/LOQ) High (typically ng/mL to low µg/mL).[1]Very high (typically pg to ng level).Moderate, generally requires higher sample concentration than chromatographic methods.
Precision (RSD%) Excellent (< 2%).[1]Excellent (< 5%).Excellent (< 1%).
Accuracy (% Recovery) High (typically 98-102%).High (typically 95-105%).Very high, considered a primary ratio method.
Throughput High, suitable for routine analysis.Moderate to high.Lower, longer acquisition times may be required.
Key Advantages Versatile, robust, and widely applicable for a broad range of quinoline derivatives.Excellent for identifying and quantifying volatile impurities like residual solvents.Provides structural confirmation and absolute purity without a compound-specific standard.
Key Limitations Requires a reference standard for absolute quantitation; may not be suitable for highly volatile compounds.Limited to thermally stable and volatile compounds; derivatization may be necessary.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

In-Depth Methodologies and Experimental Protocols

This section provides detailed experimental protocols for each of the key analytical techniques. These protocols are intended as a starting point and may require optimization for specific quinoline derivatives and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). The specific gradient program will depend on the polarity of the quinoline derivative and its impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline derivative (e.g., 225 nm or 254 nm).

  • Sample Preparation: Dissolve the synthetic quinoline in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For absolute quantification, a calibration curve is constructed using a certified reference standard.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation Sample Weigh Synthetic Quinoline Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

A typical workflow for HPLC-based purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities that may be present in a synthetic quinoline sample, such as residual solvents or volatile by-products.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the synthetic quinoline in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra to a library (e.g., NIST).

Workflow for GC-MS Purity Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Weigh Synthetic Quinoline Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Volatilization & Separation Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze TIC Generate Total Ion Chromatogram Analyze->TIC Integrate Integrate Peak Areas TIC->Integrate Identify Identify Impurities (MS Library) Integrate->Identify

A typical workflow for GC-MS-based purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. It relies on the use of a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthetic quinoline.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the quinoline analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • std = internal standard

Titrimetry (Non-Aqueous Titration)

For quinoline derivatives that possess a basic nitrogen atom, non-aqueous titration offers a simple, cost-effective, and accurate method for purity determination.

Experimental Protocol:

  • Principle: The basic nitrogen of the quinoline ring is titrated with a strong acid in a non-aqueous solvent.

  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

  • Procedure:

    • Accurately weigh an appropriate amount of the synthetic quinoline and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator. The solution will typically be violet or blue.

    • Titrate with 0.1 M perchloric acid until the color changes to a blue-green or yellowish-green endpoint.

    • Perform a blank titration (titrating the solvent and indicator without the sample) and subtract the blank volume from the sample titration volume.

  • Purity Calculation:

    Purity (%) = (V_sample - V_blank) * M_titrant * (MW_analyte / m_sample) * 100

    Where:

    • V = Volume of titrant (in L)

    • M_titrant = Molarity of the perchloric acid titrant

    • MW_analyte = Molecular weight of the quinoline

    • m_sample = mass of the sample (in g)

Method Selection Guide

The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following decision tree provides a logical framework for selecting a suitable technique.

Method_Selection Start Start: Purity Analysis of Synthetic Quinoline Volatile Are volatile impurities (e.g., residual solvents) a primary concern? Start->Volatile AbsolutePurity Is absolute purity without a specific reference standard required? Volatile->AbsolutePurity No GCMS Use GC-MS Volatile->GCMS Yes BasicNitrogen Does the quinoline have a basic nitrogen and is a cost-effective assay needed? AbsolutePurity->BasicNitrogen No qNMR Use qNMR AbsolutePurity->qNMR Yes Routine Is this for routine QC of non-volatile impurities? BasicNitrogen->Routine No Titration Use Non-Aqueous Titration BasicNitrogen->Titration Yes HPLC Use HPLC Routine->HPLC Yes Complementary Consider complementary use of HPLC and GC-MS Routine->Complementary No

A decision tree for selecting an appropriate analytical method.

Conclusion

The purity assessment of synthetic quinolines can be effectively achieved using a range of analytical techniques. HPLC is a versatile and robust method for the simultaneous analysis of the main component and a wide range of non-volatile impurities.[1] GC-MS offers high resolution for volatile and semi-volatile impurities and serves as an excellent complementary technique. qNMR stands out as a primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte. Finally, for basic quinoline derivatives, non-aqueous titration provides a simple and economical approach for purity determination. For comprehensive characterization and to ensure the highest quality, a combination of these orthogonal methods is often recommended.

References

Quinoline Compounds as Potent Anti-inflammatory Agents: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties. This guide provides an objective comparison of the in vitro anti-inflammatory effects of various quinoline compounds, supported by experimental data from recent studies. It delves into their mechanisms of action, details the experimental protocols used for their validation, and presents a clear comparison of their efficacy.

Comparative Efficacy of Quinoline Derivatives

The anti-inflammatory potential of several quinoline derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) of different compounds against key inflammatory mediators, providing a basis for comparing their potency.

CompoundCell LineStimulantInhibitory TargetIC50 (µM)Reference
8-(tosylamino)quinoline (8-TQ)RAW264.7LPSNO Production1 - 5[1]
8-(tosylamino)quinoline (8-TQ)RAW264.7LPSTNF-α Production1 - 5[1]
8-(tosylamino)quinoline (8-TQ)RAW264.7LPSPGE2 Production1 - 5[1]
Quinoline-4-carboxylic acidRAW264.7LPSInflammationAppreciable[2]
Quinoline-3-carboxylic acidRAW264.7LPSInflammationAppreciable[2]
Compound 6dRAW264.7LPSTNF-α ProductionDose-dependent[3]
Compound 6dRAW264.7LPSIL-6 ProductionDose-dependent[3]
Pyrazolo[4,3-c]quinoline 2iRAW 264.7LPSNO ProductionSignificant[4]
Pyrazolo[4,3-c]quinoline 2mRAW 264.7LPSNO ProductionSignificant[4]
SPE2RAW 264.7LPSNO ProductionDose-dependent[5]
SPE2RAW 264.7LPSTNF-α ProductionDose-dependent[5]
SPE2RAW 264.7LPSIL-6 ProductionDose-dependent[5]
SPE2RAW 264.7LPSIL-1β ProductionDose-dependent[5]
Q3HeLaTNF-αNF-κB Luciferase~ 5[6][7]
Indomethacin (Reference)RAW264.7LPSInflammation-[2]
Ibuprofen (Reference)--Inflammation-[3]
1400W (Reference)RAW 264.7LPSNO Production-[4]

Note: "Appreciable" and "Significant" indicate that the studies reported notable activity but did not provide specific IC50 values. "Dose-dependent" indicates a clear relationship between the compound concentration and the observed inhibitory effect.

Key Signaling Pathways in Inflammation Modulated by Quinoline Compounds

Quinoline derivatives exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Many quinoline compounds have been shown to inhibit its activation.[1][5][6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Quinoline Quinoline Compounds Quinoline->IKK Inhibit Quinoline->NFkB Inhibit Translocation Quinoline->NFkB_nuc Inhibit DNA Binding DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory Transcription

Caption: The NF-κB signaling pathway and points of inhibition by quinoline compounds.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. Some quinoline derivatives have been found to interfere with this pathway, although it is a less commonly reported mechanism compared to NF-κB inhibition.[7]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MEK1_2 MEK1/2 Receptor->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Quinoline Quinoline Compounds Quinoline->p38 Inhibit Quinoline->ERK1_2 Inhibit ProInflammatory Pro-inflammatory Gene Expression AP1->ProInflammatory Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture pre_treatment Pre-treatment with Quinoline Compound cell_culture->pre_treatment stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) pre_treatment->stimulation assays Perform Assays stimulation->assays no_assay Nitric Oxide (NO) Assay (Griess) assays->no_assay cytokine_assay Cytokine Measurement (ELISA, qPCR) assays->cytokine_assay western_blot Western Blot (NF-κB, MAPK proteins) assays->western_blot data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Conrad-Limpach and Doebner-von Miller Reactions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and medicinal chemistry, the synthesis of the quinoline scaffold is of paramount importance. Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of a wide array of pharmaceuticals and biologically active compounds. Among the classical methods for constructing this vital bicyclic heterocycle, the Conrad-Limpach and Doebner-von Miller reactions have long been staple methodologies. This guide provides an objective, data-driven comparison of these two venerable reactions, offering insights into their respective mechanisms, substrate scope, and practical applications.

At a Glance: Conrad-Limpach vs. Doebner-von Miller

FeatureConrad-Limpach ReactionDoebner-von Miller Reaction
Reactants Anilines and β-ketoesters[1]Anilines and α,β-unsaturated carbonyl compounds[2]
Primary Product 4-Hydroxyquinolines (4-quinolones)[1]Substituted quinolines[2]
Key Reaction Steps 1. Condensation to form a β-aminoacrylate. 2. High-temperature thermal cyclization.[3]Acid-catalyzed conjugate addition, cyclization, dehydration, and oxidation.
Typical Conditions High temperatures (around 250°C) for cyclization, often in high-boiling inert solvents.[1]Strong acidic conditions (Brønsted or Lewis acids).[2][4]
Key Advantages Direct route to 4-hydroxyquinolines, a privileged scaffold in medicinal chemistry.Broader range of substitution patterns on the pyridine ring possible.
Key Disadvantages Requires very high temperatures for the cyclization step.Prone to polymerization and tar formation, especially with α,β-unsaturated aldehydes.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize representative experimental data for both reactions, highlighting the impact of substrates and reaction conditions on product yields.

Conrad-Limpach Reaction: Substrate Scope and Yields

The Conrad-Limpach reaction is particularly effective for the synthesis of 4-hydroxyquinolines. The choice of solvent in the high-temperature cyclization step is critical for achieving high yields.

Aniline Derivativeβ-KetoesterSolventTemperature (°C)Yield (%)Reference
AnilineEthyl acetoacetateDowtherm A~25785-90Organic Syntheses
4-NitroanilineEthyl 3-ethoxybut-2-enoateMethyl benzoate20025[5]
4-NitroanilineEthyl 3-ethoxybut-2-enoateEthyl benzoate21334[5]
4-NitroanilineEthyl 3-ethoxybut-2-enoatePropyl benzoate23065[5]
4-NitroanilineEthyl 3-ethoxybut-2-enoateIsobutyl benzoate24066[5]
4-NitroanilineEthyl 3-ethoxybut-2-enoate2-Nitrotoluene22251[5]
4-NitroanilineEthyl 3-ethoxybut-2-enoate1,2,4-Trichlorobenzene21354[5]
4-NitroanilineEthyl 3-ethoxybut-2-enoate2,6-di-tert-butylphenol25365[5]
Doebner-von Miller Reaction: Substrate Scope and Yields

The Doebner-von Miller reaction allows for the synthesis of a variety of substituted quinolines. The reaction is often plagued by low yields due to polymerization of the α,β-unsaturated carbonyl compound, but modifications can improve outcomes.[4]

Aniline Derivativeα,β-Unsaturated Carbonyl CompoundCatalystYield (%)Reference
AnilineCrotonaldehydeHClModerate[6]
AnilineMethyl vinyl ketoneHClModerate[6]
4-MethoxyanilineEthyl (E)-2-oxo-4-phenylbut-3-enoateTFA85[7]
4-MethylanilineEthyl (E)-2-oxo-4-phenylbut-3-enoateTFA82[7]
4-ChloroanilineEthyl (E)-2-oxo-4-phenylbut-3-enoateTFA75[7]
4-NitroanilineEthyl (E)-2-oxo-4-phenylbut-3-enoateTFA55[7]
Aniline(E)-4-p-tolylbut-3-en-2-oneAg(I)-Mont K1089
AnilineCinnamaldehydeAg(I)-Mont K1085

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups provides a clearer understanding of the intricacies of each synthetic route.

Conrad-Limpach Reaction

The Conrad-Limpach synthesis proceeds in two distinct stages: the formation of a β-aminoacrylate intermediate, followed by a high-temperature intramolecular cyclization.

Conrad_Limpach_Mechanism Aniline Aniline Intermediate1 β-Aminoacrylate (Enamine) Aniline->Intermediate1 + β-Ketoester (Condensation) BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 High Temperature (~250°C) Product 4-Hydroxyquinoline Intermediate2->Product - ROH (Aromatization) Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization A Mix Aniline and β-Ketoester B Heat to Reflux (e.g., in Toluene) A->B C Remove Water (Dean-Stark) B->C D Isolate Crude β-Aminoacrylate C->D E Add β-Aminoacrylate to High-Boiling Solvent (e.g., Dowtherm A) D->E F Heat to ~250°C E->F G Cool and Precipitate Product F->G H Filter and Purify G->H Doebner_von_Miller_Mechanism Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + α,β-Unsaturated Carbonyl (Acid Catalyst) AlphaBetaUnsat α,β-Unsaturated Carbonyl AlphaBetaUnsat->Intermediate1 Intermediate2 Cyclized Dihydroquinoline Intermediate1->Intermediate2 Intramolecular Cyclization & Dehydration Product Substituted Quinoline Intermediate2->Product Oxidation Doebner_von_Miller_Workflow A Combine Aniline and Strong Acid (e.g., HCl) B Heat to Reflux A->B C Slowly Add α,β-Unsaturated Carbonyl Compound B->C D Continue Reflux C->D E Neutralize and Extract Product D->E F Purify (e.g., Chromatography) E->F

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxyquinoline, also known as 4-quinolone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological properties.[1][2] These nitrogen-containing heterocyclic aromatic compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][3] The versatility of the 4-hydroxyquinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and providing a rich field for structure-activity relationship (SAR) studies.[1] This guide provides a comparative overview of the SAR of 4-hydroxyquinoline derivatives in key therapeutic areas, supported by experimental data and protocols.

Anticancer Activity

4-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting selective toxicity towards cancer cells, including multidrug-resistant strains.[1][3] SAR studies have revealed critical insights into the structural requirements for cytotoxicity.

Key SAR Findings:

  • Substitution at C2: Modifications at the C2 position, such as the introduction of styryl or acetate groups, have been explored.[1] For instance, benzylidene moieties derived from Knoevenagel condensation have yielded derivatives with notable cytotoxic effects.[4]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene portion of the quinoline ring significantly influence anticancer activity.[1] Electron-withdrawing groups can modulate the molecule's electronic properties, potentially enhancing its interaction with biological targets.[1]

  • General Observations: A study of various modified 4-hydroxyquinolone analogues revealed that compound 3g showed promising IC50 values against HCT116, A549, PC3, and MCF-7 cancer cell lines.[5]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-hydroxyquinoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference Compound
3a HCT116 (Colon)148.3Doxorubicin
A549 (Lung)155.7Doxorubicin
PC3 (Prostate)167.2Doxorubicin
MCF-7 (Breast)189.0Doxorubicin
3b HCT116 (Colon)162.0Doxorubicin
A549 (Lung)188.1Doxorubicin
PC3 (Prostate)239.4Doxorubicin
MCF-7 (Breast)174.5Doxorubicin
3g HCT116 (Colon)28.5Doxorubicin
A549 (Lung)33.4Doxorubicin
PC3 (Prostate)Not specifiedDoxorubicin
MCF-7 (Breast)Not specifiedDoxorubicin

Data for compounds 3a, 3b, and 3g are from a study on modified 4-hydroxyquinolone analogues.[5][6]

Antimicrobial Activity

The 4-hydroxyquinoline core is fundamental to the quinolone class of antibiotics.[1] SAR studies have been pivotal in developing new derivatives to combat antimicrobial resistance.

Key SAR Findings:

  • C3-Carboxylic Acid: This group is crucial for the activity of many quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase.[1]

  • C3-Alkyl Chain: In 4-hydroxy-2-quinolone analogs, a long alkyl side chain at the C-3 position has been shown to impart significant antibacterial and antifungal activities.[2][7] The length of this alkyl chain has a dramatic impact on antimicrobial potency.[7]

  • Substitution on the Benzene Ring: The introduction of substituents, especially halogens like bromine, at the C-6 and C-7 positions can lead to a significant increase in antifungal activity.[7] For example, brominated analogs with a nonyl side chain have demonstrated exceptional antifungal activity against Aspergillus flavus.[2][7]

Comparative Antimicrobial Activity Data

The table below presents the antifungal activity of selected 4-hydroxy-2-quinolone analogs against Aspergillus flavus.

CompoundSubstituent (C-6/C-7)Alkyl Chain LengthAntifungal IC50 (µg/mL) vs. A. flavusAntibacterial Activity vs. S. aureus
3a HC9H1970.97 ± 3.71Low
3i 6-BrC9H19Not specifiedSignificant Inhibition
3j 7-BrC9H191.05Significant Inhibition

Data sourced from a study on novel 4-hydroxy-2-quinolone analogs.[2] The antibacterial activity was noted as significant, but specific MIC values were not determined in the initial screening.[2]

Antimalarial Activity

The 4-aminoquinoline scaffold, closely related to 4-hydroxyquinolines, is the basis for widely used antimalarial drugs like chloroquine.[8][9] The SAR for this class of compounds is well-studied.

Key SAR Findings:

  • C4-Side Chain: A dialkylaminoalkyl side chain at the C-4 position with 2-5 carbon atoms between the nitrogen atoms is considered optimal for activity, as seen in chloroquine.[10] The tertiary amine in this side chain is important.[10]

  • C7-Chloro Group: The presence of a chloro group at the C-7 position of the quinoline nucleus is optimal for antimalarial activity.[10]

  • Toxicity Reduction: Substituting a hydroxyl group on one of the ethyl groups of the tertiary amine side chain can reduce toxicity.[10]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 4-hydroxyquinoline derivatives are crucial for reproducible research.

Synthesis of 4-Hydroxy-2-quinolone Analogs

A microwave-assisted synthesis using a Lewis acid catalyst provides an efficient and environmentally friendly approach.[6]

  • Reaction Setup: Combine β-enaminone (1 equivalent) and diethyl malonate (3 equivalents) in a microwave reaction vessel.

  • Solvent and Catalyst: Add ethanol as a solvent and Bismuth (III) chloride (20 mol%) to the mixture.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100-150 °C) for 5-15 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][11]

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5][6]

  • Compound Treatment: Prepare serial dilutions of the test compounds. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle and positive controls (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours.[6][11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[6][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plates to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[5][6] The half-maximal inhibitory concentration (IC50) is then calculated.[12]

Mechanisms of Action & Signaling Pathways

Quinoline derivatives exert their biological effects through various mechanisms.

  • Anticancer Mechanisms: Many quinoline-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][13] They can also act as topoisomerase inhibitors, leading to DNA strand breaks and cell death.[13] Some derivatives also inhibit the PI3K/Akt signaling pathway.[14]

  • Antimicrobial Mechanisms: The primary target for many quinolone antibiotics is the bacterial DNA gyrase, an enzyme essential for DNA replication.[1]

Visualizations

experimental_workflow General Experimental Workflow for 4-Hydroxyquinoline Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 4-Hydroxyquinoline Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro sar SAR Analysis in_vitro->sar lead_id Lead Identification sar->lead_id lead_opt Lead Optimization lead_id->lead_opt lead_opt->synthesis Iterative Design

Caption: General experimental workflow for 4-hydroxyquinoline drug discovery.[2]

mtt_assay_workflow MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate VEGFR2_pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates HQ 4-Hydroxyquinoline Derivative HQ->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Quinoline Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities. Rigorous analytical characterization of these synthetic products is paramount for ensuring purity, identity, and quality. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and widely employed techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy for their quinoline synthesis products.

Method Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS hinges on the specific analytical requirements, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV-V is absorbance.[1]Combines the separation power of HPLC with the mass analysis capability of mass spectrometry for detection and identification.[1]
Selectivity Good, but can be limited in complex mixtures where compounds may co-elute and have similar UV spectra.Superior selectivity, as compounds are differentiated based on both their retention time and unique mass-to-charge ratio (m/z).[1]
Sensitivity Good, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the µg/mL to ng/mL range.[2]Excellent, with the ability to detect and quantify analytes at pg/mL levels, making it ideal for trace analysis.[2][3]
Identification Tentative identification based on retention time comparison with a known standard. UV spectrum can provide some structural information but is not definitive.Provides definitive identification through molecular weight determination and fragmentation patterns (in MS/MS), which offer detailed structural insights.[1][4]
Applicability Highly suitable for routine purity assessments, content uniformity, and assay of the main component in relatively simple mixtures.[2]Essential for identifying unknown impurities, metabolites, and degradation products. It is also the gold standard for confirmation of structure and for analyzing complex reaction mixtures.[1][5]
Cost & Complexity Lower initial instrument cost, simpler operation, and less demanding maintenance.Higher initial investment, more complex operation, and requires specialized expertise for data interpretation and maintenance.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of various quinoline derivatives by HPLC and LC-MS. These values are representative and can vary depending on the specific compound, matrix, and instrumentation.

Table 1: HPLC-UV Performance Data for Quinoline Derivatives

AnalyteMatrixColumnMobile PhaseLODLOQReference
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)Acetonitrile/Water-0.2 µg/mL[6]
Quinoline-2-carboxylic acid-C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)0.1% Phosphoric acid in Water/Acetonitrile--[7]
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridgesSodium phosphate buffer/Acetonitrile--[8]

Table 2: LC-MS Performance Data for Quinoline Derivatives

AnalyteMatrixIonizationLODLOQReference
QuinolonesCow MilkESI--[9]
Quinoline AlkaloidsHoneyESI+--[4]
2-Methyl-8-quinolinecarboxaldehyde--Can reach pg/mL levels-[2]

Experimental Protocols

Detailed and robust experimental protocols are critical for achieving reliable and reproducible results. Below are representative starting methods for HPLC-UV and LC-MS analysis of quinoline synthesis products. Optimization will likely be required based on the specific properties of the analyte.

HPLC-UV Method for Purity Assessment

This protocol is a general starting point for assessing the purity of a synthesized quinoline derivative.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Column: A reverse-phase C18 column is a common choice (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[10]

  • Additives: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) is often added to the mobile phase to improve peak shape for basic quinoline compounds.[10]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient Program: A typical gradient could be: 0-20 min, 20-80% B.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 270 nm, 340 nm).[10]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

4. Analysis Sequence:

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject a series of calibration standards to establish linearity.

  • Inject the prepared samples.

  • Periodically inject a quality control standard to monitor system suitability.[10]

LC-MS Method for Structural Confirmation and Impurity Identification

This protocol is designed for the identification of the target quinoline product and the characterization of unknown impurities.

1. Instrumentation and Materials:

  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy, or a triple quadrupole for targeted analysis).[4]

  • Column: A C18 column is a good starting point (e.g., 2.1 x 100 mm, 1.8 µm for UPLC).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: 0.1% Formic Acid is a common volatile modifier compatible with ESI.

2. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A suitable gradient to separate the main component from impurities.

  • Flow Rate: Adjusted for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Injection Volume: 1-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for quinolines.[4]

  • Mass Range: Set to scan for the expected m/z of the starting materials, intermediates, and the final product.

  • MS/MS: For structural elucidation, perform product ion scans on the parent ions of interest to obtain fragmentation patterns.[4]

3. Sample Preparation:

  • Dissolve the reaction mixture or purified product in a suitable solvent.

  • Filter the sample through a 0.22 µm syringe filter.

Visualizing the Workflow

Understanding the logical flow of analysis is crucial for method development and execution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Quinoline Synthesis Product Dissolve Dissolve in Solvent Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector MobilePhase Mobile Phase Preparation (A: Aq. + 0.1% FA, B: ACN + 0.1% FA) Pump Gradient Pump MobilePhase->Pump Column C18 Reverse-Phase Column Detector UV-Vis/DAD Detector Column->Detector Pump->Column Injector->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_interpretation Data Interpretation SamplePrep Sample Preparation (Dissolve & Filter 0.22 µm) LC_System LC Gradient System SamplePrep->LC_System LC_Column UPLC/HPLC C18 Column IonSource Electrospray Ionization (ESI) LC_Column->IonSource LC_System->LC_Column MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer MS_Data Acquire Full Scan MS Data MassAnalyzer->MS_Data MSMS_Data Acquire MS/MS Fragmentation Data MassAnalyzer->MSMS_Data TIC Total Ion Chromatogram MS_Data->TIC Structure Structural Elucidation (MS/MS) MSMS_Data->Structure MassSpectra Extract Mass Spectra TIC->MassSpectra Identification Identify Product & Impurities (m/z) MassSpectra->Identification

References

Safety Operating Guide

Proper Disposal of Ethyl 4-hydroxyquinoline-2-carboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-hydroxyquinoline-2-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166)To prevent eye contact which can cause serious irritation.[2]
Hand Protection Protective, chemical-impermeable glovesTo prevent skin contact and subsequent irritation.
Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.To avoid contact with skin.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated.To prevent respiratory tract irritation.[2][3]

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

II. Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the first step in a compliant disposal process.

  • Pure Compound (Unused/Expired): Any pure, solid this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, weighing paper, and contaminated labware, must also be disposed of as hazardous waste.[5]

  • Solutions: Solutions containing this compound should be collected in a designated, compatible liquid waste container. Do not mix with incompatible waste streams.[5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Containment

  • Solid Waste:

    • Carefully collect the solid material, minimizing dust generation.[3]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).

  • Liquid Waste (Solutions):

    • Pour the liquid waste into a designated hazardous waste container made of a material compatible with the solvent used.

    • Leave at least 10% headspace in the container to allow for vapor expansion.[5]

  • Contaminated Labware:

    • Place all contaminated disposable items into a designated solid hazardous waste container.[5]

Step 2: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: 24782-43-2

  • The specific hazards (e.g., "Irritant")

  • The accumulation start date

  • Your name and laboratory information

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[5]

  • Keep the container tightly closed and store in a dry, well-ventilated place.[2][4]

  • Store apart from incompatible materials.[4]

Step 4: Final Disposal

  • The primary and recommended method of disposal is to contract a licensed chemical waste disposal company.[6]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Crucially, do NOT dispose of this compound down the drain or in the regular trash. [5][6] Do not allow the chemical to enter the environment, as related compounds are harmful to aquatic life.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[5] Follow their specific procedures for waste collection and documentation.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section I.

  • Containment:

    • Avoid breathing dust and contact with skin and eyes.[3]

    • Use dry clean-up procedures and avoid generating dust.[3]

    • Sweep up, shovel up, or vacuum up the spilled material and place it in a clean, dry, sealable, labeled container for disposal.[3]

  • Decontamination:

    • Wash the spill area down with large amounts of water.[3]

    • Prevent runoff from entering drains.[3] If contamination of drains or waterways occurs, advise your institution's emergency services immediately.[3]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contain_solid Place in Labeled, Sealable Solid Waste Container solid->contain_solid contain_liquid Place in Labeled, Compatible Liquid Waste Container (Leave 10% Headspace) liquid->contain_liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end Disposal by Licensed Waste Management Vendor ehs_contact->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxyquinoline-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。